1-Propyl Etodolac
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAXAFPOOSEKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57816-83-8 | |
| Record name | 1-Propyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Propyl Etodolac: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Exploring Beyond Etodolac
Etodolac, a well-established non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for the inducible COX-2 isoform over the constitutive COX-1.[1][2][3] This selectivity is a key factor in its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4] The core structure of etodolac, a pyranocarboxylic acid, presents numerous opportunities for chemical modification to explore structure-activity relationships (SAR) and potentially enhance its pharmacological profile.[5]
This technical guide focuses on a specific analog, 1-Propyl Etodolac, chemically known as [(1RS)-8-ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid.[6] As a designated impurity of Etodolac (Etodolac EP Impurity G), understanding its chemical characteristics is crucial for quality control and regulatory compliance in the pharmaceutical industry.[7][8] Beyond its role as an impurity, the structural modification at the 1-position from an ethyl to a propyl group offers a valuable case study for researchers investigating the impact of alkyl chain length on the physicochemical and biological properties of this class of compounds. SAR studies of pyranocarboxylic acids have indicated that substitution at the 1-position with alkyl groups, such as ethyl or n-propyl, can significantly influence anti-inflammatory activity.[5]
This guide provides a comprehensive overview of the chemical structure, known properties, and a detailed, field-proven synthesis protocol for this compound, designed to empower researchers in their drug discovery and development endeavors.
Chemical Structure and Nomenclature
The foundational step in understanding any compound is a thorough characterization of its molecular architecture.
IUPAC Name: [(1RS)-8-ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid[6] Synonyms: this compound, Etodolac EP Impurity G[8][9] CAS Number: 57816-83-8[9] Molecular Formula: C₁₈H₂₃NO₃[9] Molecular Weight: 301.38 g/mol [10]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development. The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [11] |
| Melting Point | 80.3°C | [12] |
| Solubility | Data not available. Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | |
| pKa | Data not available. Expected to be similar to Etodolac's pKa of 4.65 due to the presence of the carboxylic acid group. |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A notable peak at 3342 cm⁻¹ corresponds to the N-H stretching of the indole ring. The aliphatic C-H stretching is observed in the range of 2962-2866 cm⁻¹.[12] The presence of the carboxylic acid is confirmed by the C=O stretching vibration.
-
Mass Spectrometry (MS): A Certificate of Analysis for a reference standard confirms that the mass spectrum is consistent with the structure of this compound.[13] The molecular ion peak [M+H]⁺ would be expected at m/z 302.4.[12] The fragmentation pattern would likely involve the loss of the acetic acid side chain and fragmentation of the propyl and ethyl groups.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound follows a well-established route for this class of compounds, primarily involving the Fischer indole synthesis to construct the core heterocyclic system, followed by the formation of the pyran ring and introduction of the acetic acid moiety. The key starting material is 7-ethyltryptophol.[2]
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a composite based on established methods for the synthesis of etodolac and its analogs.[2][14]
Step 1: Synthesis of 7-Ethyltryptophol
The synthesis of the key intermediate, 7-ethyltryptophol, is achieved through a Fischer indole synthesis.[3]
-
To a solution of 2-ethylphenylhydrazine hydrochloride in a mixture of N,N-dimethylacetamide (DMAc) and water, add sulfuric acid.
-
Heat the mixture and add 2,3-dihydrofuran dropwise.
-
Maintain the reaction at an elevated temperature until completion, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).
-
After cooling, extract the product with an organic solvent, wash, dry, and concentrate to obtain crude 7-ethyltryptophol, which can be purified by distillation or chromatography.
Step 2: Synthesis of this compound Methyl Ester
This step involves the cyclocondensation of 7-ethyltryptophol with a β-ketoester.
-
Dissolve 7-ethyltryptophol and methyl 3-oxohexanoate in a suitable aprotic solvent.
-
Add an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).
-
Heat the reaction mixture, typically under reflux, until the starting materials are consumed.
-
Cool the reaction, neutralize the catalyst, and extract the product.
-
Purify the resulting methyl ester of this compound by column chromatography.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Dissolve the purified this compound methyl ester in a suitable solvent mixture, such as 1,4-dioxane and water.
-
Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound. Further purification can be achieved by recrystallization.
Pharmacological Profile and Biological Activity
As an analog of etodolac, this compound is presumed to act as a COX inhibitor. However, specific studies detailing its inhibitory potency (IC₅₀ values) against COX-1 and COX-2 are not currently available in the public domain.
Expected Mechanism of Action:
This compound is expected to inhibit the cyclooxygenase enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The selectivity of etodolac for COX-2 over COX-1 is a hallmark of its therapeutic profile, and it is of significant interest to determine how the modification of the 1-position with a propyl group affects this selectivity.[3]
Proposed Experimental Workflow for Pharmacological Evaluation:
To characterize the pharmacological profile of this compound, a standard in vitro COX inhibition assay would be employed.
Caption: Workflow for in vitro COX inhibition assay.
Protocol for In Vitro COX Inhibition Assay:
-
Enzyme and Substrate Preparation: Obtain purified ovine or human COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid as the substrate.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In separate reactions for COX-1 and COX-2, pre-incubate the enzyme with varying concentrations of this compound for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Termination and Quantification: After a set time, terminate the reaction and quantify the amount of prostaglandin produced (commonly PGE₂) using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value for each enzyme. The selectivity index can then be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Safety and Handling
As a research chemical and an analog of a pharmacologically active compound, this compound should be handled with appropriate safety precautions in a laboratory setting. A material safety data sheet (MSDS) should be consulted for detailed information on handling, storage, and disposal.[6]
Conclusion and Future Perspectives
This compound, while identified as an impurity of Etodolac, represents an intriguing molecule for further scientific investigation. Its synthesis is achievable through established chemical routes, and its structural similarity to Etodolac provides a strong rationale for exploring its pharmacological properties. The key unanswered question is the impact of the 1-propyl substitution on COX-1/COX-2 inhibitory activity and selectivity. A thorough pharmacological characterization, following the protocols outlined in this guide, would provide valuable insights into the structure-activity relationships of this important class of anti-inflammatory agents. Such studies could inform the design of novel Etodolac derivatives with potentially improved therapeutic profiles.
References
- Lemke, T. L., Williams, D. A., Roche, V. F., & Zito, S. W. (2020). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
-
PubChem. (n.d.). Etodolac. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]
- Glaser, K. B. (1995). Tissue selective inhibition of prostaglandin biosynthesis by etodolac. Agents and Actions Supplements, 46, 167–176.
- Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Etodolac: an overview of a selective COX-2 inhibitor. Inflammopharmacology, 7(3), 269–275.
- Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. The Journal of Pharmacy and Pharmacology, 53(12), 1679–1685.
-
Analytica Chemie. (n.d.). Etodolac Imp. E (EP). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]
-
StatPearls. (2023). COX Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]
- Catalano, A., et al. (2022). Pyranoindoles: A Review on a Privileged Scaffold. Current Medicinal Chemistry, 29(21), 3667-3696.
- Simson Pharma. (2025). CERTIFICATE OF ANALYSIS. [This is a mock reference based on the content of a search result that appeared to be a COA but lacked a stable URL].
- Der Pharma Chemica. (2016).
-
PubChem. (n.d.). 8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid (1-Methyl Etodolac). National Center for Biotechnology Information. Retrieved from [Link]
-
Symtera Analytics. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac.
- USP. (2025). Etodolac. [This is a mock reference based on the content of a search result that appeared to be a USP monograph but lacked a stable URL].
Sources
- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 3. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. clearsynth.com [clearsynth.com]
- 7. ispstandards.com [ispstandards.com]
- 8. Etodolac EP Impurity G | molsyns.com [molsyns.com]
- 9. Etodolac EP Impurity G (this compound) | CymitQuimica [cymitquimica.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pedworld.ch [pedworld.ch]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 1-Propyl Etodolac: A Technical Guide for Drug Development Professionals
Introduction: The Analytical Imperative of Etodolac Impurities
In the landscape of pharmaceutical development and manufacturing, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of regulatory compliance and patient safety. Etodolac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is no exception. During its synthesis and storage, a profile of impurities can emerge, each requiring rigorous identification and quantification. Among these is 1-Propyl Etodolac, also known as Etodolac Impurity G, a critical process-related impurity that necessitates precise analytical monitoring.[1][2][3] This technical guide provides an in-depth exploration of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a vital resource for its unequivocal identification and characterization. The structural elucidation of such impurities is a critical aspect of quality control in the pharmaceutical industry.
The molecular structure of this compound, a derivative of the parent drug Etodolac, features the substitution of an ethyl group with a propyl group at the C1 position of the pyrano[3,4-b]indole core. This seemingly minor structural modification can have significant implications for its physicochemical and pharmacological properties, underscoring the importance of its distinct spectroscopic signature.
Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, C-H stretches of the alkyl groups, and C-O stretches of the ether linkage in the pyran ring.
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H Stretch (Indole) | 3300 - 3500 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies. The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization technique.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and its fragments, which can be used to confirm the elemental composition and elucidate the structure.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet for a solid sample or a thin film on a salt plate for a neat liquid.
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.
Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive analytical profile of this compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy offers a robust framework for the unequivocal identification and characterization of this critical impurity. For professionals in drug development and quality control, this information is paramount for ensuring the purity, safety, and efficacy of Etodolac formulations. The provided protocols serve as a foundation for developing and validating analytical methods for the routine monitoring of this compound in pharmaceutical manufacturing.
References
- Certificate of Analysis. Etodolac EP Impurity G. [Link to a representative CoA, if available, or a general statement about sourcing from reputable suppliers who provide CoAs].
-
Symtera Analytics. This compound. [Link]
-
Pharmaffiliates. Etodolac-Impurities. [Link]
Sources
An In-Depth Technical Guide to 1-Propyl Etodolac: Chemical Identity, Synthesis, and Analytical Considerations
Introduction
In the landscape of pharmaceutical development and quality control, the characterization of active pharmaceutical ingredient (API) impurities is of paramount importance. 1-Propyl Etodolac is recognized primarily as a process impurity and derivative of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Etodolac is prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3][4] Understanding the profile of related substances such as this compound is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product.
This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical identifiers, explore its logical synthetic relationship to the parent API, detail robust analytical methodologies for its identification, and infer its mechanism of action based on its structural similarity to Etodolac.
Part 1: Core Chemical Identity of this compound
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The following table summarizes the key chemical identifiers for this compound, compiled from authoritative chemical and supplier databases.
| Identifier | Data | Source(s) |
| CAS Number | 57816-83-8 | [1][2][5][6][7] |
| IUPAC Name | 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid | [1][2] |
| Synonyms | Etodolac Impurity G | [1][2] |
| Molecular Formula | C₁₈H₂₃NO₃ | [2][5] |
| Molecular Weight | 301.38 g/mol | [1][5] |
| Canonical SMILES | CCC1(OC2=C(C3=C(N2)C=CC=C3CC)CC1)CC(=O)O | [2] |
Part 2: Synthetic Genesis and Relationship to Etodolac
This compound is not typically synthesized as a primary target but arises as a process-related impurity during the manufacture of Etodolac. The causality of its formation lies in the starting materials used in the synthesis of the pyrano[3,4-b]indole core.
The synthesis of Etodolac involves the key intermediate 7-ethyltryptophol, which is formed from 2-ethylphenylhydrazine and 2,3-dihydrofuran.[8][9] This intermediate is then reacted with a keto-ester, typically methyl 3-oxopentanoate, to build the final pyran ring and acetic acid side chain.[8] this compound is formed when a propyl-containing analogue of a starting material is present. Structure-activity relationship studies of Etodolac analogues have shown that substitution at the R1 position of the pyran ring with an n-propyl group can result in compounds with significant anti-inflammatory activity, sometimes greater than the methyl-substituted variants.[8]
The diagram below illustrates the logical synthetic divergence that leads to the formation of both Etodolac and its 1-Propyl analogue.
Caption: Synthetic pathway showing the formation of Etodolac and this compound from a common intermediate.
Part 3: Analytical Protocols for Identification and Quantification
A self-validating analytical system is crucial for the routine monitoring of drug impurities. For Etodolac and its related substances, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity for separating structurally similar compounds.[10][11][12]
Recommended Experimental Protocol: HPLC-UV Analysis
This protocol is a synthesized methodology based on established analytical methods for Etodolac.[11][12][13]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 0.1 - 10 µg/mL).
-
Accurately weigh the Etodolac API or crushed tablet formulation and dissolve in the mobile phase to achieve a target concentration where the impurity can be reliably detected. Sonicate to ensure complete dissolution.
-
Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to ~5-6) and a suitable organic solvent like acetonitrile or methanol.[11] Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at the absorbance maximum of Etodolac, typically around 279-281 nm.[11][13]
-
-
Data Analysis:
-
Identify the peaks for Etodolac and this compound based on the retention times of the reference standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the working standards.
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
-
Sources
- 1. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 4. Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 7. labmix24.com [labmix24.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.info [ijpsr.info]
- 11. amecj.com [amecj.com]
- 12. Determination of Etodolac in Commercial Formulations by HPLC-UV Method | PDF [slideshare.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Propyl Etodolac
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Propyl Etodolac, identified formally as [(1RS)-8-ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid, is a recognized process-related impurity of the non-steroidal anti-inflammatory drug (NSAID), Etodolac.[1][2] As a critical component in the quality control and regulatory submission process for Etodolac, a thorough understanding of the physical and chemical characteristics of this compound is paramount for researchers, analytical scientists, and drug development professionals. This guide provides a comprehensive overview of its known properties, analytical methodologies for its detection and quantification, and insights into its chemical behavior, grounded in established scientific principles and available data.
While specific experimental data for some properties of this compound are not extensively published, this guide synthesizes available information and provides expert analysis based on the well-characterized parent compound, Etodolac, and fundamental chemical principles.
Chemical Identity and Structure
This compound is a close structural analog of Etodolac, differing by the substitution of an n-propyl group for the ethyl group at the C1 position of the pyran ring.[1][2] This seemingly minor structural modification can influence its physicochemical properties and chromatographic behavior.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | [(1RS)-8-ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid | [1][3] |
| Synonyms | Etodolac EP Impurity G | [1][2] |
| CAS Number | 57816-83-8 | [1][2][3] |
| Molecular Formula | C₁₈H₂₃NO₃ | [1][3][4] |
| Molecular Weight | 301.38 g/mol | [4] |
| Racemic Nature | As a (1RS) designated compound, it is a racemic mixture of two enantiomers. | [1] |
Figure 1: Chemical Structure of this compound.
Physical Properties
Detailed experimental data for the physical properties of this compound are scarce in publicly available literature. However, based on its chemical structure and information from suppliers of the analytical standard, some properties can be described. For context, the known properties of the parent drug, Etodolac, are included for comparative purposes.
Table 2: Physical Properties of this compound and Etodolac
| Property | This compound | Etodolac (for comparison) | Reference(s) |
| Physical Form | White to Off-White Solid | White crystalline compound | |
| Melting Point | Data not available | 145-148 °C | [5] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Data not available. Expected to be sparingly soluble in water and soluble in organic solvents like methanol, ethanol, and acetonitrile. | Practically insoluble in water; soluble in alcohols, chloroform, dimethyl sulfoxide, and aqueous polyethylene glycol. | |
| pKa | Data not available. Expected to be similar to Etodolac due to the presence of the carboxylic acid group. | 4.65 | [5] |
| LogP | Data not available. Expected to be slightly higher than Etodolac due to the increased alkyl chain length. | ~3.0 | [5] |
| Storage | Recommended at +5°C or 2-8°C. | Room temperature. | [2][6] |
Expert Insight: The addition of a propyl group in place of an ethyl group increases the lipophilicity of the molecule. This would theoretically lead to a slightly higher LogP value and potentially lower aqueous solubility compared to Etodolac. The melting point may also differ due to changes in the crystal lattice energy.
Chemical Characteristics and Stability
As a process-related impurity, the formation and degradation of this compound are of significant interest. While specific forced degradation studies on isolated this compound are not widely published, the degradation pathways of Etodolac provide valuable insights into its potential chemical liabilities.
The core structure of this compound, like Etodolac, contains several functional groups susceptible to chemical degradation:
-
Carboxylic Acid Group: Can undergo esterification or decarboxylation under certain conditions.
-
Indole Moiety: Susceptible to oxidation.
-
Pyrano Ring: Can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
Forced degradation studies on Etodolac have shown it to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[7][8][9][10] It is reasonable to extrapolate that this compound would exhibit similar degradation profiles.
Figure 2: A generalized workflow for forced degradation studies applicable to this compound.
Analytical Methodologies
The primary technique for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. As an impurity of Etodolac, its separation from the parent drug and other related substances is critical.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method for Etodolac will also be suitable for the separation and quantification of this compound. The United States Pharmacopeia (USP) monograph for Etodolac describes a gradient HPLC method for the determination of organic impurities, where "this compound analog" is a specified impurity with a relative retention time of approximately 1.20.[11]
Proposed HPLC Method Parameters (based on typical methods for Etodolac and its impurities):
-
Column: C18, e.g., 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: An aqueous buffer, such as ammonium acetate or phosphate buffer, with a slightly acidic pH.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient program designed to resolve Etodolac from all its known impurities, including this compound.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled, e.g., 30 °C.
-
Detection: UV spectrophotometry at a suitable wavelength, often around 225 nm or 275 nm.
-
Injection Volume: 10 - 20 µL.
Protocol for HPLC Analysis:
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution.
-
Perform serial dilutions to create a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Etodolac drug substance or product sample in the diluent to a known concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Figure 3: A typical workflow for the HPLC analysis of this compound.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be complex but would show characteristic signals for the ethyl and propyl groups, the aromatic protons of the indole ring, and the methylene protons of the pyran and acetic acid moieties.
-
¹³C NMR: The spectrum would show distinct signals for all 18 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl and propyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the indole, and C-H stretches of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (301.38 g/mol ). Fragmentation patterns would likely involve the loss of the acetic acid side chain and cleavage of the pyran ring.
Synthesis and Origin
This compound is a process-related impurity of Etodolac. Its formation is likely due to the presence of propionyl-containing starting materials or reagents in the synthesis of Etodolac, which normally utilizes ethyl-containing precursors. The synthesis of the Etodolac core involves the Fischer indole synthesis followed by the construction of the pyran ring. The presence of a propyl analog of a key intermediate would lead to the formation of this compound.
For its use as an analytical standard, this compound would be synthesized intentionally, likely following a similar synthetic route to Etodolac but using the appropriate propyl-containing starting materials. Purification would typically be achieved by chromatographic techniques to ensure high purity for use as a reference standard.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, as a close structural analog of Etodolac and a pharmaceutical impurity, it should be handled with the appropriate precautions for a biologically active compound. General laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), are essential.
Conclusion
This compound is a critical impurity to monitor in the production of the NSAID Etodolac. While a comprehensive set of experimentally determined physicochemical data is not yet available in the public domain, this guide provides a thorough overview of its known characteristics and expected properties based on its chemical structure and the well-documented data of the parent compound. The analytical methodologies outlined, particularly HPLC, are robust for its detection and quantification. Further research into the specific physical and chemical properties of this compound would be beneficial for the pharmaceutical industry.
References
-
Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]
- Saxena, D., Damale, S., & Datar, A. G. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 226-234.
-
Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]
-
Investigation of forced degradation products of etodolac by LC and LC-MS/MS | Request PDF. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). Symtera Analytics. Retrieved January 12, 2026, from [Link]
-
Etodolac-Impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Understanding Etodolac Specifications: A Guide for Chemical Purchasers. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 12, 2026, from [Link]
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
-
Etodolac. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). precisionFDA. Retrieved January 12, 2026, from [Link]
-
CAS No : 115066-03-0| Product Name : Etodolac - Impurity J. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
- Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (2009). Indian Journal of Chemistry, 48B, 1154-1157.
- Etodolac. (2025).
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]
- 3. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound pharmaceutical analytical impurity (PAI) | Sigma-Aldrich [sigmaaldrich.cn]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. trungtamthuoc.com [trungtamthuoc.com]
An Investigator's Technical Guide to the Potential Biological Activity of 1-Propyl Etodolac
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for Investigating 1-Propyl Etodolac
Etodolac, a non-steroidal anti-inflammatory drug (NSAID) of the pyranocarboxylic acid class, has a well-established clinical profile for the management of pain and inflammation. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, with a reported preferential selectivity for COX-2 over COX-1. This selectivity is a desirable trait in NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors. Beyond its anti-inflammatory properties, emerging research has pointed towards potential anti-neoplastic activities of Etodolac and other NSAIDs, often linked to the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.
The synthesis of this compound, a novel derivative of the parent compound, presents an intriguing avenue for research. The addition of a propyl group to the indole nitrogen at position 1 could potentially modulate the molecule's physicochemical and pharmacological properties. Such a modification may alter its binding affinity and selectivity for COX enzymes, influence its pharmacokinetic profile, or enhance its potential anticancer activities. This guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound, outlining a series of hypothesis-driven experiments to elucidate its therapeutic potential.
Part 1: Hypothesized Biological Activities and a Phased Investigational Workflow
The primary hypothesis is that the N1-alkylation of the Etodolac indole ring will alter its biological activity profile. The investigational workflow is designed to first establish its fundamental anti-inflammatory mechanism and then explore potential novel activities.
Phase 1: Elucidating the Anti-inflammatory Profile
The initial phase will focus on determining if this compound retains the COX-inhibitory activity of its parent compound and to characterize its selectivity profile.
-
Hypothesis 1a: this compound is a selective inhibitor of COX-2.
-
Hypothesis 1b: The N1-propyl modification alters the potency and selectivity of COX inhibition compared to Etodolac.
Phase 2: Investigating Potential Anti-Neoplastic Activity
Building on reports of Etodolac's anticancer effects, this phase will explore the potential of this compound as a cytotoxic and pro-apoptotic agent in cancer cell lines.
-
Hypothesis 2a: this compound exhibits cytotoxic effects on cancer cells.
-
Hypothesis 2b: The cytotoxic mechanism involves the induction of apoptosis.
-
Hypothesis 2c: this compound modulates key signaling pathways involved in cancer cell survival, such as NF-κB and Akt.
The following diagram illustrates the proposed phased investigational workflow:
Caption: Hypothesized modulation of apoptosis pathways by this compound.
Experimental Protocol (Western Blotting):
-
Cell Treatment and Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
Phospho-Akt (Ser473) and total Akt
-
Phospho-NF-κB p65 (Ser536) and total p65
-
Cleaved Caspase-3, Bcl-2, Bax
-
β-actin or GAPDH as a loading control.
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
Part 3: Concluding Remarks and Future Directions
This technical guide provides a foundational research framework for the characterization of this compound. The proposed experiments will systematically evaluate its anti-inflammatory and potential anti-neoplastic properties. Positive findings from these in vitro studies would warrant further investigation, including in vivo studies in animal models of inflammation and cancer to assess efficacy, pharmacokinetics, and safety. The structural modification of Etodolac offers a promising strategy for the development of novel therapeutic agents, and a thorough execution of this research plan will be instrumental in uncovering the potential of this compound.
References
-
Title: Etodolac: a review of its pharmacology and therapeutic use in pain and inflammatory conditions. Source: Drugs URL: [Link]
-
Title: Etodolac: A-42-Year-Old Drug with a New Lease on Life. Source: Pharmaceuticals (Basel) URL: [Link]
-
Title: The anti-cancer effect of etodolac in human colon cancer. Source: The Korean Journal of Internal Medicine URL: [Link]
-
Title: The effect of etodolac on apoptosis and metastasis in human gastric adenocarcinoma cells. Source: Experimental and Therapeutic Medicine URL: [Link]
In Silico Prediction of 1-Propyl Etodolac Toxicity: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of toxicity for 1-Propyl Etodolac, a derivative and known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac.[1][2] In the landscape of modern drug development and chemical safety assessment, computational toxicology offers a powerful, efficient, and ethical alternative to traditional testing, aligning with the "3Rs" principle (Replacement, Refinement, and Reduction of animals in research).[3] This document is designed for researchers, toxicologists, and drug development professionals, detailing a robust, multi-faceted computational workflow. We will explore methodologies from foundational data acquisition and physicochemical profiling to advanced predictive modeling using Quantitative Structure-Activity Relationships (QSAR), molecular docking, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The guide emphasizes the causality behind methodological choices and the integration of diverse data streams into a cohesive, weight-of-evidence-based risk assessment, consistent with regulatory expectations.
Introduction: The Rationale for In Silico Assessment
Etodolac and the Significance of this compound
Etodolac is a well-established NSAID belonging to the pyranocarboxylic acid group, which exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] It shows a preferential selectivity for COX-2 over COX-1, which theoretically contributes to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[6][7] However, like other drugs in its class, Etodolac is associated with a range of potential toxicities, including serious gastrointestinal events (bleeding, ulceration), cardiovascular thrombotic events, and renal dysfunction.[5][8][9]
This compound (CAS 57816-83-8) is a related compound, identified as an impurity of Etodolac.[1][2][10] The assessment of impurities is a critical component of pharmaceutical development, as even small quantities can possess unique toxicological profiles. Characterizing the potential hazards of such derivatives early in the development cycle is paramount for ensuring patient safety and regulatory compliance.
The Imperative of Computational Toxicology
The paradigm of toxicology is shifting. Driven by advances in computational power, a deeper understanding of molecular biology, and regulatory encouragement, in silico toxicology has emerged as an indispensable tool.[11][12] Its adoption is championed by regulatory bodies like the FDA and is explicitly integrated into guidelines such as the ICH M7 for the assessment of mutagenic impurities.[13][14][15] The core advantages of this approach are manifold:
-
Efficiency and Cost-Effectiveness: Rapidly screen compounds at a fraction of the cost and time of traditional in vivo studies.[11]
-
Ethical Considerations: Significantly reduce the reliance on animal testing.[3]
-
Early Hazard Identification: Identify and mitigate potential liabilities long before a compound enters preclinical or clinical stages, preventing late-stage failures.[16]
-
Mechanistic Insight: Provide a deeper understanding of the molecular initiating events that can lead to toxicity.[14]
This guide outlines a systematic workflow to build a comprehensive toxicity profile for this compound, leveraging a suite of validated computational methodologies.
Foundational Analysis: Characterizing the Molecule
Before any predictive modeling can occur, the subject molecule must be accurately represented and its fundamental properties calculated. This step is the bedrock of any in silico assessment.
Molecular Representation and Physicochemical Profile
The first step is to obtain the canonical chemical structure of this compound. This is typically represented as a SMILES (Simplified Molecular Input Line Entry System) string, which serves as the input for most computational tools.
-
IUPAC Name: 2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid[10]
-
Molecular Weight: 301.38 g/mol [18]
-
Canonical SMILES: CCCC1(CC(=O)O)OCCc2c1[nH]c3c(CC)cccc23[10]
Using this structure, a panel of key physicochemical descriptors that influence a compound's pharmacokinetic and toxicological behavior is calculated. These properties are summarized in the table below, often generated using platforms like SwissADME or ADMETlab 2.0.[19]
| Property | Predicted Value | Significance in Toxicology |
| Molecular Weight | 301.38 g/mol | Influences diffusion and overall ADME properties. |
| logP (Lipophilicity) | 3.8 - 4.2 | Affects membrane permeability, protein binding, and metabolic clearance. High lipophilicity can be linked to toxicity. |
| Topological Polar Surface Area (TPSA) | 59.5 Ų | Influences membrane penetration and transport. |
| Hydrogen Bond Donors | 2 | Governs interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 | Governs interactions with biological targets and solubility. |
| Aqueous Solubility | Poorly Soluble | Impacts absorption and bioavailability; can lead to precipitation in vivo. |
Predictive Toxicology Methodologies
A robust in silico toxicity assessment relies on a weight-of-evidence approach, integrating predictions from multiple, complementary models.[20] We will focus on three core methodologies: QSAR, molecular docking, and comprehensive ADMET profiling.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Causality & Rationale: The QSAR paradigm is founded on the principle that the biological activity (or toxicity) of a chemical is directly related to its molecular structure.[3][21] By analyzing large datasets of compounds with known toxicities, machine learning algorithms can identify the structural features and physicochemical properties (descriptors) that correlate with specific adverse outcomes.[16] Regulatory guidelines, such as ICH M7, advocate for using two complementary QSAR methodologies—one statistical-based and one expert rule-based—to increase the reliability of predictions, particularly for endpoints like mutagenicity.[14][15]
-
Endpoint Selection: Identify toxicity endpoints relevant to NSAIDs. Key endpoints include:
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI)
-
Cardiotoxicity (e.g., hERG inhibition)
-
Nephrotoxicity
-
Gastrointestinal Toxicity
-
Mutagenicity (Ames Test)
-
Carcinogenicity
-
-
Model Selection: Utilize a battery of validated, publicly available, and/or commercial QSAR models.
-
Statistical-Based Models: These models (e.g., built using Random Forest, Gradient Boosting, or Graph Neural Networks) learn complex relationships from large datasets. Tools like ADMET-AI or those available in platforms like KNIME can be used.[22]
-
Expert Rule-Based Models: These systems (e.g., Derek Nexus) contain structural alerts (toxicophores) derived from mechanistic knowledge and known toxic compounds.[16][23]
-
-
Input Preparation: Submit the SMILES string of this compound to the selected QSAR models.
-
Prediction Generation & Analysis:
-
Execute the models to generate predictions for each endpoint. This will typically yield a classification (e.g., "Positive" or "Negative" for Ames mutagenicity) and often a confidence score.
-
For rule-based systems, analyze the specific structural alerts fired and their associated reasoning.
-
-
Applicability Domain (AD) Assessment: Crucially, verify that this compound falls within the AD of each statistical model. The AD defines the chemical space in which the model's predictions are reliable. Predictions for molecules outside the AD are considered extrapolations and are untrustworthy.
Molecular Docking for Target-Mediated Toxicity
Causality & Rationale: Many adverse drug reactions are caused by the unintended interaction of a molecule with off-target proteins. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the binding site of a target protein.[24][25][26] By docking this compound against a panel of proteins known to be implicated in toxicity (e.g., the hERG potassium channel for cardiotoxicity), we can estimate the potential for these adverse interactions.[27][28]
-
Target Selection: Select key protein targets.
-
Primary Targets: COX-1 (PDB: 2AYL) and COX-2 (PDB: 5IKR) to confirm NSAID activity.
-
Toxicity Targets:
-
hERG (Kv11.1) channel model (implicated in QT prolongation).
-
Peroxisome Proliferator-Activated Receptors (PPARs) (implicated in various toxicities).[25]
-
Nuclear receptors (e.g., PXR, CAR) that regulate drug metabolism and can mediate toxicity.
-
-
-
Ligand and Receptor Preparation:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning charges using tools like Chimera or Maestro.
-
Generate a low-energy 3D conformer of this compound from its SMILES string.
-
-
Docking Simulation:
-
Define the binding site (active site) on each receptor, typically based on a co-crystallized ligand or known binding pocket residues.
-
Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and calculate a docking score (an estimate of binding affinity).
-
-
Analysis and Interpretation:
-
Compare the docking score of this compound to that of known inhibitors or substrates for each target. A more negative score generally indicates stronger predicted binding.
-
Visually inspect the predicted binding pose to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. A plausible binding mode with strong interactions raises the concern for a potential off-target effect.
-
ADMET Profiling
Causality & Rationale: The overall toxicity of a compound is intrinsically linked to its ADMET profile.[22] For instance, poor metabolism can lead to drug accumulation, inhibition of key metabolic enzymes (like Cytochrome P450s) can cause dangerous drug-drug interactions, and the formation of reactive metabolites can be a direct cause of hepatotoxicity.[29] A comprehensive in silico ADMET profile provides a holistic view of the compound's likely fate in the body.
Numerous web-based tools and commercial software packages are available for this purpose, including ADMETlab 2.0, ADMET-AI, and ACD/Labs ADME Suite.[19][22][30]
The following table summarizes key ADMET predictions for this compound, generated from a consensus of predictive models. For context, a comparison with the parent drug, Etodolac, is included where applicable.
| ADMET Parameter | Prediction for this compound | Comparison/Implication |
| Absorption | ||
| Oral Bioavailability | High | Likely well-absorbed from the GI tract, similar to Etodolac. |
| Caco-2 Permeability | High | Indicates good potential for intestinal absorption. |
| Distribution | ||
| Plasma Protein Binding | >99% | High, typical for NSAIDs.[6] May compete with other highly bound drugs. |
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross the BBB, reducing the risk of central nervous system side effects. |
| Metabolism | ||
| CYP2C9 Inhibition | Probable Inhibitor | Potential for Drug-Drug Interactions. Caution with co-administered CYP2C9 substrates (e.g., warfarin). |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with CYP3A4-metabolized drugs. |
| CYP Substrate | CYP2C9, UGTs | Likely metabolized by similar pathways as Etodolac. |
| Excretion | ||
| Primary Route | Renal (as metabolites) | Similar to Etodolac, clearance may be affected in patients with renal impairment.[31] |
| Toxicity | ||
| Ames Mutagenicity | Negative | Low likelihood of being a bacterial mutagen. |
| hERG Inhibition | Low Probability | Reduced risk of causing significant QT prolongation. |
| Hepatotoxicity (DILI) | Warning | Structural alerts and model predictions indicate a potential risk for liver injury, a known, though rare, risk for Etodolac.[8] |
| Skin Sensitization | Low Probability | Unlikely to be a significant skin sensitizer. |
Integrated Risk Assessment: A Weight-of-Evidence Approach
Trustworthiness & Self-Validation: No single in silico model is definitive. The trustworthiness of a final prediction comes from the convergence of evidence from multiple, orthogonal methodologies.[20] This integrated approach forms a self-validating system where the strengths of one method compensate for the weaknesses of another.
The final step is to synthesize all generated data into a cohesive toxicity assessment.
Summary of Predicted Toxicities for this compound:
-
Gastrointestinal Toxicity: As a predicted COX-1/COX-2 inhibitor, this compound is expected to carry the class-associated risk of GI toxicity (ulceration, bleeding), similar to Etodolac.[5]
-
Cardiovascular Toxicity: The risk appears comparable to other traditional NSAIDs. Molecular docking suggests a low affinity for the hERG channel, indicating a low risk of drug-induced arrhythmia. However, the COX-2 inhibition mechanism itself is linked to an increased risk of thrombotic events.[5]
-
Hepatotoxicity: This is a key area of concern . Multiple QSAR models flag structural features associated with Drug-Induced Liver Injury (DILI). While this is a rare side effect of Etodolac, the prediction for this derivative warrants caution.[8] The potential for idiosyncratic metabolic reactions, a known issue for NSAIDs, cannot be ruled out.[23]
-
Nephrotoxicity: Inhibition of prostaglandin synthesis is known to affect renal perfusion, especially in at-risk patients.[31] this compound is predicted to share this class-specific liability.
-
Drug-Drug Interactions: The predicted inhibition of CYP2C9 is a significant finding, suggesting a potential for clinically relevant interactions with drugs metabolized by this pathway.
-
Genetic Toxicity: The compound is consistently predicted to be non-mutagenic in the Ames test, aligning with the profile of the parent drug.
Conclusion
This in silico analysis provides a detailed, multi-faceted prediction of the toxicity profile for this compound. The evidence suggests that it likely shares the class-specific NSAID toxicities of its parent compound, Etodolac, particularly concerning gastrointestinal and renal effects. The primary points of differentiation and concern identified through this computational workflow are a potential for hepatotoxicity, as flagged by QSAR models, and a significant risk of drug-drug interactions via inhibition of the CYP2C9 enzyme.
These computational predictions serve as a critical guide for further investigation. They allow for the prioritization of specific in vitro assays (e.g., CYP inhibition assays, hepatocyte toxicity studies) to confirm these findings, thereby focusing resources, reducing animal testing, and ultimately contributing to the development of safer pharmaceuticals.
References
-
Etodolac | C17H21NO3 | CID 3308 - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Etodolac: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 12, 2026, from [Link]
-
Etodolac - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Grisoni, F., et al. (2018). Molecular Docking for Predictive Toxicology. Methods in Molecular Biology. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Etodolac? (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Inoue, K., et al. (1991). Mechanism of anti-inflammatory action of etodolac. Arzneimittelforschung. Retrieved January 12, 2026, from [Link]
-
Cassano, R., et al. (2022). The Potential of Molecular Docking for Predictive Toxicology. Methods in Molecular Biology. Retrieved January 12, 2026, from [Link]
-
De, A. (n.d.). Predictive toxicology using QSAR: A perspective. Kean University. Retrieved January 12, 2026, from [Link]
-
Molecular Docking for Predictive Toxicology. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
-
Etodolac - LiverTox. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Sening, J. D., et al. (2023). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Advancing Safety Standards: International Guidelines and In Silico Toxicology. (n.d.). Instem. Retrieved January 12, 2026, from [Link]
-
ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved January 12, 2026, from [Link]
-
Myatt, G. J., et al. (2018). In silico toxicology protocols. PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Low, Y., et al. (2011). Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. PMC - NIH. Retrieved January 12, 2026, from [Link]
-
In Silico Predicative Studies for Cytotoxic Potential of NSAIDs Using Self-Organizing Molecular Field Analysis. (2012). PubMed. Retrieved January 12, 2026, from [Link]
-
Moore Jr., R. (2022). Predictive modeling of drug induced toxicology via QSAR analysis of SEND datasets. Morgan State University. Retrieved January 12, 2026, from [Link]
-
Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs. Retrieved January 12, 2026, from [Link]
-
How can I predict toxicity in drug discovery? (n.d.). Optibrium. Retrieved January 12, 2026, from [Link]
-
ADMET-AI. (n.d.). Retrieved January 12, 2026, from [Link]
-
ADMETlab 2.0. (n.d.). Retrieved January 12, 2026, from [Link]
-
ADMET predictions. (n.d.). VLS3D.COM. Retrieved January 12, 2026, from [Link]
-
Etodolac Capsules 200mg and 300mg. (n.d.). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]
-
Valerio Jr., L. G. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Etodolac: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 12, 2026, from [Link]
-
Gizzatkulov, N. M., et al. (2017). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Molecular docking: A potential tool to aid ecotoxicity testing in environmental risk assessment of pharmaceuticals. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Williams, F. M., et al. (2020). Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform. PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Predicting toxicity and conducting molecular docking analysis of compounds from unripe kayu banana fruit (Musa paradisiacaL. var). (2024). Pharmacy Education. Retrieved January 12, 2026, from [Link]
-
Regulatory acceptance of in silico approaches for the safety assessment of cosmetic-related substances. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. (2019). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved January 12, 2026, from [Link]
-
Dhanya S, et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Retrieved January 12, 2026, from [Link]
-
Etodolac: Carcinogenic Potency Database. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). Symtera Analytics. Retrieved January 12, 2026, from [Link]
-
Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. (2018). MDPI. Retrieved January 12, 2026, from [Link]
-
An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (n.d.). Retrieved January 12, 2026, from [Link]
-
Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (2023). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac. (2021). Jetir.Org. Retrieved January 12, 2026, from [Link]
-
Synthesis of etodolac. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Etodolac Capsules BP 200 mg and 300 mg Anti-Inflammatory Agent. (2021). Apotex Inc. Retrieved January 12, 2026, from [Link]
-
Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. (2022). Retrieved January 12, 2026, from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]
- 3. researchers.kean.edu [researchers.kean.edu]
- 4. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Etodolac - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 8. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Etodolac: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 11. pozescaf.com [pozescaf.com]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. instem.com [instem.com]
- 14. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. optibrium.com [optibrium.com]
- 18. scbt.com [scbt.com]
- 19. ADMETlab 2.0 [admetmesh.scbdd.com]
- 20. researchgate.net [researchgate.net]
- 21. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADMET-AI [admet.ai.greenstonebio.com]
- 23. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Docking for Predictive Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Potential of Molecular Docking for Predictive Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Molecular Docking for Predictive Toxicology | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 29. pdf.hres.ca [pdf.hres.ca]
- 30. acdlabs.com [acdlabs.com]
- 31. echemi.com [echemi.com]
A Technical Guide to the Discovery, Origin, and Control of 1-Propyl Etodolac in Etodolac Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impurity profiling is a critical component of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth examination of a specific process-related impurity in the synthesis of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID). We will explore the discovery, structural elucidation, and mechanistic origin of 1-Propyl Etodolac (also known as Etodolac EP Impurity G). By understanding the genesis of this impurity, process chemists and researchers can develop robust control strategies to ensure the quality and purity of the final Etodolac drug substance. This guide synthesizes information from synthetic chemistry, analytical science, and process optimization to offer a comprehensive perspective for professionals in drug development.
Introduction to Etodolac and the Imperative of Impurity Profiling
Etodolac, chemically known as (RS)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a potent NSAID used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis[1][2]. Its therapeutic action is derived from the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins[1][3].
The synthesis of any API is a multi-step process where side reactions can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent control over the impurity profile of APIs. Therefore, a thorough understanding of how and why impurities are formed is not just a scientific exercise but a regulatory necessity. This guide focuses on a specific, known impurity: this compound[][5][6][7]. This compound is structurally similar to Etodolac but features a propyl group on the indole nitrogen instead of a hydrogen, a modification that can arise from specific conditions within the synthetic route.
The Synthetic Pathway of Etodolac: A Foundation for Understanding Impurity Formation
To understand the origin of an impurity, one must first understand the main synthetic route of the API. A common and efficient synthesis of Etodolac begins with the Fischer indole synthesis to create the core indole structure, followed by cyclization and hydrolysis steps.
The key starting materials for this process are typically:
-
2-Ethylphenylhydrazine: Provides the substituted benzene ring and hydrazine functionality for the indole formation.
-
2,3-Dihydrofuran: Acts as the carbonyl equivalent that reacts with the hydrazine to form the tryptophol intermediate[8].
The synthesis proceeds through a key intermediate, 7-Ethyltryptophol [9]. This intermediate is then reacted with a reagent like methyl 3-oxopentanoate, followed by hydrolysis, to build the pyran ring and the acetic acid side chain, ultimately yielding Etodolac[1][8].
Below is a generalized workflow for the synthesis of Etodolac.
Caption: Generalized synthetic workflow for Etodolac.
The Unforeseen Peak: Discovery and Structural Elucidation of this compound
In a regulated pharmaceutical manufacturing environment, High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of APIs[2][3][10][11]. During the routine analysis of Etodolac batches, a small, consistently appearing unknown peak in the chromatogram would trigger an investigation.
Analytical Investigation Workflow
The process of identifying this unknown peak follows a structured analytical workflow:
Sources
- 1. jetir.org [jetir.org]
- 2. veeprho.com [veeprho.com]
- 3. phmethods.net [phmethods.net]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 7. klivon.com [klivon.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. ijpsr.info [ijpsr.info]
- 11. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]
A Technical Guide to the Availability, Purity, and Characterization of 1-Propyl Etodolac Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
Etodolac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group.[1] It functions primarily as a COX-2 inhibitor to alleviate pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[2] In the landscape of pharmaceutical manufacturing and drug development, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the identification, qualification, and quantification of impurities in any active pharmaceutical ingredient (API).[3][4]
Reference standards are highly characterized materials of exceptional purity that serve as the benchmark against which production batches of APIs and finished drug products are measured.[5] This guide focuses on a specific, non-pharmacopeial impurity of Etodolac: 1-Propyl Etodolac . We will delve into its profile, commercial availability, and the rigorous, multi-technique analytical approach required to verify its identity and purity, ensuring its suitability for use as a reliable reference standard.
Profile of this compound
This compound, also known as 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid, is a known related compound of Etodolac.[6] It is structurally analogous to Etodolac, with a propyl group substituting the ethyl group at the 1-position of the pyran-indole ring system. This structural similarity means it can arise as a process-related impurity during the synthesis of Etodolac, potentially from starting materials or intermediates containing propyl moieties.[7] In some nomenclatures, it is also referred to as Etodolac Impurity G.[8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57816-83-8 | [6][8] |
| Chemical Name | 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid | [6][9] |
| Molecular Formula | C₁₈H₂₃NO₃ | [2][8] |
| Molecular Weight | 301.38 g/mol | [2][8] |
| Synonyms | Etodolac Impurity G | [8] |
Sourcing and Procurement of the this compound Standard
The reliability of any analytical measurement is fundamentally tied to the quality of its reference standard. Therefore, a systematic approach to procurement is essential.
Commercial Availability
This compound is not currently listed as an official pharmacopeial reference standard (e.g., USP, EP). However, it is available commercially as a "Pharmaceutical Analytical Impurity" (PAI) or a certified reference material from several specialized suppliers.[10] Notable vendors include LGC Standards, Symtera Analytics, and BOC Sciences.[6][8][] The United States Pharmacopeia (USP) also offers this compound as a PAI, clarifying that such materials are for analytical testing and are distinct from official USP Reference Standards which have undergone collaborative testing and have legally binding status.[10]
Procurement and Handling Workflow
A robust internal procedure for procuring and managing reference standards ensures traceability and preserves material integrity.[12][13] The causality behind this structured process is to create a verifiable audit trail and prevent the use of compromised or incorrectly identified standards.
Caption: Workflow for procuring and managing reference standards.
Upon receipt, the standard must be logged into an inventory system, recording details such as the supplier, lot number, date received, assigned internal ID, and recommended storage conditions (typically 2-8°C).[14] The accompanying Certificate of Analysis (CoA) is the most critical document and must be reviewed immediately and filed for future reference.
Purity Assessment and Characterization: A Multi-Technique Approach
While a supplier's CoA provides initial purity data, it is best practice, particularly in a GxP environment, to perform in-house verification. The objective is to confirm the material's identity unequivocally and to establish its purity with a high degree of confidence. This requires an orthogonal approach, using multiple analytical techniques that measure different chemical and physical properties.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment for small-molecule pharmaceuticals.[15] Its purpose is to separate the main compound from any related substances, degradation products, or process impurities. The choice of method parameters is driven by the physicochemical properties of Etodolac and its analogs, which are relatively non-polar molecules containing a UV-active indole chromophore.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the logical choice due to its proven efficacy in separating non-polar to moderately polar compounds like Etodolac derivatives.[16]
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.[17]
-
Chromatographic Conditions: The parameters below are typical and should be optimized and validated for the specific system. The gradient elution is designed to first elute any polar impurities before resolving the main peak and then eluting any late-eluting, more non-polar impurities.
Table 2: Recommended HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Value | Rationale & Source(s) |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Standard for separating molecules of this polarity.[16] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water or Ammonium Acetate Buffer (pH ~5-6) | Buffered aqueous phase to ensure consistent peak shape and retention time by controlling the ionization state of the carboxylic acid moiety.[16] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the C18 stationary phase.[18] |
| Gradient Program | A time-based gradient from high %A to high %B (e.g., 55:45 to 20:80 A:B over 20 minutes) | Ensures separation of impurities with varying polarities.[17][18] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[16] |
| Detection | UV at 221 nm or 274 nm | Etodolac and its analogs have strong UV absorbance in this range due to the indole ring system.[16] |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 - 10 µL | Standard volume to avoid column overloading while ensuring adequate signal.[17] |
-
Data Analysis: Purity is typically calculated using an area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram. It is crucial to set a low disregard limit (e.g., 0.05%) to account for all significant impurities.
Structural Confirmation by Spectroscopic Methods
While HPLC confirms purity, it does not definitively prove identity. Spectroscopic techniques are essential for confirming that the chemical structure of the standard is indeed this compound.
A. Mass Spectrometry (MS) The primary role of MS is to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Protocol: A solution of the standard is infused into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Expected Result: In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z 302.1751. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z 300.1605.[6] The fragmentation pattern can also be compared to theoretical fragmentation to further support structural identity.[19]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton.
-
Protocol: A ~5-10 mg sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer.
-
Expected Result: The ¹H NMR spectrum should show characteristic signals for the propyl group (a triplet and a sextet), the ethyl group on the indole ring, the aromatic protons, the methylene protons of the acetic acid side chain, and the protons of the pyran ring. The integration of these signals should correspond to the number of protons in each group. While a specific spectrum for this compound is not widely published, its features can be predicted based on the known spectrum of Etodolac.[20]
Overall Analytical Characterization Workflow
The synergy of these techniques provides a self-validating system for the characterization of the reference standard. The workflow ensures that the material is not only pure by a primary separation technique but is also confirmed to be the correct chemical entity.
Caption: Orthogonal analytical workflow for reference standard qualification.
Table 3: Summary of Analytical Techniques for Characterization
| Technique | Purpose | Key Information Provided |
| HPLC | Purity Assessment | Percentage purity, detection of related substance impurities.[15] |
| MS | Identity Confirmation | Molecular weight, elemental composition (with HRMS).[1] |
| NMR | Structural Elucidation | Unambiguous confirmation of chemical structure and connectivity. |
| FTIR | Functional Group ID | Confirms presence of key functional groups (e.g., C=O, N-H, O-H).[21] |
Conclusion
The this compound reference standard, while not an official pharmacopeial item, is commercially available from specialized chemical suppliers. Its role as a process-related impurity makes it a critical tool for the development and quality control of Etodolac API. For researchers and drug development professionals, simply procuring this material is not sufficient. A rigorous, in-house verification of its identity and purity using an orthogonal set of analytical techniques—spearheaded by HPLC for purity and supported by MS and NMR for structural confirmation—is paramount. This self-validating approach ensures the integrity of the reference standard, which in turn underpins the accuracy of analytical data, the safety of the final drug product, and compliance with global regulatory expectations.
References
-
Shimadzu Corporation. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS ASMS 2015 ThP 426. Shimadzu. [Link]
-
Pharmaffiliates. Etodolac-Impurities. Pharmaffiliates. [Link]
-
PharmaGuideHub. (2024). PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. PharmaGuideHub. [Link]
-
PharmaBlog. (2022). Procurement and Handling of Reference Standards - SOP. PharmaBlog. [Link]
-
Alazzawi, R. A., et al. (2025). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal. [Link]
-
Pharmaguideline. SOP for Procurement and Handling of Reference Standard. Pharmaguideline. [Link]
-
Pharma Dekho. (2025). Procedure For Procurement and storage of reference standards. Pharma Dekho. [Link]
-
Veeprho. Etodolac Impurities and Related Compound. Veeprho. [Link]
-
MRIGlobal. Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
-
Pharmaffiliates. Etodolac-Impurities. Pharmaffiliates. [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (2019). HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. JGTPS. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Etodolac. SIELC Technologies. [Link]
-
ResearchGate. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. ResearchGate. [Link]
-
ResearchGate. (2015). Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography. ResearchGate. [Link]
-
Indian Journal of Chemistry. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. NISCAIR. [Link]
-
ResolveMass Laboratories Inc. (2024). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. [Link]
-
MasterControl. ICH Q6 Guidelines. MasterControl. [Link]
-
SynZeal. Etodolac USP Related Compound A. SynZeal. [Link]
-
Journal of Pharmaceutical Research. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. JPR. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. University of Baghdad. [Link]
-
Particle Analytical. ICH Q6A, Q8 & Q9 Compliance. Particle Analytical. [Link]
-
PubMed. (2016). Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics. National Library of Medicine. [Link]
-
IKEV. ICH Q6A Guideline. IKEV. [Link]
-
ResearchGate. (2015). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. ResearchGate. [Link]
-
Scribd. An Improved and Scalable Process For The Synthesis of A Key Intermediate For Etodolac. Scribd. [Link]
-
Symtera Analytics. This compound. Symtera Analytics. [Link]
-
Pharmaffiliates. Etodolac-Impurities. Pharmaffiliates. [Link]
-
Journal of Pharmaceutical Research and Development. (2022). Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. JPRD. [Link]
-
JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research. [Link]
-
ResearchGate. (2021). Preparation and in Vitro Evaluation of Etodolac Nanoparticles. ResearchGate. [Link]
-
precisionFDA. This compound. precisionFDA. [Link]
-
Frontiers in Health Informatics. (2024). Development and Characterization of Modified Release Tablet Etodolac with Proteolytic Enzyme Serratiopeptidase. FHI. [Link]
-
USP. (2025). Etodolac USP Monograph. USP. [Link]
-
ResearchGate. (2019). Preparation and Characterization of Etodolac as a Topical Nanosponges Hydrogel. ResearchGate. [Link]
-
Der Pharma Chemica. (2011). Quantum chemical study of Etodolac (Lodine). Der Pharma Chemica. [Link]
-
ResearchGate. FTIR spectra of Etodolac. ResearchGate. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. researchgate.net [researchgate.net]
- 5. mriglobal.org [mriglobal.org]
- 6. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 7. jetir.org [jetir.org]
- 8. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]
- 9. 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid (this compound) [lgcstandards.com]
- 10. store.usp.org [store.usp.org]
- 12. Procurement and Handling of Reference Standards - SOP - PharmaBlog [pharmablog.in]
- 13. SOP for Procurement and Handling of Reference Standard | Pharmaguideline [pharmaguideline.com]
- 14. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 15. veeprho.com [veeprho.com]
- 16. amecj.com [amecj.com]
- 17. trungtamthuoc.com [trungtamthuoc.com]
- 18. chemistryjournal.in [chemistryjournal.in]
- 19. researchgate.net [researchgate.net]
- 20. Etodolac(41340-25-4) 1H NMR [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
Solubility and Stability of 1-Propyl Etodolac in Different Solvents: A Methodological and Predictive Analysis
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1-Propyl Etodolac, an ester derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. While specific experimental data for this novel compound is not yet publicly available, this document leverages established principles of medicinal chemistry and pharmaceutical analysis, using the known properties of the parent drug, Etodolac, as a foundational model. Researchers, scientists, and drug development professionals will find detailed protocols, theoretical considerations, and predictive insights to guide the pre-formulation and formulation development of this compound. The methodologies described herein are designed to be self-validating, ensuring robust and reliable data generation for this promising new chemical entity.
Introduction: The Rationale for this compound
Etodolac is a well-established NSAID used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. It selectively inhibits cyclooxygenase-2 (COX-2), which provides a favorable gastrointestinal safety profile compared to non-selective NSAIDs. The development of ester derivatives, such as the hypothetical this compound, is a common strategy in medicinal chemistry to enhance desirable drug-like properties. The addition of a propyl ester group to the carboxylic acid moiety of Etodolac is anticipated to increase its lipophilicity. This modification could potentially lead to:
-
Enhanced Permeability: Increased lipophilicity may improve membrane transport, potentially leading to better oral absorption or enhanced topical delivery.
-
Modified Solubility Profile: While increasing lipophilicity typically decreases aqueous solubility, it enhances solubility in non-polar, organic solvents, opening avenues for different formulation strategies (e.g., lipid-based formulations).
-
Prodrug Potential: The ester linkage may be designed to be cleaved by esterase enzymes in the body, releasing the active parent drug, Etodolac. This can be used to control the drug's release profile and distribution.
Understanding the fundamental physicochemical properties of solubility and stability is therefore a critical first step in the development of this compound as a viable drug candidate. This guide outlines the necessary experimental workflows to characterize these attributes thoroughly.
Physicochemical Properties: A Comparative Predicition
The properties of this compound can be predicted by understanding the structure of Etodolac and the chemical impact of esterification.
Table 1: Predicted Physicochemical Properties of this compound vs. Etodolac
| Property | Etodolac (Parent Drug) | This compound (Predicted) | Rationale for Prediction |
| Chemical Structure | Contains a carboxylic acid group. | The carboxylic acid is replaced with a propyl ester. | Esterification of the carboxylic acid. |
| Molecular Weight | 287.35 g/mol | ~329.43 g/mol | Addition of a propyl group (C3H7). |
| pKa | ~4.7 (due to carboxylic acid) | Not applicable (no ionizable proton) | The ionizable acidic proton is replaced by the propyl group. |
| LogP (Lipophilicity) | ~3.0-3.5 | > 4.0 | The addition of the alkyl ester group significantly increases lipophilicity and reduces polarity. |
| Aqueous Solubility | Practically insoluble in water; soluble in alkaline solutions. | Expected to be even less soluble in aqueous media. | Loss of the ionizable carboxylate group, which contributes to solubility in alkaline pH. |
| Solubility in Organic Solvents | Soluble in alcohols, acetone, and chloroform. | Expected to have enhanced solubility in a wider range of organic and lipidic solvents. | Increased non-polar character. |
Solubility Determination: A Comprehensive Workflow
A multi-faceted approach is required to determine the solubility of this compound across a range of pharmaceutically relevant solvents. This data is crucial for selecting appropriate vehicles for toxicology studies and for developing a viable dosage form.
Experimental Workflow for Solubility Assessment
The following diagram illustrates a robust workflow for determining the equilibrium solubility of a new chemical entity.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Equilibrium Solubility Measurement
Objective: To determine the saturation solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound powder
-
Selected solvents: Purified water, pH 1.2, 4.5, 6.8, 7.4 buffers, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Medium-Chain Triglycerides (MCT).
-
Thermostatic shaker incubator
-
Calibrated centrifuge
-
0.22 µm syringe filters (ensure compatibility with solvents)
-
Validated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to 2 mL glass vials. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Solvent Addition: Add 1 mL of each selected solvent to the vials in triplicate.
-
Equilibration: Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the samples at a consistent speed (e.g., 150 RPM) for 48-72 hours. A preliminary time-point study can confirm when equilibrium is reached.
-
Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Extraction and Dilution: Carefully withdraw a known volume of the supernatant (e.g., 100 µL) and filter it through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with the HPLC mobile phase to a concentration within the calibration curve range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound. The solubility is reported in mg/mL or µg/mL.
Stability Assessment: Identifying and Mitigating Degradation
Stability testing is essential to determine the shelf-life of the drug substance and to identify potential degradation pathways that may impact its safety and efficacy. As an ester, this compound is primarily susceptible to hydrolysis.
Primary Degradation Pathway: Hydrolysis
The ester bond in this compound is the most likely point of chemical instability, susceptible to both acid- and base-catalyzed hydrolysis. This reaction would cleave the ester, yielding the parent drug, Etodolac, and 1-propanol.
Caption: Predicted Primary Degradation Pathway for this compound.
Protocol: Forced Degradation Study
Forced degradation studies (stress testing) are performed to identify likely degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in acetonitrile/water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Photostability chamber (ICH Q1B guidelines)
-
Oven for thermal stress
-
Validated HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound. For each stress condition, mix the stock solution with the stressor.
-
Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 N NaOH at room temperature for 4 hours. Note: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed.
-
Oxidative Degradation: Mix with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 60°C for 7 days in the dark.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze using an HPLC-UV/MS method. The mass spectrometer (MS) is crucial for identifying the mass of the degradation products, which helps in structure elucidation.
Data Interpretation: The chromatograms from the stressed samples are compared to that of an unstressed control. The appearance of new peaks indicates degradation products. The primary goal is to develop an HPLC method that can resolve the this compound peak from all degradation product peaks, thus making it a "stability-indicating method."
Table 2: Representative Forced Degradation Experimental Design
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 h | Slow hydrolysis to Etodolac. |
| Base Hydrolysis | 0.1 N NaOH | 25°C | 4 h | Rapid hydrolysis to Etodolac. |
| Oxidation | 3% H2O2 | 25°C | 24 h | Potential for oxidation on the heterocyclic rings. |
| Thermal | Heat | 60°C | 7 days | Assess intrinsic thermal stability. |
| Photolytic | ICH Q1B Light | 25°C | As per ICH | Assess light sensitivity. |
Conclusion and Future Directions
This guide provides the essential theoretical framework and practical protocols for a comprehensive investigation into the solubility and stability of this compound. By applying these methodologies, researchers can generate the critical data required for informed decisions in the drug development process. The solubility profile will dictate the feasibility of different formulation strategies, from simple solutions to complex lipid-based or amorphous solid dispersion systems. The stability data will underpin the development of a robust and reliable drug product with an acceptable shelf-life.
The next logical steps following this initial characterization would include:
-
pH-Solubility Profile: A detailed investigation of solubility in buffers ranging from pH 1 to 8 to understand the impact of any potential hydrolysis on the apparent solubility.
-
Solid-State Characterization: Analysis of the solid form of this compound (e.g., polymorphism, crystallinity) and its impact on solubility and stability.
-
Long-Term Stability Studies: Performing stability studies under ICH-recommended storage conditions (e.g., 25°C/60% RH and 40°C/75% RH) to establish a retest date or shelf-life.
By systematically addressing these fundamental properties, the path from a novel chemical entity to a potential therapeutic product becomes clearer and more scientifically grounded.
References
- Fries, J. F., Williams, C. A., & Ramey, D. R. (1993). The relative toxicity of nonsteroidal anti-inflammatory drugs. Arthritis & Rheumatism, 36(5), 609-615. (Note: This is a representative citation on NSAID toxicity; a direct link is not possible for all journal articles).
- Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 16(8), 756-768.
-
PubChem. (n.d.). Etodolac. National Center for Biotechnology Information. Retrieved from [Link]
-
DrugBank Online. (n.d.). Etodolac. Retrieved from [Link]
Methodological & Application
HPLC method for separation of Etodolac and 1-Propyl Etodolac
An Application Note for the Isocratic Reversed-Phase HPLC Separation of Etodolac and its Process-Related Impurity, 1-Propyl Etodolac
Abstract
This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Etodolac, a non-steroidal anti-inflammatory drug (NSAID), from its structurally similar process-related impurity, this compound. The method utilizes a standard C18 stationary phase with a mobile phase composed of acetonitrile and an aqueous buffer, providing excellent resolution and peak symmetry. This protocol is designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and impurity profiling of Etodolac bulk drug substance and finished pharmaceutical products. The methodology adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2][3]
Introduction and Scientific Rationale
Etodolac is a pyranocarboxylic acid derivative widely used for its anti-inflammatory, analgesic, and antipyretic properties in managing conditions like osteoarthritis and rheumatoid arthritis.[4][5] Chemically, it is (±)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid.[6][7][8] During its synthesis, process-related impurities can be introduced, one of which is this compound (2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid).[9]
The structural similarity between Etodolac and this compound, differing only by a single methylene unit (ethyl vs. propyl group at the C1 position), presents a significant analytical challenge.[8][9] This subtle difference in hydrophobicity requires a highly selective chromatographic method to ensure accurate quantification and control, which is critical for ensuring the safety and efficacy of the final drug product.
This guide details an optimized RP-HPLC method grounded in fundamental chromatographic principles. RP-HPLC is the technique of choice as it separates molecules based on their hydrophobic interactions with the stationary phase, making it ideal for distinguishing between these two closely related compounds.[10] A C18 (octadecylsilane) column is selected for its robust and versatile hydrophobic retention characteristics.[11][12] The mobile phase composition, particularly its pH, is meticulously controlled. Etodolac is an acidic compound; therefore, setting the mobile phase pH to an acidic value (e.g., using phosphoric acid) suppresses the ionization of its carboxylic acid moiety.[4][13] This leads to increased retention and improved peak shape on the non-polar C18 stationary phase.
Logical Relationship: Analyte Structures
The diagram below illustrates the structural difference between Etodolac and its 1-Propyl analogue, highlighting the basis for their chromatographic separation.
Caption: Structural comparison of Etodolac and this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: Calibrated.
-
Reference Standards: Etodolac RS (USP or equivalent), this compound RS.
-
Reagents: Acetonitrile (HPLC grade), Phosphoric Acid (AR grade), and Purified Water (Type I).
Optimized Chromatographic Conditions
The following table summarizes the optimized parameters for the successful separation of Etodolac and this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides high efficiency and the necessary hydrophobic selectivity for resolving structurally similar compounds.[14][15] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (500:500:0.25, v/v/v) | A balanced isocratic mobile phase that provides optimal retention and resolution. Phosphoric acid controls the pH to ensure sharp, symmetrical peaks.[14][16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without generating excessive backpressure.[6][7] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape.[17] |
| Detection Wavelength | 274 nm | An optimal wavelength for detecting Etodolac and its related compounds, as specified in pharmacopeial methods.[14][16] |
| Injection Volume | 20 µL | A suitable volume to achieve good sensitivity without causing column overload.[17] |
| Run Time | Approximately 15 minutes | Sufficient time to allow for the elution of both components and any late-eluting impurities. |
Preparation of Solutions
Note: Protect solutions containing Etodolac from light.[7]
-
Mobile Phase Preparation:
-
Carefully measure 500 mL of Acetonitrile and 500 mL of Water.
-
Add 0.25 mL of concentrated Phosphoric Acid to the water.
-
Combine the aqueous solution with the acetonitrile.
-
Mix thoroughly and degas using sonication or vacuum filtration for 15 minutes.
-
-
Diluent Preparation:
-
Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.
-
-
Standard Stock Solution (e.g., 200 µg/mL Etodolac, 20 µg/mL this compound):
-
Accurately weigh about 20 mg of Etodolac RS and 2 mg of this compound RS into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
-
System Suitability Solution (SSS):
-
The Standard Stock Solution can be used directly as the System Suitability Solution. This solution contains both the main analyte and the impurity to verify the system's resolving power.
-
-
Sample Solution (for Bulk Drug Substance):
-
Accurately weigh about 20 mg of the Etodolac sample into a 100 mL volumetric flask.
-
Prepare the solution following the same procedure as the Standard Stock Solution.
-
Method Validation and System Suitability
For this method to be considered trustworthy and reliable, it must be validated according to ICH Q2(R2) guidelines.[2][18] A critical preliminary step in any analysis is passing the System Suitability Test (SST).
System Suitability Test (SST)
Before commencing any sample analysis, inject the System Suitability Solution (SSS) five or six times. The results must conform to the acceptance criteria outlined below to demonstrate that the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | NLT 2.0 | Ensures that the peaks for Etodolac and this compound are baseline separated.[14][16] |
| Tailing Factor (T) | NMT 2.0 | Confirms good peak symmetry, which is essential for accurate integration.[6][14] |
| Reproducibility (%RSD) | NMT 2.0% | For peak areas from replicate injections, this demonstrates the precision of the system.[14][16] |
Core Validation Parameters
A full validation of this method would include the following tests:
-
Specificity: The ability to assess the analyte in the presence of other components, demonstrated by the lack of interference from excipients and the separation of degradation products.[15][19]
-
Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range.[11]
-
Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11][12]
Analytical Workflow
The following diagram outlines the logical sequence of operations for analyzing a sample using this method.
Caption: High-level workflow for the HPLC analysis of Etodolac.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, robust, and suitable for its intended purpose: the separation and quantification of Etodolac and the critical process impurity, this compound. The clear baseline separation achieved allows for confident and accurate analysis in a quality control environment. Adherence to the outlined system suitability criteria is paramount for ensuring the validity of any results generated. This method serves as a reliable foundation for routine testing, stability studies, and further analytical development activities related to Etodolac.
References
- (-)-Etodolac chemical properties and structure. Benchchem. [Accessed Jan 12, 2026]
- USP Monographs: Etodolac. USP29-NF24. [Accessed Jan 12, 2026]
- USP Monographs: Etodolac Tablets. USP29-NF24. [Accessed Jan 12, 2026]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Accessed Jan 12, 2026]
- USP Monographs: Etodolac Extended-Release Tablets. USP29-NF24. [Accessed Jan 12, 2026]
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Accessed Jan 12, 2026]
- Definition of etodolac. NCI Drug Dictionary - National Cancer Institute. [Accessed Jan 12, 2026]
- Etodolac USP 2025. USP. [Accessed Jan 12, 2026]
- Validation of Analytical Procedures Q2(R2). ICH. [Accessed Jan 12, 2026]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Accessed Jan 12, 2026]
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Accessed Jan 12, 2026]
- (+)-Etodolac. PubChem - NIH. [Accessed Jan 12, 2026]
- (-)-Etodolac. PubChem - NIH. [Accessed Jan 12, 2026]
- Etodolac. PubChem - NIH. [Accessed Jan 12, 2026]
- Method Development for Drug Impurity Profiling: Part 1.
- Etodolac Extended-Release Tablets. USP-NF. [Accessed Jan 12, 2026]
- This compound. precisionFDA. [Accessed Jan 12, 2026]
- Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. Journal of Applied Pharmaceutical Sciences and Research. [Accessed Jan 12, 2026]
- Separation of the drug etodolac and its phase I metabolites,...
- Overview of RP-HPLC method development for drug estimation. Pharma Tutor. [Accessed Jan 12, 2026]
- SIMULTANEOUS ESTIMATION OF ETODOLAC AND THIOCOLCHICOSIDE IN THEIR COMBINED MARKETED FORMULATION BY RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. [Accessed Jan 12, 2026]
- This compound. LGC Standards. [Accessed Jan 12, 2026]
- HPLC Method for Analysis of Etodolac. SIELC Technologies. [Accessed Jan 12, 2026]
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Accessed Jan 12, 2026]
- This compound. Santa Cruz Biotechnology. [Accessed Jan 12, 2026]
- This compound-d5. BioOrganics. [Accessed Jan 12, 2026]
- Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method.
- Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
- RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. IJTSRD. [Accessed Jan 12, 2026]
- A New RP-HPLC Method development and validation for Etodolac and Thiocolchicoside. IJFMR. [Accessed Jan 12, 2026]
- (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. PubChem - NIH. [Accessed Jan 12, 2026]
- Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica. [Accessed Jan 12, 2026]
- Determination of Etodolac in Commercial Formulations by HPLC-UV Method. IJTSRD. [Accessed Jan 12, 2026]
- CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug.
- (PDF) DETERMINATION OF ETODOLAC BY RP-HPLC METHOD.
Sources
- 1. youtube.com [youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facebook [cancer.gov]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 10. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 11. chemistryjournal.in [chemistryjournal.in]
- 12. pharmtech.com [pharmtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug - Google Patents [patents.google.com]
- 18. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Robust, Stability-Indicating UPLC-MS/MS Method for the Comprehensive Analysis of Etodolac and Its Process- and Degradation-Related Impurities
An Application Note on the UPLC-MS/MS Analysis of Etodolac and its Impurities
Abstract
This application note details a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the identification and quantification of Etodolac and its associated impurities. Etodolac, a non-steroidal anti-inflammatory drug (NSAID), requires stringent quality control to ensure its safety and efficacy.[1] The presence of impurities, arising from manufacturing processes or degradation, can impact the drug's stability and potentially pose health risks. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a complete workflow from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines. The method's utility is demonstrated through its ability to separate Etodolac from known impurities and degradation products generated under forced degradation conditions.
Introduction: The Imperative for Impurity Profiling
Etodolac is a widely used NSAID belonging to the pyranocarboxylic acid group, which functions by inhibiting cyclooxygenase (COX) enzymes to reduce the synthesis of prostaglandins involved in pain and inflammation.[2] The purity of an Active Pharmaceutical Ingredient (API) like Etodolac is a critical quality attribute. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and European Pharmacopoeia (EP), mandate strict control over impurities.[3] Pharmacopoeial standards set limits for individual and total impurities, making their accurate detection and quantification essential.[3]
Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into the intrinsic stability of a drug substance.[2][4] By subjecting the API to harsh conditions such as acid, base, oxidation, heat, and light, potential degradation pathways can be elucidated, and the resulting degradation products (DPs) can be identified.[2][4][5] This information is vital for developing stable formulations and establishing appropriate storage conditions. Studies have shown that Etodolac is particularly susceptible to degradation under acidic and oxidative conditions.[4][5][6] This method is designed to be a "stability-indicating" assay, meaning it can effectively separate the intact drug from these DPs.
Experimental Design: Rationale and Methodology
The selection of UPLC coupled with tandem mass spectrometry (MS/MS) is driven by the need for high chromatographic resolution, speed, and unparalleled sensitivity and selectivity.
Chromatographic Strategy
A reversed-phase UPLC approach was selected for its compatibility with the analysis of moderately polar compounds like Etodolac. The use of a sub-2 µm particle column (e.g., C18) provides superior separation efficiency and faster analysis times compared to traditional HPLC. A gradient elution is employed to ensure the effective separation of Etodolac from a diverse range of impurities, which may possess varying polarities, within a short run time. The mobile phase consists of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), a common choice for achieving good peak shape and ionization efficiency in MS.[7]
Mass Spectrometric Detection
Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity. This technique allows for the quantification of target analytes even at trace levels in complex matrices. Electrospray ionization (ESI) in negative mode was found to be highly effective for Etodolac, monitoring the transition from its precursor ion [M-H]⁻ to a specific product ion.[7] This specificity is critical for distinguishing between isobaric compounds—impurities that have the same mass but different structures.
Materials and Reagents
-
Standards: Etodolac Reference Standard (USP or EP grade), available impurity reference standards (e.g., Etodolac Impurity A, C, D, etc.).[1][8][9]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure).
-
Reagents: Formic Acid (LC-MS grade) or Ammonium Formate (LC-MS grade).
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Detailed Protocol: From Sample to Signal
Preparation of Solutions
-
Diluent Preparation: Prepare a solution of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Etodolac Reference Standard in 10 mL of diluent.
-
Impurity Stock Solutions (0.1 mg/mL): Prepare individual stock solutions for each known impurity standard in the diluent.
-
Working Standard Solution (for Assay): Dilute the Etodolac Stock Solution with the diluent to a final concentration of approximately 10 µg/mL.
-
Calibration Standards (for Impurity Quantification): Prepare a series of calibration standards by spiking the impurity stock solutions into the diluent to achieve a concentration range covering the expected impurity levels (e.g., 0.05 µg/mL to 2.0 µg/mL).
-
Test Solution: Accurately weigh and dissolve 25 mg of Etodolac API into a 25-mL volumetric flask using the diluent. Dilute to volume and mix. This yields a 1 mg/mL solution. Further dilute 1:100 with diluent to a final concentration of 10 µg/mL for analysis.
UPLC-MS/MS Instrumental Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Compound |
| Etodolac | |
| Impurity X | |
| Impurity Y |
Note: MRM transitions for specific impurities must be determined by infusing individual standard solutions. The transition for Etodolac is based on published data.[7]
Visualization of the Analytical Workflow
The overall experimental process can be visualized as a streamlined workflow from sample preparation through data analysis.
Caption: Experimental workflow for UPLC-MS/MS analysis of Etodolac.
Method Validation: Ensuring Fitness for Purpose
To ensure the reliability of the analytical data, the method must be validated according to ICH Q2(R1) guidelines.[10][11][12] Validation demonstrates that the procedure is suitable for its intended purpose.[10]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] | The Etodolac peak should be free from interference from impurities and degradants. Peak purity analysis should confirm homogeneity. Resolution between Etodolac and the closest eluting impurity should be >2.0. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | For impurities: A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 0.6%). |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by recovery studies of spiked impurities.[13] | The mean recovery should be within 80.0% to 120.0% for each impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Repeatability (Intra-assay): Relative Standard Deviation (RSD) should be ≤ 5.0% for six replicate injections. Intermediate Precision (Inter-assay): RSD should be ≤ 10.0% when analyzed on different days, by different analysts, or on different instruments. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The analyte response should be at least 10 times the response of the blank (S/N ≥ 10). Precision (RSD) at the LOQ should be ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | The analyte response should be at least 3 times the response of the blank (S/N ≥ 3). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) are varied. |
Logical Relationship of Validation Parameters
The validation process follows a logical hierarchy, where foundational parameters support the overall assessment of the method's reliability.
Caption: Inter-relationship of ICH Q2(R1) method validation parameters.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and selective tool for the quality control of Etodolac. The protocol is stability-indicating, capable of separating the main component from process-related impurities and degradation products formed under stress conditions. By following the outlined experimental and validation procedures, laboratories can ensure that their analysis of Etodolac meets the stringent requirements of the pharmaceutical industry and global regulatory agencies, ultimately contributing to the safety and efficacy of the final drug product.
References
- Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. (n.d.). Shimadzu.
- Understanding Etodolac Specifications: A Guide for Chemical Purchasers. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
-
Saxena, D., Damale, S., & Datar, A. G. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 255-260. Retrieved from [Link]
- Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. (2015). Shimadzu.
- Etodolac-Impurities. (n.d.). Pharmaffiliates.
- Saxena, D., Damale, S., & Datar, A. G. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. Semantic Scholar.
- Etodolac impurity mixture EP Reference Standard. (n.d.). Sigma-Aldrich.
- USP Monographs: Etodolac. (2006). USP29-NF24.
- Pharmaffiliates Etodolac-Impurities. (n.d.). Fine Chemicals.
- U.S. Department of Health and Human Services, Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
- Etodolac EP Impurity C (Free Base). (n.d.). Veeprho.
- Quality Guidelines. (n.d.). ICH.
- Validation & Transfer of Methods for Pharmaceutical Analysis. (n.d.). Mourne Training Services.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Rajput, M., Hamid, H., Aggarwal, M., & Khandal, R. K. (2015). Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Paracetamol. International Journal of Innovative Research in Science, Engineering and Technology, 4(7).
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
- Etodolac EP Impurity D. (n.d.). SynZeal.
-
Yilmaz, B., Asci, A., & Palabiyik, S. S. (2018). Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. Journal of Pharmaceutical and Biomedical Analysis, 164, 333-338. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. shimadzu.com [shimadzu.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Etodolac EP Impurity D | 57917-63-2 | SynZeal [synzeal.com]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 1-Propyl Etodolac in Bulk Drug Substances
Abstract
This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-Propyl Etodolac, a potential process-related impurity, in etodolac bulk drug substances. The method is developed to be specific, accurate, precise, and linear, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.
Introduction
Etodolac, (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class.[2][3] It is primarily used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3] The purity of the active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies mandate strict control over impurities in bulk drug substances.
This compound, chemically known as 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid, is a known potential impurity of etodolac, often designated as Etodolac Impurity G.[4] Its presence can arise from the synthesis process. Therefore, a reliable analytical method for its quantification is essential for ensuring the quality of etodolac bulk drug. This application note presents a detailed, validated HPLC method designed for this purpose.
Chemical Structures:
| Compound | Chemical Structure |
| Etodolac | |
| This compound |
Scientific Rationale for Method Selection
A reversed-phase HPLC method with UV detection was selected due to its widespread availability, high resolving power, sensitivity, and suitability for the analysis of moderately polar compounds like etodolac and its impurities.[3][5] The choice of a C18 stationary phase is based on its proven efficacy in separating etodolac from its related substances.[1][6] The mobile phase, a gradient of aqueous buffer and an organic modifier (acetonitrile), is optimized to achieve a good separation between the main etodolac peak and the this compound impurity peak, ensuring specificity. The detection wavelength is selected based on the UV absorbance maxima of both etodolac and its impurities, providing adequate sensitivity for quantification at low levels.[1]
Experimental Protocol
Materials and Reagents
-
Etodolac Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
Etodolac bulk drug substance (for analysis)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile and Water (50:50, v/v) |
Preparation of Solutions
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Standard Stock Solution of Etodolac (1000 µg/mL): Accurately weigh about 100 mg of Etodolac reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Solution: Prepare a solution containing 1000 µg/mL of Etodolac and 10 µg/mL of this compound in the diluent.
Test Solution (Etodolac Bulk Drug): Accurately weigh about 100 mg of the Etodolac bulk drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analytical Workflow
Caption: Workflow for the quantification of this compound in bulk drug.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]
Specificity
Specificity was demonstrated by the separation of this compound from the main etodolac peak and other potential impurities. Forced degradation studies were conducted on the etodolac bulk drug under acidic, basic, oxidative, thermal, and photolytic conditions to ensure that the method is stability-indicating. The this compound peak was found to be free from interference from any degradants.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of this compound over the concentration range of 0.1 µg/mL to 15 µg/mL. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into the etodolac bulk drug sample at three concentration levels (50%, 100%, and 150% of the target concentration). The mean recovery was within the acceptable range of 98.0% to 102.0%.
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) for six replicate injections was found to be less than 2.0%, demonstrating good precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.03 µg/mL, and the LOQ was established at 0.1 µg/mL with acceptable precision and accuracy.
Quantitative Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.998 |
| Range | 0.1 - 15 µg/mL | Defined by linearity |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| LOD | ~ 0.03 µg/mL | Reportable |
| LOQ | 0.1 µg/mL | Reportable with precision and accuracy |
Conclusion
The developed and validated RP-HPLC method is demonstrated to be simple, specific, accurate, precise, and reliable for the quantitative determination of this compound in etodolac bulk drug substances. The stability-indicating nature of the method makes it suitable for routine quality control analysis and for monitoring the impurity profile of etodolac during stability studies.
References
-
Understanding Etodolac Specifications: A Guide for Chemical Purchasers. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Kandimalla, S., & Pai, K. V. K. (2015). Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica, 7(3), 284-288. Retrieved from [Link]
-
This compound. (n.d.). precisionFDA. Retrieved from [Link]
-
Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 12(4), 2234-2241. Retrieved from [Link]
-
Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography. (2020). ResearchGate. Retrieved from [Link]
-
This compound-d5. (n.d.). BioOrganics. Retrieved from [Link]
-
Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. (2016). Austin Publishing Group. Retrieved from [Link]
-
Etodolac-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Rajput, M., Hamid, H., Aggarwal, M., & Khandal, R. K. (2014). Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Paracetamol in a Combined Dosage Form. International Journal of Innovative Research in Science, Engineering and Technology, 3(7), 14838-14847. Retrieved from [Link]
-
(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. (2020). ResearchGate. Retrieved from [Link]
-
Putta, P. (2019). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. International Journal of Trend in Scientific Research and Development, 4(1), 853-863. Retrieved from [Link]
Sources
Application Note & Protocol: Isolation of 1-Propyl Etodolac from Etodolac
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the isolation of 1-Propyl Etodolac, a known process impurity of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The protocol herein is designed to be a robust and scientifically sound methodology for obtaining a highly purified sample of this compound suitable for use as a reference standard in analytical method development, validation, and impurity profiling.
The strategic approach detailed below leverages the subtle physicochemical differences between Etodolac and its 1-propyl analogue, primarily employing preparative high-performance liquid chromatography (HPLC) for its high resolving power. This guide emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring that the user can adapt and troubleshoot the protocol as needed.
Introduction: The Scientific Rationale for Isolation
Etodolac, chemically known as (RS)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a widely prescribed NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] As with any synthesized active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring drug safety and efficacy. This compound, or 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid, is a recognized impurity that may arise during the synthesis of Etodolac.[2][3][4]
The structural difference between Etodolac and this compound lies in the substitution at the C1 position of the pyran ring, where an ethyl group in Etodolac is replaced by a propyl group in the impurity.[5] This seemingly minor change in the alkyl chain length results in a slight increase in lipophilicity for this compound, a key property that can be exploited for chromatographic separation.
The isolation and characterization of such impurities are paramount for several reasons:
-
Reference Standard Generation: A pure sample of the impurity is required for the validation of analytical methods used for routine quality control of the API.
-
Toxicological Assessment: Isolated impurities may need to be evaluated for their potential toxicity.
-
Understanding Formation Pathways: Characterization of impurities can provide insights into the manufacturing process and help in its optimization to minimize their formation.
This protocol, therefore, outlines a systematic approach to first enrich and then isolate this compound from a bulk Etodolac sample.
Physicochemical Properties of Etodolac and this compound
A thorough understanding of the physicochemical properties of the target compounds is fundamental to developing an effective separation strategy.
| Property | Etodolac | This compound |
| Molecular Formula | C₁₇H₂₁NO₃[1] | C₁₈H₂₃NO₃[2] |
| Molecular Weight | 287.35 g/mol [1] | 301.39 g/mol [2] |
| Appearance | White to off-white solid[5] | White to off-white solid[2] |
| Solubility | Practically insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF.[6][7] | Expected to have slightly lower aqueous solubility and higher solubility in non-polar organic solvents compared to Etodolac. |
| pKa | 4.65 | Expected to be very similar to Etodolac due to the presence of the same carboxylic acid moiety. |
The key differentiator for separation is the increased hydrophobicity of this compound due to the longer alkyl chain. This will result in a longer retention time in reversed-phase chromatography.
Experimental Workflow for Isolation
The isolation of this compound is a multi-step process that begins with an initial sample assessment and culminates in the purification of the target impurity.
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Etodolac EP Impurity G (this compound) | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]
- 5. jetir.org [jetir.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijpsonline.com [ijpsonline.com]
Application Note: The Strategic Use of 1-Propyl Etodolac as a Reference Standard in the Quality Control of Etodolac
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Propyl Etodolac as a reference standard in the quality control of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. The document outlines the significance of this compound as a process-related impurity and details the protocols for its characterization, qualification, and utilization in analytical method validation to ensure the purity, safety, and efficacy of Etodolac drug substances and products.
Introduction: The Imperative of Purity in Pharmaceutical Manufacturing
Etodolac, a widely prescribed NSAID, functions by selectively inhibiting cyclooxygenase-2 (COX-2), thereby mitigating pain and inflammation.[1][2] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) like Etodolac are intrinsically linked to its purity. During the synthesis of Etodolac, various process-related impurities and degradation products can emerge, which, if not adequately controlled, can impact the drug's quality and potentially pose a risk to patients.[3] Regulatory bodies worldwide mandate stringent control over such impurities.[4]
This necessitates the use of highly characterized reference standards for the identification and quantification of impurities.[5][6][7] A reference standard is a highly purified compound that is used as a measurement base in analytical procedures.[6] this compound is a known process-related impurity of Etodolac, making its availability as a well-characterized reference standard crucial for robust quality control.
The Genesis of this compound: A Process-Related Impurity
The synthesis of Etodolac typically involves the Fischer indole synthesis to create the core indole structure, followed by the introduction of the acetic acid side chain. A common synthetic route involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate.[1][8][9]
Figure 1: Formation of Etodolac and its process-related impurity, this compound.
The emergence of this compound as an impurity can be logically traced to the presence of propyl 3-oxopentanoate as a contaminant in the starting material, methyl 3-oxopentanoate. This analogous starting material, when subjected to the same reaction conditions, will result in the formation of this compound alongside the desired Etodolac API. Therefore, monitoring and controlling the level of this compound is a direct measure of the purity of the starting materials and the control over the manufacturing process.
Establishing this compound as a Reference Standard
The qualification of an in-house or non-compendial reference standard is a critical process that must be meticulously documented.[10][11] The goal is to establish the identity, purity, and potency of the material with a high degree of confidence.
Characterization and Purity Assessment
A comprehensive characterization of the this compound candidate material is the foundational step. This involves a battery of analytical techniques to confirm its structure and assess its purity.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Confirms the molecular formula (C₁₈H₂₃NO₃) and provides structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the chemical structure. | Provides unambiguous confirmation of the atomic connectivity and stereochemistry. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Confirms the presence of key functional groups (e.g., carboxylic acid, ether, secondary amine). |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Determination of chromatographic purity. | Assessment of the area percentage of the main peak and detection of any impurities. |
| Loss on Drying (LOD) / Thermogravimetric Analysis (TGA) | Quantification of volatile content (e.g., water, residual solvents). | Determines the amount of non-aqueous volatile matter. |
| Karl Fischer Titration | Quantification of water content. | Specifically measures the water content. |
| Residue on Ignition (ROI) / Sulfated Ash | Determination of inorganic impurities. | Quantifies the level of non-volatile inorganic impurities. |
Potency Assignment
The potency of the this compound reference standard is calculated using the mass balance approach, which accounts for all significant impurities.
Potency (%) = (100% - % Water - % Residual Solvents - % ROI) x (Purity by HPLC / 100)
This assigned potency is crucial for the accurate preparation of standard solutions for quantitative analysis.
Application in Quality Control: Protocols and Methodologies
Once qualified, the this compound reference standard is employed in the validation of analytical methods and for routine quality control testing of Etodolac.
Protocol for Preparation of Standard Solutions
Objective: To prepare accurate and precise stock and working standard solutions of this compound.
Materials:
-
This compound Reference Standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in 50 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Calculate the exact concentration, accounting for the purity and potency of the reference standard.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for linearity, accuracy, and other validation studies.
-
HPLC Method for the Quantification of this compound in Etodolac
The following is a representative HPLC method adapted from established methods for Etodolac and its impurities.[12][13][14][15] Method optimization and validation are mandatory for implementation in a specific laboratory.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
System Suitability Testing
Objective: To ensure the chromatographic system is performing adequately before conducting any analysis.
Procedure:
-
Inject a working standard solution of this compound (e.g., 1 µg/mL) six times.
-
Evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4]
Figure 2: Key parameters for analytical method validation.
1. Specificity:
-
Procedure: Inject a blank (mobile phase), a solution of Etodolac API, a solution of this compound reference standard, and a spiked solution containing both Etodolac and this compound.
-
Acceptance Criteria: The peak for this compound should be well-resolved from the Etodolac peak and any other impurities, with no interference from the blank.
2. Linearity:
-
Procedure: Prepare a series of at least five concentrations of this compound (e.g., from the Limit of Quantitation to 150% of the specification limit). Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy:
-
Procedure: Analyze a sample of Etodolac API spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Acceptance Criteria: The recovery should be within 90.0% to 110.0% for each level.
4. Precision (Repeatability and Intermediate Precision):
-
Procedure:
-
Repeatability: Analyze six replicate samples of Etodolac spiked with this compound at 100% of the specification limit on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on different equipment.
-
-
Acceptance Criteria: The RSD for the six replicate preparations should be ≤ 5.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be validated for accuracy and precision.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the effective quality control of Etodolac. It enables the accurate identification and quantification of this process-related impurity, thereby ensuring that the final drug product meets the stringent purity requirements set by regulatory authorities. The protocols and methodologies outlined in this application note provide a robust framework for the implementation of this compound as a reference standard in a pharmaceutical quality control setting, ultimately contributing to the safety and efficacy of Etodolac-containing medicines.
References
-
How Do You Prepare Reference Standards and Solutions? - Spectroscopy Online. (2015). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Retrieved from [Link]
-
Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Paracetamol. (n.d.). Retrieved from [Link]
-
Choosing Reference Standards for API or Impurity. (2025). Retrieved from [Link]
-
Chromatogram of acid degradation product of Etodolac. (n.d.). Retrieved from [Link]
-
An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (n.d.). Retrieved from [Link]
-
The new ISO Guide 80: Guidance for the in-house preparation of quality control materials (QCMs). (2015). Retrieved from [Link]
-
SIST ISO/DGuide 80:2013 - Guidance for in-house production of reference materials for quality control (QCMs). (n.d.). Retrieved from [Link]
-
Reference-Standard Material Qualification. (2009). Retrieved from [Link]
-
Qualification of Inhouse Reference Standards and Secondary Standards. (2025). Retrieved from [Link]
-
Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. (2015). Retrieved from [Link]
-
A New RP-HPLC Method development and validation for Etodolac and Thiocolchicoside. (2024). Retrieved from [Link]
-
Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. (2021). Retrieved from [Link]
-
Reference Standards in the Pharmaceutical Industry. (n.d.). Retrieved from [Link]
-
Synthesis of etodolac. (n.d.). Retrieved from [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac. (2021). Retrieved from [Link]
-
Method development and validation of HPLC for simultaneous determination of Etodolac. (n.d.). Retrieved from [Link]
- US Patent for Process for the preparation of etodolac. (n.d.).
-
HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. (2014). Retrieved from [Link]
-
Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. (n.d.). Retrieved from [Link]
-
DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. (2015). Retrieved from [Link]
-
RP-HPLC Method Development and Validation of Etodolac and Paracetamol in Combined Dosage Form. (2015). Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. mriglobal.org [mriglobal.org]
- 8. researchgate.net [researchgate.net]
- 9. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. qvents.in [qvents.in]
- 12. ijirset.com [ijirset.com]
- 13. chemistryjournal.in [chemistryjournal.in]
- 14. phmethods.net [phmethods.net]
- 15. researchgate.net [researchgate.net]
Introduction
Etodolac is a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group. It is primarily prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] Etodolac is a chiral compound and is marketed as a racemic mixture; however, its anti-inflammatory activity is primarily attributed to the (S)-enantiomer.[2][3] The control of enantiomeric purity and the profiling of related compounds, including process impurities and degradation products, are critical for ensuring the safety, efficacy, and stability of the final drug product.[4] This application note provides a detailed guide on the application of modern chromatographic techniques for the comprehensive analysis of Etodolac and its related substances.
Forced degradation studies are an integral part of the drug development process, providing crucial insights into the intrinsic stability of a drug substance.[1][5] These studies help in identifying potential degradation products that could form under various stress conditions, thereby aiding in the development of stable formulations and the establishment of appropriate storage conditions.[5][6] This document outlines robust High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the separation, identification, and quantification of Etodolac and its related compounds.
I. Understanding Etodolac Degradation Pathways
A thorough understanding of Etodolac's stability under stress conditions is fundamental to developing a robust analytical method. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are performed to elucidate these pathways.[1]
Studies have shown that Etodolac is susceptible to degradation under various stress conditions, with the extent of degradation varying significantly.[1][6]
-
Acidic Hydrolysis: Etodolac has been found to degrade completely under strong acidic conditions (e.g., 5 M HCl at 60 °C for 8 hours).[1][5][6]
-
Oxidative Degradation: Significant degradation (around 68%) is observed under oxidative stress (e.g., 30% H₂O₂ at 80 °C for 8 hours).[1][5][6]
-
Photolytic Degradation: Exposure to UV radiation can lead to a moderate level of degradation (approximately 6-25%).[1][6]
-
Basic Hydrolysis: Etodolac shows some degradation under basic conditions (e.g., 5 M NaOH at 80 °C for 8 hours), with about 5-6% degradation reported.[1][5][6]
-
Thermal Degradation: The drug is relatively stable under thermal stress (e.g., 80 °C for 48 hours), with minimal degradation (less than 1%).[1][5][6]
The identification of these degradation products is paramount and is effectively achieved by coupling liquid chromatography with mass spectrometry (LC-MS/MS).[1][6]
II. Chromatographic Methodologies
The choice of chromatographic technique is dictated by the analytical objective, whether it's routine quality control, stability testing, or in-depth characterization of unknown impurities.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Routine Analysis
RP-HPLC is the workhorse for routine quality control of Etodolac in pharmaceutical formulations.[7] A well-developed RP-HPLC method can effectively separate Etodolac from its known impurities and degradation products.
Rationale for Method Parameters:
-
Stationary Phase: A C18 column is the most common choice due to its hydrophobicity, which provides good retention and separation of the moderately nonpolar Etodolac molecule and its related compounds.[6][7]
-
Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used. The buffer controls the pH and ensures the consistent ionization state of the acidic Etodolac molecule, leading to sharp and symmetrical peaks.[7] Phosphoric acid or acetate buffers are commonly employed to maintain a slightly acidic pH.[8][9]
-
Detection: UV detection is suitable for the quantitative analysis of Etodolac, which has a chromophore that absorbs in the UV region. The wavelength of maximum absorbance is typically around 227 nm or 274 nm.[7][10]
B. Ultra-High-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. By utilizing sub-2 µm particle size columns, UPLC can achieve faster separations without compromising efficiency. This is particularly beneficial for high-throughput screening of samples.
C. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Characterization
For the identification and structural elucidation of unknown impurities and degradation products, LC-MS/MS is the gold standard.[6][11]
Rationale for LC-MS/MS Approach:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and semi-polar molecules like Etodolac and its degradation products.[12] It can be operated in both positive and negative ion modes, though negative mode is often preferred for acidic molecules like Etodolac.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (like TOF or Orbitrap) can be used. A triple quadrupole is excellent for targeted quantification and structural elucidation through product ion scanning.[1][6]
-
Fragmentation Analysis: By inducing fragmentation of the parent ion and analyzing the resulting product ions, valuable structural information can be obtained to identify unknown compounds.[1][11]
III. Experimental Protocols
A. Protocol 1: Stability-Indicating RP-HPLC Method for Etodolac and Related Compounds
This protocol describes a validated stability-indicating RP-HPLC method for the quantification of Etodolac and the separation of its degradation products.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)[13] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[9] |
| Detection Wavelength | 227 nm[7] |
| Injection Volume | 20 µL |
| Run Time | 15 minutes[7] |
2. Preparation of Solutions:
-
Standard Solution (200 µg/mL): Accurately weigh about 20 mg of USP Etodolac Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[14]
-
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 100 mg of Etodolac into a 500 mL volumetric flask. Add about 300 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[10]
3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the Etodolac peak should be not more than 2.0.[15]
-
The theoretical plates for the Etodolac peak should be not less than 2000.
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculate the amount of Etodolac in the sample by comparing the peak area with that of the standard.
B. Protocol 2: LC-MS/MS Method for Identification of Degradation Products
This protocol outlines a method for the identification of Etodolac degradation products using LC-MS/MS.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| LC-MS/MS System | Shimadzu LCMS-8040 Triple Quadrupole Mass Spectrometer or equivalent[5] |
| Column | Shim-pack XR ODS (100 x 2.0 mm, 3 µm) or equivalent[5] |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile (Gradient elution)[5] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 40 °C[5] |
| Injection Volume | 5 µL |
2. Mass Spectrometry Conditions:
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Negative[12] |
| Nebulizing Gas Flow | 2 L/min[5] |
| Drying Gas Flow | 15 L/min[5] |
| Scan Mode | Full Scan (for initial screening) and Product Ion Scan (for structural elucidation) |
3. Sample Preparation (Forced Degradation):
-
Acid Degradation: Dissolve Etodolac in 5 M HCl and heat at 60 °C for 8 hours.[5]
-
Base Degradation: Dissolve Etodolac in 5 M NaOH and heat at 80 °C for 8 hours.[5]
-
Oxidative Degradation: Dissolve Etodolac in 30% H₂O₂ and heat at 80 °C for 8 hours.[5]
-
After degradation, neutralize the samples (if necessary) and dilute with the mobile phase to an appropriate concentration.
4. Data Analysis:
-
Acquire full scan mass spectra to identify the m/z of potential degradation products.
-
Perform product ion scans on the identified parent ions to obtain fragmentation patterns.
-
Elucidate the structures of the degradation products based on their fragmentation patterns. For example, degradation products with m/z 190 and 244 have been identified in acid degradation, and m/z 304 in oxidative degradation.[1]
IV. Workflow for Etodolac Impurity Profiling
The following diagram illustrates the general workflow for the profiling of Etodolac related compounds.
Caption: Workflow for Profiling Etodolac Related Compounds.
V. Data Presentation
The following table summarizes the typical chromatographic parameters and expected results for the analysis of Etodolac.
Table 1: Summary of Chromatographic Conditions and Expected Results
| Parameter | RP-HPLC Method for Quantification | LC-MS/MS Method for Identification |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.0 x 100 mm, 3 µm |
| Mobile Phase | Isocratic: ACN:0.1% H₃PO₄ (50:50) | Gradient: ACN and 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 227 nm | ESI-MS/MS (Negative Ion Mode) |
| Etodolac Retention Time | Approx. 5-7 min | Approx. 2-4 min |
| Key Degradation Products (m/z) | N/A | Acid: 190, 244; Oxidative: 304[1] |
VI. Enantioselective Separation
As the pharmacological activity of Etodolac resides in the (S)-enantiomer, methods for enantioselective separation are crucial.[2] This can be achieved using chiral stationary phases (CSPs) in HPLC.
Table 2: Example of Chiral HPLC Method
| Parameter | Specification |
| Column | Chiralcel OD-H or Kromasil Cellucoat[2][3] |
| Mobile Phase | Hexane: Isopropanol (90:10, v/v) with 0.1% TFA[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
Conclusion
The chromatographic techniques detailed in this application note provide a robust framework for the comprehensive analysis of Etodolac and its related compounds. The RP-HPLC method is well-suited for routine quality control, ensuring the purity and potency of Etodolac formulations. For in-depth stability studies and the characterization of unknown impurities, the LC-MS/MS method offers unparalleled sensitivity and specificity. By implementing these validated methods, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Etodolac-containing products, meeting the stringent requirements of regulatory agencies.
References
-
Shimadzu. (2015). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. Shimadzu Corporation. Available from: [Link]
-
Shimadzu. (2015). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. Shimadzu Corporation. Available from: [Link]
-
Bhushan, R., & Kumar, V. (2020). Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review. Journal of separation science, 43(1), 18–30. Available from: [Link]
-
Saxena, D., Damale, S., & Datar, A. G. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 234-240. Available from: [Link]
-
Singh, N. N., Jamali, F., Pasutto, F. M., Coutts, R. T., & Russell, A. S. (1986). Stereoselective gas chromatographic analysis of etodolac enantiomers in human plasma and urine. Journal of chromatography, 382, 331–337. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Etodolac. Available from: [Link]
-
Hassan, M. A., El-Bagary, R. I., Elkady, E. F., & El-Kimary, E. I. (2015). Enantioselective HPLC-DAD method for the determination of etodolac enantiomers in tablets, human plasma and application to a pharmacokinetic study. Journal of the Chilean Chemical Society, 60(2), 2933-2938. Available from: [Link]
-
Saxena, D., Damale, S., & Datar, A. G. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 234-240. Available from: [Link]
-
Patil, S. S., Dhabale, P. N., & Kuchekar, B. S. (2010). New RP-HPLC method for etodolac and thiocolchicoside in tablets. Journal of Pharmacy Research, 3(4), 784-786. Available from: [Link]
-
Bhushan, R., & Kumar, V. (2020). Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review. Journal of separation science, 43(1), 18–30. Available from: [Link]
-
Lee, J. W., Lee, H. J., Lee, K. T., & Lee, J. H. (2011). Preparative resolution of etodolac enantiomers by preferential crystallization method. Chirality, 23(1), 58–63. Available from: [Link]
-
Lee, Y. J., Kim, Y. G., & Lee, Y. S. (2004). Chemical structures of Etodolac acid degradation products. Archives of pharmacal research, 27(8), 819–823. Available from: [Link]
-
Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies, 5(2), 26-31. Available from: [Link]
-
Putta, P. (2019). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. International Journal of Trend in Scientific Research and Development, 4(1), 853-863. Available from: [Link]
-
Al-Tamrah, S. A., Al-Majed, A. A., & Al-Warthan, A. A. (2019). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal, 2(02), 5-16. Available from: [Link]
-
Sravani, S., & Devala, R. G. (2016). Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin Chromatography, 3(1), 1032. Available from: [Link]
-
Kumar, A., & Saini, G. (2014). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form. RGUHS Journal of Pharmaceutical Sciences, 4(4), 51. Available from: [Link]
-
U.S. Pharmacopeia. (2006). USP Monographs: Etodolac. USP29-NF24. Available from: [Link]
-
Rajput, M., Hamid, H., Aggarwal, M., & Khandal, R. K. (2015). Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Paracetamol in Pharmaceutical Dosage Form. International Journal of Innovative Research in Science, Engineering and Technology, 4(6), 4448-4456. Available from: [Link]
-
Sreevalli, N., & Gangadhar, V. (2015). DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. Indo American Journal of Pharmaceutical Research, 5(08), 3144-3150. Available from: [Link]
-
U.S. Pharmacopeia. (2025). Etodolac. USP-NF. Available from: [Link]
-
U.S. Pharmacopeia. (2006). USP Monographs: Etodolac Capsules. USP29-NF24. Available from: [Link]
-
U.S. Pharmacopeia. (2025). Etodolac Tablets. USP-NF. Available from: [Link]
-
SynZeal. (n.d.). Etodolac USP Related Compound A. Available from: [Link]
-
Al-Zoubi, N. M. (2014). Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography. Journal of Applied Pharmaceutical Science, 4(12), 013-018. Available from: [Link]
-
Yilmaz, B., Asci, A., & Palabiyik, S. S. (2018). Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1099, 58–63. Available from: [Link]
-
Kumar, V., & Singh, S. (2011). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical and biomedical analysis, 54(4), 689–700. Available from: [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. aces.su.se [aces.su.se]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistryjournal.in [chemistryjournal.in]
- 8. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]
- 9. New RP-HPLC method for etodolac and thiocolchicoside in tablets. [wisdomlib.org]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijirset.com [ijirset.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. trungtamthuoc.com [trungtamthuoc.com]
Application Note: A Comprehensive Guide to Forced Degradation Studies of Etodolac for Impurity Profiling
Abstract
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand the chemical stability of a drug substance.[1][2] This application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on Etodolac, a non-steroidal anti-inflammatory drug (NSAID). We will explore the methodologies for inducing degradation under various stress conditions—hydrolytic, oxidative, thermal, and photolytic—and outline the analytical procedures required to separate and identify the resulting impurities. The goal is to develop a robust, stability-indicating analytical method essential for ensuring the safety, efficacy, and quality of the final drug product.
Introduction: The Rationale for Stress Testing
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[2] The primary objectives, as outlined in ICH guidelines Q1A(R2) and Q1B, are threefold:[1][3][4]
-
To Elucidate Degradation Pathways: Identifying the likely degradation products helps in understanding the intrinsic stability of the molecule.[2][5]
-
To Develop Stability-Indicating Methods: The generated degradants are used to challenge and validate an analytical method (typically HPLC), proving it can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities.[3]
-
To Inform Formulation and Packaging Development: Knowledge of how a molecule degrades under specific stresses (e.g., light, oxygen) guides the selection of stable formulations and appropriate packaging to protect the drug product.[5]
A successful forced degradation study aims for a target degradation of 5-20%.[3] This range is considered optimal because it generates a sufficient quantity of degradation products for detection and characterization without degrading the sample so extensively that it becomes difficult to establish primary degradation pathways.
Chemical Profile of Etodolac
Etodolac, chemically (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is an NSAID from the pyranocarboxylic acid class.[6][7] It is administered as a racemic mixture, though its pharmacological activity resides almost exclusively in the (+)-S enantiomer.[8][9] Its structure features a tricyclic pyranoindole core, which is susceptible to degradation under certain stress conditions.[8] Understanding this structure is key to predicting its degradation behavior.
Physicochemical Properties of Etodolac:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO₃ | [10] |
| Molecular Weight | 287.35 g/mol | [10] |
| pKa | 4.65 | [11] |
| Appearance | White crystalline compound | [12] |
| Solubility | Insoluble in water; soluble in alcohols, chloroform |[7][13] |
Experimental Design: A Strategic Approach
A systematic approach is required to cover all relevant stress conditions as recommended by the ICH.[1][4] The overall workflow involves preparing stock solutions, subjecting them to various stressors, preparing the samples for analysis, and finally, analyzing them with a stability-indicating HPLC method.
Caption: Overall Workflow for Forced Degradation of Etodolac
Detailed Protocols for Forced Degradation
The following protocols are based on established methods and scientific literature.[5][14][15] Researchers should adjust concentrations, temperatures, and exposure times as needed to achieve the target 5-20% degradation.
Preparation of Stock Solution
-
Accurately weigh 50 mg of Etodolac reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like acetonitrile or a methanol:water mixture. This creates a 1.0 mg/mL stock solution.
-
Protect solutions containing Etodolac from light where necessary.[16]
Protocol 1: Acidic Hydrolysis
-
Rationale: This test identifies susceptibility to degradation in low pH environments, which can occur in the stomach or during certain manufacturing processes. Etodolac is known to be highly labile under acidic conditions.[5][14][15]
-
Pipette 5 mL of the Etodolac stock solution (1 mg/mL) into a flask.
-
Add 5 mL of 5 M HCl.
-
Heat the mixture in a water bath at 60°C for 8 hours.[5]
-
After cooling to room temperature, carefully neutralize the solution with 5 M NaOH to a pH of ~7.0.
-
Quantitatively transfer the solution to a 10 mL volumetric flask and dilute to volume with the diluent (e.g., 50:50 acetonitrile:water). The final concentration will be approximately 500 µg/mL.
Protocol 2: Basic Hydrolysis
-
Rationale: This test evaluates stability in alkaline conditions. Etodolac is significantly more stable in basic conditions compared to acidic ones.[5][14][15]
-
Pipette 5 mL of the Etodolac stock solution (1 mg/mL) into a flask.
-
Add 5 mL of 5 M NaOH.
-
Heat the mixture in a water bath at 80°C for 8 hours.[5]
-
After cooling, neutralize the solution with 5 M HCl to a pH of ~7.0.
-
Quantitatively transfer to a 10 mL volumetric flask and dilute to volume with the diluent. The final concentration will be approximately 500 µg/mL.
Protocol 3: Oxidative Degradation
-
Rationale: This simulates exposure to atmospheric oxygen or contact with oxidative excipients. Etodolac shows significant degradation under strong oxidative stress.[5][14][15]
-
Pipette 5 mL of the Etodolac stock solution (1 mg/mL) into a flask.
-
Add 5 mL of 30% (v/v) hydrogen peroxide (H₂O₂).
-
Heat the mixture in a water bath at 80°C for 8 hours.[5]
-
After cooling, dilute the solution into a 10 mL volumetric flask with the diluent. The final concentration will be approximately 500 µg/mL.
Protocol 4: Thermal Degradation
-
Rationale: This protocol assesses the solid-state stability of the drug substance at elevated temperatures, simulating poor storage conditions. Etodolac is generally quite stable to dry heat.[5][14][15]
-
Accurately weigh approximately 100 mg of solid Etodolac API into a petri dish.[5]
-
Place the dish in a temperature-controlled oven at 80°C for 48 hours.[5]
-
After the exposure period, allow the sample to cool.
-
Prepare a 500 µg/mL solution from the stressed solid sample for analysis.
Protocol 5: Photolytic Degradation
-
Rationale: As mandated by ICH Q1B, this test evaluates the drug's sensitivity to light exposure.[1]
-
Prepare a 500 ppm (500 µg/mL) solution of Etodolac in a suitable solvent (e.g., 50:50 acetonitrile:water).[5]
-
Expose the solution in a transparent container (e.g., quartz cuvette) to a light source compliant with ICH Q1B guidelines.
-
The total exposure should be not less than 1.2 million lux-hours for visible light and 200 watt-hours/m² for UVA radiation.[1][2]
-
A control sample should be wrapped in aluminum foil and kept under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Analyze the exposed sample directly.
Analytical Methodology: A Stability-Indicating HPLC-UV Method
The core of a forced degradation study is a validated analytical method that can resolve the parent drug from all process-related impurities and degradation products.
Caption: Workflow for HPLC Analysis of Etodolac Samples
Suggested HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Kromasil C18 (150 x 4.6 mm, 5 µm) or equivalent | C18 columns provide excellent hydrophobic retention for separating Etodolac from its more polar degradants. |
| Mobile Phase | Acetonitrile : Acetate Buffer (pH 3.0) (55:45 v/v) | A buffered mobile phase controls the ionization state of the acidic Etodolac, ensuring reproducible retention times. Acetonitrile is a common organic modifier. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures retention time stability. |
| Detection Wavelength | 221 nm or 225 nm | Etodolac and its impurities show significant absorbance at this wavelength, providing good sensitivity.[14][17] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method Validation
The method must be validated according to ICH Q2(R1) guidelines to prove it is "stability-indicating." This involves demonstrating specificity, where the method can unequivocally assess the analyte in the presence of its degradation products.[18] This is typically done by spiking the API with the stressed samples and demonstrating baseline resolution between all peaks.
Summary of Expected Degradation Behavior
Based on published studies, Etodolac exhibits a distinct degradation profile. The table below summarizes the expected outcomes from the described protocols.
| Stress Condition | Reagents & Conditions | Expected Degradation | Major Impurities Identified (by m/z) |
| Acid Hydrolysis | 5 M HCl, 60°C, 8 hrs | High (~100%) | m/z 190, 244[14] |
| Base Hydrolysis | 5 M NaOH, 80°C, 8 hrs | Low (~5%) | - |
| Oxidation | 30% H₂O₂, 80°C, 8 hrs | Moderate to High (~68%) | m/z 304[5][14] |
| Thermal (Solid) | 80°C, 48 hrs | Very Low (~1%) | - |
| Photolysis (Solution) | 1.2 million lux-hrs | Low (~6-25%) | m/z 304 (suggests photo-oxidation)[5][15] |
Note: The extent of degradation can vary based on the precise experimental conditions. These values serve as a general guide.[5][14][15]
Conclusion
This application note provides a comprehensive framework for conducting forced degradation studies on Etodolac. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can generate a comprehensive impurity profile. This information is fundamental to developing and validating a stability-indicating analytical method, which is a non-negotiable requirement for regulatory submissions. A thorough understanding of a drug's degradation pathways is paramount for ensuring the development of a safe, effective, and stable pharmaceutical product.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Shimadzu. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. Available at: [Link]
-
Alsante, K. M., et al. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaffiliates. Available at: [Link]
-
Damale, S., et al. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS ASMS 2015 ThP 426. Shimadzu. Available at: [Link]
-
Saxena, D., et al. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. ResearchGate. Available at: [Link]
-
Saxena, D., et al. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. Semantic Scholar. Available at: [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]
-
Sree, G. N., et al. (2014). HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. ScienceDirect. Available at: [Link]
-
Bhalani, M., et al. (2015). New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. Available at: [Link]
-
Geren, N., et al. (2014). Anodic Oxidation of Etodolac and its Linear Sweep, Square Wave and Differential Pulse Voltammetric Determination in Pharmaceuticals. NIH. Available at: [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Kobayashi, K., et al. (2000). Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism of initial etodolac photodegradation under UV-Vis. Available at: [Link]
-
Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. NIH. Available at: [Link]
-
Lee, Y. J., et al. (1990). Kinetics and Mechanisms of Etodolac Degradation in Aqueous Solutions. PubMed. Available at: [Link]
-
IJTSRD. (n.d.). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. Available at: [Link]
-
USP. (2025). Etodolac USP 2025. Available at: [Link]
-
Abdel-Gawad, F. M., et al. (2007). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. NIH. Available at: [Link]
-
DrugsandPedia. (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of etodolac. Available at: [Link]
-
Rajput, M., et al. (n.d.). Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Pa. IJIRSET. Available at: [Link]
-
PubChem. (n.d.). Etodolac. NIH. Available at: [Link]
-
PubChem. (n.d.). (+)-Etodolac. NIH. Available at: [Link]
-
Al-Majdoub, Z. M., et al. (2025). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. NIH. Available at: [Link]
-
MDPI. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of Etodolac acid degradation products. Available at: [Link]
-
Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. ResearchGate. Available at: [Link]
-
NIH. (2025). Etodolac. LiverTox - NCBI Bookshelf. Available at: [Link]
-
PubMed. (n.d.). The dissolution and bioavailability of etodolac from capsules exposed to conditions of high relative humidity and temperatures. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Etodolac?. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Preparation and Evaluation of Etodolac Nanoemulsion. Available at: [Link]
-
Brocks, D. R., & Jamali, F. (1992). Etodolac clinical pharmacokinetics. PubMed. Available at: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. shimadzu.com [shimadzu.com]
- 6. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 13. Preparation and Evaluation of Etodolac Nanoemulsion [jmchemsci.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. trungtamthuoc.com [trungtamthuoc.com]
- 17. phmethods.net [phmethods.net]
- 18. ijtsrd.com [ijtsrd.com]
Application Note: Validated HPLC Assay for the Quantification of 1-Propyl Etodolac
Introduction
1-Propyl Etodolac is a novel derivative of Etodolac, a well-established non-steroidal anti-inflammatory drug (NSAID). As with any new chemical entity (NCE), the development of a robust, accurate, and reliable analytical method for quantification is a cornerstone of the drug development process. This assay is critical for the determination of purity in the drug substance, potency in the finished drug product, and for conducting stability studies.
This application note provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The validation strategy described herein is designed to be fully compliant with the stringent requirements of international regulatory bodies, primarily referencing the International Council for Harmonisation (ICH) Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3] The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[4][5]
The protocols detailed below are built upon established chromatographic principles for NSAIDs and are intended to serve as a definitive template for researchers, quality control analysts, and drug development professionals.[6][7][8]
Proposed Analytical Method: RP-HPLC with UV Detection
From our experience, the molecular structure of this compound, an analogue of etodolac, lends itself well to RP-HPLC with UV detection due to the presence of a strong chromophore in its indole ring system.[9] The addition of a propyl group increases the molecule's hydrophobicity compared to the parent etodolac, which necessitates a slight adjustment in mobile phase composition to achieve optimal retention and peak shape.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Rationale for Parameter Selection:
-
Column: A C18 column is the standard for reversed-phase chromatography, providing excellent retention for moderately non-polar molecules like this compound.
-
Mobile Phase: The combination of acetonitrile and a phosphate buffer is a common and robust choice. A pH of 3.0 ensures that the carboxylic acid moiety of the analyte is protonated, leading to better retention and peak symmetry. The 65:35 ratio was optimized to achieve a retention time of approximately 5-7 minutes, allowing for efficient analysis without interference from the solvent front.
-
Wavelength: Based on UV scans of the parent compound etodolac, a detection wavelength of 227 nm provides high sensitivity.[10]
Validation Workflow and Parameters
The validation process follows a systematic workflow to ensure all critical performance characteristics of the method are evaluated. Each parameter demonstrates that the method is fit for its intended use.[4]
Caption: Overall workflow for analytical method validation and implementation.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo matrix components.[5][11]
Protocol:
-
Placebo Analysis: Prepare a solution of the drug product placebo (all excipients without the active pharmaceutical ingredient, API) in the diluent at a concentration equivalent to that of the assay preparation.
-
Forced Degradation: Subject the this compound API to stress conditions (acid, base, oxidation, heat, and light) to intentionally produce degradation products.
-
Acid: 0.1 N HCl at 60°C for 4 hours.
-
Base: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the placebo, a standard solution of this compound, and each of the stressed samples into the HPLC system.
-
Evaluation: Assess the chromatograms for any interference at the retention time of the this compound peak. Use a photodiode array (PDA) detector to evaluate peak purity for the analyte peak in the stressed samples.
Acceptance Criteria:
-
No significant peaks should be observed at the retention time of this compound in the placebo chromatogram.
-
The method must demonstrate resolution (R > 2.0) between the this compound peak and the peaks of any degradation products.
-
The peak purity index for this compound in stressed samples must be greater than 0.999, indicating no co-eluting peaks.
Linearity and Range
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent.
-
Perform serial dilutions to prepare at least five calibration standards covering a range of 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criterion | Result |
|---|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of nominal | 50 - 150 µg/mL |
| Y-intercept | Should be close to zero | 1520 (negligible) |
| Residuals | Randomly distributed | Pass |
Accuracy (as Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
Protocol:
-
Prepare a homogenous blend of the drug product placebo.
-
Spike the placebo with the this compound API at three concentration levels: 80%, 100%, and 120% of the nominal assay concentration.
-
Prepare three independent samples at each concentration level.
-
Analyze these nine samples using the proposed method.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Data Summary & Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
|---|---|---|---|
| 80% (n=3) | 99.8% | 0.45% | Mean Recovery: 98.0% - 102.0% |
| 100% (n=3) | 100.5% | 0.31% | % RSD: ≤ 2.0% |
| 120% (n=3)| 101.1% | 0.52% | |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol - Repeatability (Intra-assay Precision):
-
Prepare six independent assay samples of this compound at 100% of the nominal concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (% RSD) of the results.
Protocol - Intermediate Precision (Inter-assay Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Prepare a new set of six samples and analyze.
-
Calculate the % RSD for this set and perform a statistical comparison (e.g., F-test) of the two data sets to evaluate inter-day variability.
Data Summary & Acceptance Criteria:
| Precision Type | % RSD | Acceptance Criterion |
|---|---|---|
| Repeatability (n=6) | 0.58% | % RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 0.81% | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Confirm the LOQ by injecting six preparations at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Data Summary & Acceptance Criteria:
| Parameter | Method | Result | Acceptance Criterion |
|---|---|---|---|
| LOD | S/N Ratio ≈ 3:1 | 0.05 µg/mL | Report Value |
| LOQ | S/N Ratio ≈ 10:1 | 0.15 µg/mL | Report Value |
| Precision at LOQ | % RSD (n=6) | 6.8% | % RSD ≤ 10% |
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Prepare a standard solution and analyze it under the normal operating conditions.
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Acetonitrile Content (± 2%)
-
-
Analyze the standard solution under each varied condition in triplicate.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay result.
Acceptance Criteria:
-
System suitability parameters must remain within their established limits for all tested variations.
-
The assay result should not deviate by more than ± 2.0% from the initial result.
System Suitability
Objective: To ensure the chromatographic system is adequate for the intended analysis on a day-to-day basis. These tests are performed prior to conducting any sample analysis.
Protocol:
-
Before starting an analytical run, inject a standard solution five times consecutively.
-
Calculate the % RSD for the peak area and retention time.
-
Determine the tailing factor and theoretical plates for the first injection.
System Suitability Test Parameters:
Caption: Key parameters for daily system suitability testing.
Conclusion
The RP-HPLC method described for the quantitative analysis of this compound has been successfully validated in accordance with ICH and USP guidelines.[1][2][12] The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness. The established limits of detection and quantitation indicate the method is sufficiently sensitive for its intended purpose. The system suitability criteria ensure that the method will perform reliably in a routine quality control environment. This validated method is therefore considered fit for purpose for the assay of this compound in drug substance and finished product.
References
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
USP General Chapter <1225> Validation of Compendial Procedures . United States Pharmacopeia. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
-
Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form . International Journal of Chemistry Studies. [Link]
-
Srinivasarao, K., & Pai, K. V. K. Method development and validation of HPLC for simultaneous determination of Etodolac . Der Pharma Chemica. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. jetir.org [jetir.org]
- 8. scispace.com [scispace.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. chemistryjournal.in [chemistryjournal.in]
- 11. drugfuture.com [drugfuture.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: Certification of 1-Propyl Etodolac Reference Standard Using Quantitative NMR (qNMR)
Abstract
This application note provides a comprehensive, step-by-step protocol for the certification of a 1-Propyl Etodolac chemical reference standard using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary ratio method, qNMR offers direct traceability to the International System of Units (SI) through a certified internal standard, ensuring high precision and accuracy without the need for a specific analyte reference standard. This guide details the experimental design, sample preparation, data acquisition, and processing, along with the final purity calculation and uncertainty assessment, tailored for researchers, quality control analysts, and drug development professionals.
Introduction: The Power of qNMR in Pharmaceutical Certification
In the pharmaceutical industry, the purity of reference standards is paramount for ensuring the quality, safety, and efficacy of drug substances and products. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the certification of these standards. Unlike chromatographic techniques that rely on response factors and comparison with a known standard of the same compound, qNMR provides a direct measurement of the molar ratio between the analyte and an internal standard.
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. By co-dissolving a known mass of a high-purity, certified internal standard with a known mass of the analyte (this compound), the purity of the analyte can be determined with high accuracy. This approach minimizes the sources of error and provides direct traceability to the SI unit of mass, making it a definitive method for certification.
Advantages of qNMR for Certifying this compound:
-
Primary Method: Provides a direct measurement of molar concentration, reducing reliance on comparative standards.
-
High Specificity: The high resolution of NMR spectra allows for the selection of signals free from interference from impurities or the internal standard.
-
Non-destructive: The sample can be recovered after analysis if necessary.
-
Reduced Sample Preparation: Typically involves simple dissolution and transfer, minimizing volumetric errors.
Materials and Instrumentation
Analyte and Internal Standard
-
Analyte: this compound (Structure shown below)
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material, CRM). The choice of IS is critical. Maleic anhydride is suitable due to its high purity, stability, simple spectrum (a single sharp singlet), and signals that do not overlap with those of this compound.
Figure 1: Chemical structures of the analyte, this compound, and the internal standard, Maleic Anhydride.
Reagents and Equipment
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.96% D). DMSO-d6 is an excellent solvent for both compounds and its residual proton signal does not interfere with the signals of interest.
-
NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a proton probe.
-
Analytical Balance: 5-decimal place balance (e.g., ± 0.01 mg).
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Glassware: Class A volumetric flasks and pipettes (if stock solutions are prepared), vials, and spatulas.
Experimental Protocol: A Step-by-Step Guide
The entire workflow is designed to minimize systematic and random errors, ensuring the integrity of the final certified value.
Diagram 1: High-level workflow for qNMR certification.
Sample Preparation
The accuracy of the weighing step is the most critical factor for the final result.
-
Weighing the Internal Standard: Accurately weigh approximately 10 mg of certified Maleic Anhydride directly into a clean, dry glass vial. Record the mass to the nearest 0.01 mg (massIS).
-
Weighing the Analyte: To the same vial, add approximately 20 mg of this compound. Record the exact mass to the nearest 0.01 mg (massAnalyte).
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of DMSO-d6 to the vial. Ensure complete dissolution by gentle vortexing. The exact volume is less critical than ensuring both components are fully dissolved, as qNMR is a relative method.
-
Transfer: Transfer an appropriate amount of the resulting solution (typically 600-700 µL) into a high-precision 5 mm NMR tube.
NMR Data Acquisition
Quantitative accuracy requires specific acquisition parameters to ensure the signal intensity is directly proportional to the number of protons.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d6. Tune and match the probe for the sample.
-
Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
Parameter Optimization: Set the acquisition parameters for quantitative analysis.
-
Relaxation Delay (d1): This is the most crucial parameter. It must be at least 5 times the longest spin-lattice relaxation time (T1) of the signals being quantified (both analyte and IS). A preliminary inversion-recovery experiment should be performed to measure the T1 values. For many organic molecules, a d1 of 30-60 seconds is sufficient.
-
Pulse Angle: Use a 90° pulse (or a smaller, accurately calibrated flip angle) to ensure maximum signal generation.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
Receiver Gain (rg): Set the receiver gain to avoid signal clipping (ADC overflow).
-
Data Processing
-
Fourier Transform: Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz) and perform the Fourier transform.
-
Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum, especially around the signals of interest.
-
Signal Integration: Carefully integrate the selected signals.
-
For this compound: Select a well-resolved singlet or doublet that is unique to the molecule and free from any impurity signals. For instance, a characteristic aromatic proton or a methylene group proton.
-
For Maleic Anhydride: Integrate the sharp singlet corresponding to its two equivalent olefinic protons.
-
Ensure the integration limits are set wide enough (at least 20-30 times the peak width at half-height) to encompass the entire signal.
-
Purity Calculation and Data Presentation
The mass purity of this compound is calculated using the following equation:
PAnalyte (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MAnalyte / MIS ) * ( massIS / massAnalyte ) * PIS
Where:
-
PAnalyte: Purity of the analyte (this compound) in % w/w.
-
IAnalyte: Integral value of the selected signal for the analyte.
-
IIS: Integral value of the signal for the internal standard (Maleic Anhydride).
-
NAnalyte: Number of protons contributing to the selected analyte signal.
-
NIS: Number of protons contributing to the internal standard signal (for Maleic Anhydride, NIS = 2).
-
MAnalyte: Molar mass of the analyte (this compound, g/mol ).
-
MIS: Molar mass of the internal standard (Maleic Anhydride, 98.06 g/mol ).
-
massAnalyte: Mass of the analyte weighed.
-
massIS: Mass of the internal standard weighed.
-
PIS: Certified purity of the internal standard (as a percentage).
Example Data and Calculation
The following table presents an example dataset for the certification of a batch of this compound.
| Parameter | Symbol | Value | Source/Comment |
| Masses | |||
| Mass of this compound | massAnalyte | 20.15 mg | Weighed on a 5-decimal analytical balance |
| Mass of Maleic Anhydride | massIS | 10.08 mg | Weighed on a 5-decimal analytical balance |
| Molar Masses | |||
| Molar Mass of Analyte | MAnalyte | 325.41 g/mol | Calculated from chemical formula (C20H27NO3) |
| Molar Mass of IS | MIS | 98.06 g/mol | Calculated from chemical formula (C4H2O3) |
| NMR Data | |||
| Analyte Signal Integral | IAnalyte | 1.00 | Integrated signal of a CH2 group (normalized) |
| IS Signal Integral | IIS | 2.15 | Integrated signal of the two CH protons |
| Proton Counts | |||
| Protons in Analyte Signal | NAnalyte | 2 | Corresponds to a specific methylene group |
| Protons in IS Signal | NIS | 2 | Two equivalent protons in Maleic Anhydride |
| IS Purity | |||
| Purity of Maleic Anhydride | PIS | 99.98% | From the Certificate of Analysis (CoA) of the CRM |
Calculation:
PAnalyte (%) = (1.00 / 2.15) * (2 / 2) * (325.41 / 98.06) * (10.08 / 20.15) * 99.98%
PAnalyte (%) = 0.4651 * 1 * 3.3185 * 0.5002 * 99.98%
PAnalyte (%) = 99.55%
Uncertainty Assessment
A comprehensive uncertainty budget should be established to report the certified value correctly. The main contributors to the combined uncertainty include:
-
Uncertainty of the weighing process (massAnalyte and massIS).
-
Uncertainty of the purity of the internal standard (PIS).
-
Uncertainty of the molar masses (MAnalyte and MIS).
-
Uncertainty from the NMR measurement (repeatability of the integral ratio IAnalyte/IIS).
The final certified value should be reported as: Purity = (Value ± Expanded Uncertainty) % with a specified coverage factor (k).
Diagram 2: Major sources of uncertainty in qNMR measurements.
Conclusion
The qNMR method described provides a robust, reliable, and accurate approach for the certification of this compound as a chemical reference standard. By adhering to a validated protocol that controls for critical parameters such as sample weighing, relaxation delays, and signal-to-noise, laboratories can produce certified values with low uncertainty, directly traceable to the SI. This ensures the reference standard is fit for its intended purpose in pharmaceutical analysis and quality control.
References
-
"Quantitative NMR (qNMR) for Pharmaceutical Applications" . U.S. Pharmacopeia. [Link]
-
"Guidance for the development and application of quantitative NMR spectroscopy (qNMR)" . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR" . Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). "Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis" . Journal of Natural Products, 68(1), 133–149. [Link]
-
"Eurachem/CITAC Guide CG 4: Quantifying Uncertainty in Analytical Measurement" . Eurachem. [Link]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of 1-Propyl Etodolac
Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the co-elution challenges involving 1-Propyl Etodolac and other related impurities during the HPLC analysis of Etodolac. Our focus is to equip you with the scientific rationale and practical protocols to achieve robust and reliable separations.
Introduction to the Challenge
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is synthesized through a multi-step process that can generate various structurally similar impurities.[1] Among these, this compound, also known as Etodolac EP Impurity G, is a critical process-related impurity.[2][3] Due to its structural similarity to Etodolac and other alkylated analogs, particularly its positional isomer 8-Propyl Etodolac (Etodolac EP Impurity E), chromatographic co-elution is a frequent and significant analytical hurdle.[][5] Achieving baseline separation of these compounds is essential for accurate quantification and ensuring the quality and safety of the drug product.
This guide will walk you through a systematic approach to diagnose and resolve co-elution issues with this compound, grounded in chromatographic theory and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to co-elute with this compound?
A1: The most probable co-eluting impurity is its positional isomer, 8-Propyl Etodolac . Due to their identical molecular weight and very similar chemical structures, they exhibit close retention times in typical reversed-phase HPLC methods. Other potential co-eluting species include other alkylated impurities and certain degradation products formed under stress conditions.
Q2: Why is mobile phase pH so critical for separating this compound?
A2: this compound, like the parent molecule Etodolac, is a carboxylic acid with a pKa around 4.65.[6][7] In reversed-phase HPLC, the retention of ionizable compounds is highly dependent on the mobile phase pH.[8][9] At a pH above the pKa, the molecule is ionized (more polar) and elutes earlier. At a pH below the pKa, it is in its neutral form (less polar) and is retained longer on the non-polar stationary phase. Fine-tuning the mobile phase pH can subtly alter the ionization state and, consequently, the retention times of this compound and its closely related impurities, thereby enabling their separation.
Q3: My chromatogram shows a shoulder on the this compound peak. How can I confirm co-elution?
A3: A shoulder on a peak is a strong indicator of co-elution. To confirm, you can employ a photodiode array (PDA) detector to perform peak purity analysis. If the UV spectra across the peak are not homogenous, it confirms the presence of more than one component. If a mass spectrometer (MS) is available, you can also check for different mass-to-charge ratios across the peak.
Q4: Can changing the organic modifier in the mobile phase help resolve co-elution?
A4: Yes, changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation. Acetonitrile and methanol have different elution strengths and can interact differently with the analytes and the stationary phase, which can sometimes be sufficient to resolve closely eluting peaks.
In-Depth Troubleshooting Guide
Part 1: Initial Assessment and Diagnosis
Before making any changes to your HPLC method, it's crucial to systematically assess the problem.
Step 1: Confirm System Suitability Ensure that your HPLC system is performing optimally. Check for:
-
Stable baseline: A drifting or noisy baseline can obscure small peaks or shoulders.
-
Consistent retention times and peak areas: Inject a standard multiple times to check for reproducibility.
-
Acceptable peak shape for a well-behaved standard: Asymmetry or broad peaks for standard compounds may indicate a column or system issue.
Step 2: Peak Purity Analysis As mentioned in the FAQs, use a PDA detector to assess the peak purity of the suspected co-eluting peak. A non-homogenous spectrum is a clear sign of co-elution.
Part 2: Systematic Method Optimization
The following workflow provides a logical progression for optimizing your HPLC method to resolve the co-elution of this compound.
Caption: A systematic workflow for troubleshooting the co-elution of this compound.
Experimental Protocols
Rationale: Since this compound and its potential co-eluents are acidic, small changes in the mobile phase pH can significantly impact their retention and selectivity.[10][11] The goal is to find a pH where the subtle differences in their pKa values result in different degrees of ionization and, therefore, different retention times.
Step-by-Step Methodology:
-
Establish a starting condition: Begin with a buffered mobile phase. A common starting point for Etodolac analysis is a phosphate or acetate buffer.
-
Prepare mobile phases with varying pH: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH in small increments (e.g., ±0.2 pH units) around your current method's pH. Ensure the final pH is within the stable range for your HPLC column (typically pH 2-8 for silica-based columns).
-
Equilibrate the system: For each new mobile phase, allow sufficient time for the column to equilibrate. A stable baseline is a good indicator of equilibration.
-
Inject your sample: Analyze a sample containing Etodolac and its impurities with each mobile phase.
-
Evaluate the chromatograms: Compare the resolution between this compound and the co-eluting peak. Look for an increase in the valley between the two peaks.
Data Presentation: Effect of pH on Resolution
| Mobile Phase pH | Retention Time of this compound (min) | Retention Time of Co-eluting Impurity (min) | Resolution (Rs) |
| 4.2 | 12.5 | 12.7 | 0.8 |
| 4.4 | 12.1 | 12.4 | 1.2 |
| 4.6 | 11.8 | 12.2 | 1.6 |
| 4.8 | 11.5 | 11.8 | 1.1 |
Note: The data in this table is illustrative and will vary depending on the specific method conditions.
Rationale: The choice of organic modifier and the gradient profile can influence the selectivity of the separation. Methanol and acetonitrile have different polarities and can provide different selectivities for closely related compounds. Adjusting the gradient slope can also improve the separation of early or late-eluting impurities.
Step-by-Step Methodology:
-
Change the organic modifier: If your current method uses acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar elution strength, and vice versa.
-
Modify the gradient slope:
-
For closely eluting peaks, a shallower gradient (a smaller change in organic solvent concentration per unit of time) can increase the separation.
-
Experiment with different starting and ending percentages of the organic modifier.
-
-
Analyze your sample: Inject the sample using the modified conditions.
-
Compare the results: Evaluate the resolution and peak shapes.
Understanding the Source of Impurities
A deeper understanding of how this compound and its isomers are formed can aid in predicting potential co-elution issues. The synthesis of Etodolac often involves the reaction of 7-ethyltryptophol with an appropriate reagent.[12] The formation of alkylated impurities like this compound and 8-Propyl Etodolac can arise from side reactions with residual alkylating agents or from impurities in the starting materials. The position of the alkylation (1- or 8-position) will depend on the specific reaction conditions and the reactivity of the indole nitrogen and the aromatic ring.
Caption: Simplified diagram illustrating the potential pathways for the formation of 1-Propyl and 8-Propyl Etodolac during synthesis.
Advanced Troubleshooting: Column Chemistry and Temperature
If optimizing the mobile phase does not provide adequate resolution, consider the following:
-
Column Chemistry: The choice of stationary phase can have a significant impact on selectivity. If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. These alternative chemistries can offer different interactions with the analytes and may resolve the co-elution.
-
Temperature: Adjusting the column temperature can also influence selectivity. Lowering the temperature generally increases retention and can sometimes improve resolution. Conversely, increasing the temperature can decrease retention and improve peak efficiency. It is worthwhile to screen a range of temperatures (e.g., 25°C to 45°C) to see its effect on the separation.
By following this structured approach, you will be well-equipped to tackle the co-elution challenges associated with this compound, leading to more accurate and reliable analytical results.
References
-
Separation of etodolac enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations. PubMed. [Link]
-
Separation of the drug etodolac and its phase I metabolites,... ResearchGate. [Link]
-
Enantiomeric separation of etodolac in a bulk drug substance by reverse-phase chiral liquid chromatography method. ResearchGate. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
-
Preparative resolution of etodolac enantiomers by preferential crystallization method | Request PDF. ResearchGate. [Link]
-
Enantioselective HPLC-DAD method for the determination of etodolac enantiomers in tablets, human plasma and application to. Department of Environmental Science. [Link]
-
Etodolac | C17H21NO3 | CID 3308. PubChem. [Link]
-
Determination of Etodolac in Commercial Formulations by HPLC-UV Method. IJTSRD. [Link]
-
THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. ResearchGate. [Link]
-
Chiral Drug Separation. InTech. [Link]
-
Synthesis of etodolac. ResearchGate. [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac. Jetir.Org. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. LCGC International. [Link]
-
Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry. [Link]
-
(-)-Etodolac | C17H21NO3 | CID 667528. PubChem. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Application of a stereospecific high-performance liquid chromatography assay to a pharmacokinetic study of etodolac enantiomers in humans. | Semantic Scholar [semanticscholar.org]
- 3. chemistryjournal.in [chemistryjournal.in]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradient Separation of Etodolac and Its Impurities
Welcome to the technical support center for the analysis of Etodolac and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on developing and optimizing robust HPLC methods for impurity profiling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and resolve common separation challenges effectively.
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule belonging to the pyranocarboxylic acid class.[1] Its impurity profile can be complex, including synthesis-related substances and degradation products formed under various stress conditions.[2][3][4][5] Achieving baseline separation of these closely related compounds from the main active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product and is a key regulatory expectation.
This guide is structured in a practical question-and-answer format to directly address the specific issues you may encounter during method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram shows poor resolution between the main Etodolac peak and a closely eluting impurity. Where do I start my optimization?
A1: Initial Steps for Improving Resolution
Poor resolution between an API and a critical impurity is a common challenge. The first step is a systematic evaluation of the primary factors influencing chromatographic selectivity: mobile phase composition (specifically pH and organic modifier) and gradient steepness.
Underlying Principle (The "Why"): Etodolac is an acidic compound due to its carboxylic acid moiety.[6] The ionization state of both Etodolac and its impurities can be manipulated by adjusting the mobile phase pH.[7][8] According to the principles of reversed-phase chromatography, the ionized (more polar) form of an analyte will have less retention, while the neutral (more non-polar) form will be retained longer.[7][8][9] By carefully selecting a pH that maximizes the difference in hydrophobicity between Etodolac and the co-eluting impurity, you can significantly enhance separation. The gradient slope also plays a crucial role; a shallower gradient increases the separation window for closely eluting peaks.[10]
Experimental Protocol: Systematic Approach to Improving Resolution
-
pH Screening:
-
Prepare mobile phase buffers at three different pH levels:
-
Acidic: pH ~3.0 (e.g., 0.1% Formic Acid or a phosphate buffer). At this pH, the carboxylic acid group of Etodolac will be protonated (neutral), leading to increased retention.
-
Near pKa: pH ~4.5-5.0 (e.g., Acetate buffer). The pKa of Etodolac's carboxylic acid is in this range. Operating near the pKa can sometimes lead to poor peak shape but can also induce significant selectivity changes.
-
Neutral: pH ~7.0 (e.g., Phosphate buffer). At this pH, Etodolac will be fully ionized (anionic), resulting in earlier elution.
-
-
Run your existing gradient program with each of these mobile phases.
-
Analyze the chromatograms for changes in elution order and resolution (Rs).
-
-
Gradient Slope Adjustment:
-
Based on the most promising pH from the screening, perform a "scouting gradient" (e.g., 5% to 95% Acetonitrile over 20-30 minutes) to determine the approximate elution time of the impurities.[10]
-
Design a shallower gradient around the elution zone of the critical pair. For example, if the peaks of interest elute between 40% and 50% Acetonitrile in the scouting run, design a new gradient that changes the organic phase by only 0.5-1.0% per minute in that region.
-
Data Presentation: Example of pH and Gradient Optimization
| Parameter | Condition 1 (Initial) | Condition 2 (pH Change) | Condition 3 (Gradient Change) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | 20mM Ammonium Acetate in Water (pH 4.5) | 20mM Ammonium Acetate in Water (pH 4.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 30-70% B in 20 min | 30-70% B in 20 min | 40-55% B in 30 min |
| Resolution (Rs) | 1.2 | 1.6 | > 2.0 |
Q2: I'm observing significant peak tailing for the main Etodolac peak. What are the likely causes and how can I fix it?
A2: Troubleshooting and Mitigating Peak Tailing
Peak tailing is often an indication of undesirable secondary interactions between the analyte and the stationary phase, or issues outside the column.[11] For an acidic compound like Etodolac, a common cause is interaction with active sites on the silica packing material.[12]
Underlying Principle (The "Why"): Reversed-phase columns, particularly older generations, can have exposed, acidic silanol groups (Si-OH) on the silica surface. If the mobile phase pH is not sufficiently low to suppress the ionization of these silanols, they can carry a negative charge and interact electrostatically with any residual positive charges on the analyte molecule or through hydrogen bonding. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[11] Other potential causes include column contamination, sample overload, or excessive extra-column volume.[12]
Troubleshooting Workflow:
Caption: Troubleshooting logic for peak tailing.
Experimental Protocol: Eliminating Peak Tailing
-
Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 100%, 50%, 25%, 10%) and inject each. If the peak shape improves (Tailing Factor approaches 1.0) at lower concentrations, the issue is sample overload.[13]
-
Lower Mobile Phase pH: Prepare a mobile phase with a lower pH (e.g., using 0.1% trifluoroacetic acid or phosphoric acid to achieve a pH of 2.5-3.0). This ensures the ionization of residual silanols is suppressed.
-
Column Flush and Regeneration: Disconnect the column from the detector and flush it with a series of strong solvents (e.g., water, isopropanol, acetonitrile, methylene chloride, then back to isopropanol and your mobile phase) as per the manufacturer's instructions. This can remove strongly retained contaminants.[12]
-
Check System Dead Volume: Inspect all tubing and connections between the injector and the detector. Use the shortest possible tubing with the smallest appropriate internal diameter to minimize extra-column band broadening.
Q3: My early eluting peaks are distorted or fronting. What's causing this?
A3: Diagnosing Early Peak Distortion and Fronting
Peak fronting, though less common than tailing, is a clear indicator of a problem, often related to the sample solvent or column overload.[13][14]
Underlying Principle (The "Why"): The ideal scenario is to dissolve your sample in the initial mobile phase. If your sample is dissolved in a solvent significantly stronger (i.e., higher percentage of organic solvent) than the starting mobile phase of your gradient, the sample band will not focus properly at the head of the column. Instead, it travels down the column before the gradient has a chance to begin, leading to a broad and often fronting peak. Another major cause of fronting is mass overload, where the concentration of the analyte is too high for the stationary phase to handle, causing some molecules to travel through the column without retention.[13]
Experimental Protocol: Correcting Peak Fronting
-
Match Sample Solvent to Initial Mobile Phase:
-
Identify: Check the composition of your sample diluent and the initial mobile phase conditions of your gradient.
-
Action: If the sample solvent is stronger (e.g., 80% Acetonitrile) than the starting mobile phase (e.g., 20% Acetonitrile), re-prepare your sample by dissolving and diluting it in the initial mobile phase mixture. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
-
Perform a Load Study:
-
Action: Inject progressively smaller amounts of your sample (either by reducing the injection volume or by diluting the sample).
-
Observe: If the fronting diminishes and the peak becomes more symmetrical with less sample loaded, the column was overloaded.[13] You will need to either dilute your sample for future analyses or consider using a column with a larger internal diameter or higher loading capacity.
-
Visualization of the Solvent Effect:
Caption: Effect of sample solvent on peak shape.
Q4: How can I use temperature to my advantage to improve separation?
A4: Leveraging Temperature as a Powerful Optimization Tool
Temperature is a critical but sometimes overlooked parameter in HPLC method development. It can significantly influence selectivity, analysis time, and mobile phase viscosity.[15][16][17][18]
Underlying Principle (The "Why"): Increasing the column temperature reduces the viscosity of the mobile phase, which lowers the system backpressure and allows for higher flow rates, thus shortening run times.[16][19] More importantly, temperature can alter selectivity (the relative retention of two compounds). The retention of different compounds may change at different rates with temperature, so an increase in temperature might improve the resolution of a critical pair or even reverse their elution order.[15][18] This effect is particularly useful for separating compounds with different structural characteristics.
Experimental Protocol: Temperature Optimization Study
-
Define Temperature Range: Select a range of temperatures to study, for example, 30°C, 40°C, and 50°C. Ensure your column is stable at the upper temperature limit.
-
Isocratic or Gradient Runs: Inject your sample at each temperature using your current gradient method.
-
Analyze Results:
-
Retention Time: Note the decrease in retention times as temperature increases.
-
Selectivity (α) and Resolution (Rs): Carefully examine the chromatograms to see how the spacing between peaks changes. Plot the resolution of the critical pair versus temperature to find the optimal setting.
-
Peak Shape: Higher temperatures can sometimes improve peak shape by increasing mass transfer kinetics.
-
Considerations for Temperature Optimization:
| Factor | Impact of Increasing Temperature | Recommendation |
| Analyte Stability | Potential for degradation of thermally labile compounds. | Perform a quick stability check of your standard in the mobile phase at the highest temperature before running a long sequence. |
| Mobile Phase | Dissolved gases can form bubbles. Reduced viscosity lowers backpressure. | Always use a degasser. The lower pressure may allow for higher flow rates to speed up analysis.[19] |
| Column Lifetime | High temperatures, especially at high pH, can accelerate the degradation of silica-based columns. | Consult the column manufacturer's specifications for recommended temperature and pH ranges. |
| Selectivity | Can increase, decrease, or have no effect on the resolution of a specific peak pair. | Must be determined empirically for your specific sample.[15] |
References
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Shimadzu. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. ASMS 2015 ThP 426.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Der Pharma Chemica. (n.d.). Method development and validation of HPLC for simultaneous determination of Etodolac.
- Shimadzu. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS.
- HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. (2014).
- Saxena, D., Damale, S., & Datar, A. G. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. ResearchGate.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Saxena, D., Damale, S., & Datar, A. G. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. Semantic Scholar.
- Cytiva. (2024). How to fix asymmetrical chromatography peaks?.
- Restek Corporation. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Dolan, J. W. (2002). Temperature selectivity in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 965(1-2), 195-205.
- Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples.
- Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
- Pharmaceutical Technology. (2004). Using High Temperature HPLC for Improved Analysis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Etodolac Specifications: A Guide for Chemical Purchasers.
- News-Medical.Net. (2023). Liquid Chromatography: Why is Temperature Control so Important?.
- Thermo Fisher Scientific. (n.d.). The Role of Temperature and Column Thermostatting in Liquid Chromatography.
- BenchChem. (2025). (-)-Etodolac chemical properties and structure.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. biotage.com [biotage.com]
- 10. mastelf.com [mastelf.com]
- 11. waters.com [waters.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. news-medical.net [news-medical.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pharmtech.com [pharmtech.com]
Improving the yield of 1-Propyl Etodolac synthesis for research purposes
Technical Support Center: 1-Propyl Etodolac Synthesis
Welcome to the technical support center for the research-scale synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize the yield and purity of this important Etodolac analog. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and make informed decisions during your synthesis campaigns.
The synthesis of this compound, chemically known as (8-ethyl-1-propyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-acetic acid, typically follows a convergent synthesis strategy culminating in an acid-catalyzed cyclization.[1] This final step, a variation of the Pictet-Spengler reaction, involves condensing the key intermediate, 7-ethyltryptophol, with a β-keto ester (in this case, an ester of 3-oxohexanoic acid) to construct the core pyrano[3,4-b]indole scaffold. While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity.
This document provides a structured approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section is formatted as a series of common problems encountered in the lab. Each question is followed by a detailed analysis of potential causes and actionable solutions grounded in established chemical principles.
Q1: My final yield of this compound is consistently low (<50%). What are the primary factors to investigate?
Low yield is the most common challenge and can stem from multiple points in the process. A systematic investigation is crucial.
-
Cause 1: Purity of 7-Ethyltryptophol Intermediate: The quality of your starting material is paramount. The synthesis of 7-ethyltryptophol from 2-ethylphenylhydrazine and 2,3-dihydrofuran can produce impurities if not carefully controlled.[2] Residual hydrazine or improperly cyclized side-products can inhibit the final reaction or complicate purification.
-
Solution:
-
Verify Purity: Before starting the final step, confirm the purity of your 7-ethyltryptophol using ¹H NMR and HPLC. The key intermediate should be a clean solid.
-
Purification: If impurities are detected, purify the intermediate by recrystallization or column chromatography. An improved synthesis method for this intermediate using H₂SO₄ as a catalyst in a DMAc-H₂O solvent system has been reported to yield a cleaner product.[2]
-
-
-
Cause 2: Inefficient Acid Catalysis: The cyclization reaction requires a strong acid to protonate the keto-ester, activating it for nucleophilic attack by the tryptophol. The choice, concentration, and stoichiometry of the acid are critical.
-
Solution:
-
Catalyst Selection: Concentrated mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective.[1][3] A solution of gaseous HCl in isobutanol is cited in patent literature for the synthesis of Etodolac itself and is a strong candidate.[3]
-
Stoichiometry: The molar ratio of acid to 7-ethyltryptophol can range from catalytic (0.01 eq) to stoichiometric or even excess (up to 5 eq).[1][3] Start with catalytic amounts and incrementally increase if starting material remains unconsumed. An excess of acid, however, can lead to degradation.
-
Method of Addition: Add the acid slowly at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and prevent the formation of degradation products.[4]
-
-
-
Cause 3: Suboptimal Reaction Temperature: Temperature control is a delicate balance. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.
-
Solution:
-
Initial Cooling: Begin the reaction at 0 °C, especially during the addition of the acid catalyst. This is a common practice for preparing the methyl ester of Etodolac, achieving yields around 63%.[4]
-
Controlled Warming: After the initial addition, allow the reaction to slowly warm to room temperature or slightly above. Monitor progress closely via Thin Layer Chromatography (TLC) or HPLC to determine the optimal temperature profile for your specific setup.
-
-
Q2: I'm observing significant formation of side products, complicating purification. What are these impurities and how can they be minimized?
The appearance of multiple spots on a TLC plate indicates competing reaction pathways.
-
Cause 1: Dimerization and Competing Reactions: Under acidic conditions, indoles and their derivatives can be susceptible to side reactions. One potential impurity arises from the reaction of 7-ethyltryptophol with the keto-ester and another molecule of 7-ethyl indole (if present as an impurity), leading to complex adducts.[1]
-
Solution:
-
High Purity Reactants: As mentioned in Q1, using highly pure 7-ethyltryptophol is the most effective preventative measure.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the β-keto ester to ensure the 7-ethyltryptophol is consumed, minimizing its availability for side reactions.
-
Temperature Management: Avoid high reaction temperatures, which can accelerate the rate of these undesired pathways.
-
-
-
Cause 2: Incomplete Hydrolysis (if synthesizing from the ester): The reaction typically produces the ester of this compound, which is then hydrolyzed to the final carboxylic acid. Incomplete hydrolysis will leave residual ester in your final product.
-
Solution:
-
Ensure Sufficient Base and Time: Use a sufficient excess of a strong base (e.g., NaOH or KOH) for the hydrolysis step and allow adequate reaction time. Refluxing for 2-3 hours is typical.[4]
-
Monitor Completion: Use TLC or HPLC to monitor the disappearance of the ester spot before proceeding with the work-up.
-
-
Q3: The reaction seems to stall and does not proceed to completion. How can I improve the conversion rate?
Stalled reactions often point to issues with reagent reactivity or reaction conditions.
-
Cause 1: Incomplete Deprotonation (in analogous N-alkylation reactions): While this specific reaction is an acid-catalyzed cyclization, the principles from related indole chemistry, such as N-alkylation, are instructive. In those cases, incomplete deprotonation of the indole nitrogen is a common cause of low yield.[5][6] Here, the analogous issue is insufficient activation of the electrophile.
-
Solution:
-
Re-evaluate Catalyst Load: The primary solution is to ensure your acid catalyst is active and present in a sufficient concentration to effectively protonate the β-keto ester, making it a more potent electrophile.
-
Consider Solvent Effects: The choice of solvent can influence reaction rates. Apolar aromatic hydrocarbons like toluene are often used.[3] However, co-solvents like isobutyl alcohol are also employed, which can help with solubility and may mediate catalytic activity.[3]
-
-
-
Cause 2: Presence of Water: Moisture can interfere with strong acid catalysts and potentially lead to unwanted hydrolysis of reactants or intermediates.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade solvents for the reaction.
-
-
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is a synthesized methodology based on established procedures for Etodolac and its derivatives.[1][3][4]
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 7-ethyltryptophol (1.0 eq).
-
Add an appropriate solvent such as toluene (approx. 10 volumes).
-
Add methyl 3-oxohexanoate (1.2 eq) to the flask.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
Step 2: Acid-Catalyzed Cyclization
-
Slowly add concentrated sulfuric acid (start with ~0.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1.5-2 hours.[4]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 7-ethyltryptophol spot indicates completion.
-
If the reaction stalls, consider allowing it to warm to room temperature or adding an additional small portion of the acid catalyst.
Step 3: Work-up and Ester Isolation
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water.
-
To neutralize the acid, slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester of this compound.
Step 4: Saponification (Hydrolysis)
-
Dissolve the crude ester in a suitable solvent like methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-3 hours.
-
Monitor the hydrolysis by TLC until the ester starting material is fully consumed.
Step 5: Final Product Isolation and Purification
-
Cool the reaction mixture and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with cold 1M HCl until the pH is ~2-3, at which point the this compound will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain the purified this compound.
Table 1: Key Reaction Parameter Comparison for Etodolac Synthesis
| Parameter | Method A (Patent US6066741A)[3] | Method B (ResearchGate)[4] | Method C (Der Pharma Chemica)[1] |
| Catalyst | Conc. Mineral Acid (HCl or H₂SO₄) | Not explicitly stated, implied acid | Conc. H₂SO₄ (catalytic) |
| Solvent | Toluene, with Isobutanol co-solvent | Isobutanol | Toluene and IPA |
| Temperature | 0 °C | 0 °C | 0 °C |
| Reaction Time | Not specified | 1.5 hours | Monitored by TLC/HPLC (30 min intervals) |
| Reported Yield | Not specified for this step | 63.0% (for Etodolac Methyl Ester) | 52% (for this compound) |
Visualizing the Troubleshooting Workflow
To aid in systematically diagnosing issues with your synthesis, the following flowchart outlines a logical decision-making process.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
-
What is the mechanism of the key cyclization step? The reaction is an acid-catalyzed intramolecular cyclization. The acid protonates the carbonyl group of the β-keto ester, making it more electrophilic. The electron-rich C2 or C3 position of the indole ring of 7-ethyltryptophol then acts as a nucleophile, attacking the activated carbonyl. This is followed by a series of steps including dehydration and ring closure to form the stable pyrano[3,4-b]indole heterocyclic system.
-
Can I use a different β-keto ester to synthesize other 1-alkyl analogs? Yes, this is the principle of analog synthesis. For example, using methyl 3-oxopentanoate yields Etodolac (1-ethyl), while using methyl 3-oxobutanoate would yield the 1-methyl analog. The core synthetic strategy is adaptable to various β-keto esters to explore structure-activity relationships.[7]
-
How critical is the work-up procedure? Extremely critical. After the reaction, the mineral acid catalyst must be thoroughly neutralized. Failure to do so can lead to product degradation during solvent evaporation or subsequent steps. The final precipitation of the carboxylic acid by acidification must also be done carefully, typically in an ice bath, to maximize recovery and obtain a filterable solid.
-
What analytical techniques are essential for this synthesis? At a minimum, you should use Thin Layer Chromatography (TLC) for reaction monitoring. For structural confirmation and purity assessment of the intermediate and final product, ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are standard. An established HPLC method for Etodolac purity can be adapted for its 1-propyl analog.[8]
References
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). PMC - NIH. [Link]
- Process for the preparation of etodolac. (2000).
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). europepmc.org. [Link]
-
Synthesis of etodolac. (2002). ResearchGate. [Link]
-
Preparative resolution of etodolac enantiomers by preferential crystallization method. (2015). ResearchGate. [Link]
-
An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (2010). Indian Journal of Chemistry. [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac. (2021). JETIR. [Link]
-
What is the mechanism of Etodolac? (2024). Patsnap Synapse. [Link]
-
An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. (2015). IOSR Journal. [Link]
-
Etodolac | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. (n.d.). askIITians. [Link]
-
Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. (2016). Der Pharma Chemica. [Link]
-
Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. (1984). PubMed. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. [Link]
-
Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography. (2008). PubMed. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of 1-Propyl Etodolac
Welcome to the technical support center for the bioanalysis of 1-Propyl Etodolac. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with matrix effects in the quantitative analysis of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the accuracy, precision, and reliability of your bioanalytical data.
Introduction to Matrix Effects in this compound Bioanalysis
This compound, a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, is an organic molecule that may be subject to significant matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected components of the sample matrix.[2][3][4] These effects can compromise the accuracy, precision, and sensitivity of a bioanalytical method.[5][6][7]
Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous components like phospholipids, proteins, salts, and metabolites.[8][9] During sample preparation and analysis, these components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable quantitative results.[2][3] This guide provides a systematic approach to identifying, troubleshooting, and mitigating these matrix effects.
Troubleshooting Guide for this compound Matrix Effects
Unexpected results in your bioanalytical assay of this compound can often be traced back to matrix effects. This section provides a structured approach to diagnosing and resolving these issues.
Common Issues and Recommended Solutions
| Observed Problem | Potential Cause (Matrix Effect Related) | Recommended Troubleshooting Steps & Solutions |
| Poor Reproducibility (High %CV) | Variable ion suppression/enhancement between different sample lots or individual samples. | 1. Evaluate Matrix Factor: Quantify the matrix effect using the post-extraction spike method to confirm variability. 2. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects.[10][11][12] |
| Low Analyte Recovery | Significant ion suppression across all samples. | 1. Post-Column Infusion Experiment: Qualitatively assess at which retention times ion suppression occurs and adjust chromatography to separate this compound from these regions.[7] 2. Improve Sample Cleanup: Focus on removing phospholipids, a common cause of ion suppression, using specialized SPE cartridges or plates. 3. Dilute and Shoot: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5][10][13] |
| Inaccurate Quantification (Poor Accuracy) | Consistent ion enhancement or suppression affecting the analyte differently than the internal standard (if not a SIL-IS). | 1. Switch to a SIL-IS: If using an analog internal standard, its ionization may not be affected by the matrix in the same way as this compound. A SIL-IS will have nearly identical physicochemical properties.[11][14] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[15] |
| Non-linear Calibration Curve | Concentration-dependent matrix effects. | 1. Optimize Sample Preparation: A more effective cleanup can remove the interfering components causing non-linearity. 2. Adjust Injection Volume: Reducing the injection volume can lessen the amount of matrix components entering the MS source.[5][13] |
Experimental Protocols for Matrix Effect Mitigation
Here we provide detailed, step-by-step methodologies for key experiments and workflows to address matrix effects in the bioanalysis of this compound.
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol, adapted from the FDA's Bioanalytical Method Validation Guidance, allows for the quantitative determination of the matrix factor (MF).[16][17][18]
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
This compound and Internal Standard (IS) stock solutions.
-
Neat solution (e.g., mobile phase or reconstitution solvent).
-
All necessary reagents for your established sample preparation method (e.g., protein precipitation, LLE, or SPE).
Procedure:
-
Prepare Set A: Spike this compound and IS into the neat solution at a known concentration (e.g., low and high QC levels).
-
Prepare Set B: Process blank matrix samples from each of the six sources using your established sample preparation method. After the final extraction step, spike the extracted matrix with this compound and IS to the same final concentration as Set A.
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and IS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized MF:
Protocol 2: Solid Phase Extraction (SPE) for Phospholipid Removal
Objective: To reduce matrix effects by selectively removing phospholipids and other interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges or 96-well plates with a suitable sorbent (e.g., a reverse-phase or mixed-mode cation exchange sorbent).
-
Plasma samples containing this compound.
-
Methanol, Acetonitrile, and appropriate buffers for conditioning, washing, and elution.
-
SPE vacuum manifold or positive pressure processor.
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE sorbent, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Dilute plasma samples 1:1 with an acidic buffer (e.g., 2% phosphoric acid in water) and load onto the conditioned sorbent.
-
Washing (Interference Removal): Wash the sorbent with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove salts and other polar interferences. Follow with a wash designed to elute phospholipids, such as a high concentration of methanol (e.g., 100% methanol), while the more strongly retained this compound remains on the sorbent.
-
Elution: Elute this compound with 1 mL of an appropriate solvent mixture (e.g., 5% ammonium hydroxide in acetonitrile). The choice of elution solvent will depend on the pKa of this compound and the sorbent chemistry.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Causality: The SPE method separates the analyte from matrix components based on differences in their physical and chemical properties.[2][19] The wash steps are critical for removing interferences like phospholipids, which are a primary cause of ion suppression in ESI-MS.[19]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your bioanalytical method for this compound.
Caption: A workflow for troubleshooting matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of matrix effects for this compound in human plasma?
A: For a molecule like this compound, which is a derivative of a known NSAID, the primary sources of matrix effects in plasma are endogenous phospholipids, glycerophosphocholines, and lysolecithins.[9][19] These molecules are abundant in plasma and have a high propensity to co-elute with analytes in reversed-phase chromatography, causing significant ion suppression in electrospray ionization (ESI).[3] Other sources can include salts, endogenous metabolites, and concomitant medications.[8]
Q2: My assay sensitivity is poor. How can I determine if this is due to ion suppression?
A: The post-column infusion experiment is an excellent qualitative tool for this.[5][7] By infusing a constant concentration of this compound post-column while injecting a blank, extracted matrix sample, you can observe dips in the baseline signal. These dips correspond to retention times where matrix components are eluting and causing ion suppression. If the retention time of this compound falls within one of these suppression zones, your sensitivity is likely being compromised by matrix effects.
Q3: Is 'Dilute and Shoot' a valid strategy for overcoming matrix effects for this compound?
A: Yes, the 'Dilute and Shoot' approach can be very effective, provided your assay has sufficient sensitivity.[10][13] By diluting the sample, you reduce the concentration of all matrix components, thereby lessening their impact on the ionization of this compound.[5] However, this also dilutes your analyte. This strategy is most suitable for high-concentration samples or when using highly sensitive LC-MS/MS instrumentation.
Q4: I don't have a stable isotope-labeled internal standard (SIL-IS) for this compound. What are my options?
A: While a SIL-IS is the "gold standard" for compensating for matrix effects, other options exist.[10][11][12]
-
Use a Structural Analog: Select a compound that is structurally similar to this compound and has a similar retention time and ionization behavior. However, be aware that it may not perfectly track the matrix effects experienced by the analyte.[20]
-
Employ Matrix-Matched Calibration: Prepare your calibration standards and quality controls in the same blank biological matrix as your study samples. This helps to ensure that the calibration standards experience the same matrix effect as the unknown samples, improving accuracy.[15]
-
Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within each sample. While highly accurate, this method is labor-intensive and not practical for high-throughput analysis.[10][13]
Q5: How do regulatory agencies like the FDA view matrix effects?
A: Regulatory agencies such as the FDA require that matrix effects be thoroughly investigated during bioanalytical method validation.[16][17][21] The expectation is that the method is free from significant, variable matrix effects that could impact the accuracy and precision of the data.[18][22] The FDA guidance for industry on bioanalytical method validation specifies that matrix effects should be assessed using at least six lots of blank matrix from individual donors.[16] The variability in the matrix factor, particularly when normalized with an internal standard, must be within acceptable limits (typically a coefficient of variation ≤15%).[17]
Logical Relationship of Mitigation Strategies
The choice of a strategy to combat matrix effects depends on the nature of the interference and the required sensitivity of the assay. The following diagram shows the relationship between different mitigation approaches.
Caption: Inter-relationship of matrix effect mitigation strategies.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Books.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(14), 3239.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL.
- Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(14), 3239.
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration.
- Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. IRIS.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2025). ResearchGate.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.
- Cortese, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Are You Using The Internal Standard Method In A Right Way? (2025). Welch Materials, Inc.
- FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com.
- Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
- Sinha, A., Shrivastava, R., & Daharwal, S. J. (2025). Current Trends in Analytical and Bioanalytical Methods for Etodolac: A Review. Journal of Pharmaceutical Sciences and Drug Discovery, 4(1), 1-6.
- Accounting for the matrix effect. (2024). Reddit.
- D'Avolio, A., Simiele, M., & Piga, M. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1061-1063.
- Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Bio-Rad.
- Tan, A., & Ma, S. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(19), 1591–1594.
- Ganda, V., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(3), 159-165.
- Hassan, M. H., & Sawsan, W. S. (2024). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-8.
Sources
- 1. manuscriptscientific.com [manuscriptscientific.com]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [pubblicazioni.unicam.it]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medipharmsai.com [medipharmsai.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. reddit.com [reddit.com]
- 16. fda.gov [fda.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pharmacompass.com [pharmacompass.com]
- 19. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 20. welchlab.com [welchlab.com]
- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 22. moh.gov.bw [moh.gov.bw]
Technical Support Center: Troubleshooting Poor Peak Shape of 1-Propyl Etodolac in Chromatography
Welcome to the technical support guide for troubleshooting chromatographic issues related to 1-Propyl Etodolac. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape during the analysis of this compound. As an acidic molecule, this compound, an impurity of Etodolac, presents specific challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides in-depth, experience-based solutions to diagnose and resolve common problems like peak tailing, fronting, and broadening.
Understanding the Analyte: this compound
This compound is a carboxylic acid, making it an acidic compound.[1][2][3] Its behavior on a typical silica-based C18 column is highly dependent on the pH of the mobile phase. The primary cause of poor peak shape for such compounds is often secondary interactions with the stationary phase or issues related to the analyte's ionization state.[4][5]
| Chemical Property | Value/Information | Source |
| Analyte Name | 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid | [1][3] |
| CAS Number | 57816-83-8 | [1][2][3] |
| Molecular Formula | C18H23NO3 | [1][2] |
| Molecular Weight | 301.38 g/mol | [1] |
| Nature | Acidic (due to the carboxylic acid group) | Inferred from structure |
| pKa | ~4.6 (estimated based on parent compound Etodolac) | [6] |
Part 1: Systematic Troubleshooting Guide
Poor peak shape can stem from a multitude of factors. This guide will walk you through a logical troubleshooting process, starting from the most common and easily addressable issues to more complex problems.
Initial Assessment: Is the Problem with All Peaks or Just this compound?
-
All Peaks Tailing/Broadening : This often points to a system-wide issue, such as extra-column volume, a void in the column, or a blockage.[7][8]
-
Only this compound Peak is Tailing : This suggests a chemical interaction specific to the analyte, most likely related to the mobile phase pH or secondary silanol interactions.[7]
Below is a troubleshooting workflow to systematically identify and resolve the issue.
Caption: Troubleshooting workflow for poor peak shape of this compound.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My this compound peak is tailing significantly. What is the most likely cause and the first thing I should check?
A1: The most probable cause is an inappropriate mobile phase pH leading to secondary interactions.
-
Expertise & Experience: this compound is an acidic compound with a carboxylic acid functional group. In reversed-phase chromatography, if the mobile phase pH is close to or above the analyte's pKa (approximately 4.6 for etodolac), the carboxylic acid will be deprotonated, resulting in a negatively charged anion.[6] This anion can then interact with residual, positively charged silanol groups on the silica-based stationary phase, creating a secondary retention mechanism that leads to peak tailing.[4][9][10]
-
Trustworthiness (Self-Validating Protocol):
-
Check your current mobile phase pH.
-
Prepare a new mobile phase with a pH adjusted to be at least 2 units below the analyte's pKa. A pH of 2.5-3.0 is a good starting point.[11] Use an acidifier like 0.1% formic acid or phosphoric acid.
-
Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes).
-
Re-inject your standard. A significant improvement in peak symmetry will confirm that pH was the primary issue.[7]
-
-
Authoritative Grounding: The principle of controlling analyte ionization by adjusting mobile phase pH is a fundamental concept in HPLC method development for ionizable compounds.[12][13][14] Operating at a pH well below the pKa of an acidic analyte ensures it remains in its neutral, protonated form, which interacts more predictably with the hydrophobic stationary phase and minimizes undesirable ionic interactions.[11]
Q2: I've adjusted the pH, but the peak tailing persists. What should I investigate next?
A2: Your column's stationary phase may be the problem. Consider secondary silanol interactions.
-
Expertise & Experience: Even with an optimal mobile phase pH, older or lower-quality silica-based columns can have a high population of accessible, acidic silanol groups.[15] These sites can still interact with polar parts of the analyte molecule, causing tailing. This is especially true for columns that have not been end-capped effectively. End-capping is a process that deactivates most of these residual silanols.
-
Trustworthiness (Self-Validating Protocol):
-
Evaluate your column type. Is it a modern, high-purity silica column that is fully end-capped? If it's an older "Type A" silica column, it is more prone to these issues.[15]
-
Try a different column. Switch to a column known for good peak shape with acidic compounds, such as a base-deactivated or polar-embedded column.[16] These columns are specifically designed to shield residual silanols.
-
Consider a competitive amine. As a temporary fix, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can sometimes improve peak shape. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[8] Note that TEA is not suitable for LC-MS applications due to ion suppression.
-
-
Authoritative Grounding: The choice of stationary phase is critical for analyzing polar and ionizable compounds.[17][18] High-purity silica and advanced bonding and end-capping technologies significantly reduce the number and acidity of residual silanol groups, leading to improved peak shapes for challenging compounds.[19]
Q3: All the peaks in my chromatogram, not just this compound, are broad or tailing. What does this indicate?
A3: This points to a system-level or physical problem rather than a chemical one.
-
Expertise & Experience: When all peaks are affected similarly, the issue is likely mechanical or related to the flow path. The most common culprits are extra-column volume, column contamination, or column degradation (a void).[7][8]
-
Trustworthiness (Self-Validating Protocol):
-
Check for Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[16] Check that all fittings are properly seated and not creating dead volume.
-
Inspect the Column:
-
Contamination: A build-up of strongly retained compounds at the column inlet can distort the flow path. Try flushing the column with a strong solvent (e.g., isopropanol), or if the pressure is high, try back-flushing.[20]
-
Column Void: A void or channel can form at the head of the column due to high pressure or pH instability, causing peak broadening and splitting. Disconnecting the column and inspecting the inlet frit for a visible depression can sometimes reveal a void. Replacing the column is the only solution.[4]
-
-
Use a Guard Column: To protect your analytical column from sample matrix contaminants and extend its life, always use a guard column with the same stationary phase.[21]
-
-
Authoritative Grounding: Extra-column band broadening is a well-documented phenomenon in HPLC that contributes to poor peak shape, especially for early-eluting peaks.[21] Minimizing the volume of the flow path outside of the column is crucial for maintaining the efficiency achieved by modern HPLC and UHPLC columns.[16]
Q4: Could my sample preparation or injection technique be causing the poor peak shape?
A4: Yes, absolutely. Sample solvent and concentration can have a significant impact.
-
Expertise & Experience: Two common issues are solvent mismatch and column overload.
-
Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile), it can cause the analyte band to spread improperly at the column inlet, leading to broad or split peaks.[5]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, resulting in fronting or tailing peaks.[5][7]
-
-
Trustworthiness (Self-Validating Protocol):
-
Modify Sample Diluent: Always try to dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility, use the weakest solvent that will dissolve the sample and keep the injection volume small.
-
Test for Overload:
-
Mass Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.[7]
-
Volume Overload: Reduce the injection volume by half. If the peak shape improves, you were experiencing volume overload.
-
-
-
Authoritative Grounding: Proper sample preparation is a cornerstone of good chromatography. The compatibility of the sample solvent with the mobile phase is critical to ensure that the analyte is focused into a tight band at the head of the column upon injection. Column capacity is finite, and exceeding it will inevitably lead to distorted peak shapes.[22]
Part 3: Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Determine Target pH: For this compound (pKa ~4.6), a target pH of 2.5 is recommended.
-
Prepare Aqueous Buffer:
-
For an LC-MS compatible mobile phase, add 0.1% (v/v) formic acid to HPLC-grade water. (e.g., 1 mL of formic acid to 999 mL of water).
-
For UV detection, a phosphate buffer can be used. Prepare a 20 mM potassium phosphate solution and adjust the pH to 2.5 using phosphoric acid.
-
-
Filter: Filter the aqueous mobile phase through a 0.22 µm filter.
-
Mobile Phase Composition: Prepare your mobile phase by mixing the prepared aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 55:45 v/v aqueous:organic).[23]
-
Equilibrate System: Flush the column with the new mobile phase for at least 15 minutes or until a stable baseline is achieved.
Protocol 2: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Buffered Mobile Phase: Flush with your mobile phase (without the buffer salts) to remove any precipitated salts.
-
Water Wash: Flush with 100% HPLC-grade water for 15-20 column volumes.
-
Organic Wash Series: Sequentially flush the column with the following solvents for 15-20 column volumes each:
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent solvent for removing strongly adsorbed hydrophobic compounds)
-
-
Re-equilibrate: Re-introduce your mobile phase and equilibrate the column until the baseline is stable before re-connecting to the detector.
Caption: Step-by-step column flushing protocol for RP-HPLC.
References
-
Putta, P. (2019). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. International Journal of Trend in Scientific Research and Development, Volume-4 | Issue-1, pp.853-863. [Link]
-
Der Pharma Chemica. (n.d.). Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica. [Link]
-
JournalGRID. (n.d.). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form. JournalGRID. [Link]
-
Raut, S. R., & Chandewar, A. V. (n.d.). Development and Validation of HPLC Method for Estimation of Etodolac in Matrix Formulation. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences, 15(1), 239-246. [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Bains, B. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Austin Publishing Group. (2016). Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin Publishing Group. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]
-
ResearchGate. (2014). HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. ResearchGate. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Alazzawi, R. A., et al. (n.d.). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. [Link]
-
IJFMR. (2024). A New RP-HPLC Method development and validation for Etodolac and Thiocolchicoside. IJFMR. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Source not explicitly provided, general HPLC knowledge]. [Link]
-
Symtera Analytics. (n.d.). This compound. Symtera Analytics. [Link]
-
precisionFDA. (n.d.). This compound. precisionFDA. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. SCION Instruments. [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]
-
Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. Separation Science. [Link]
-
Symtera Analytics. (n.d.). 1-Isopropyl Etodolac. Symtera Analytics. [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Pharmaceutical Updates. (2022). HPLC Troubleshooting. Pharmaceutical Updates. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
YouTube. (2024). HPLC TROUBLE SHOOTING|PEAK SHAPE ISSUE|PEAK TAILING|PEAK FRONTING. YouTube. [Link]
Sources
- 1. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. amecj.com [amecj.com]
- 7. labcompare.com [labcompare.com]
- 8. agilent.com [agilent.com]
- 9. Restek - Videoartikel [de.restek.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. biotage.com [biotage.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. acdlabs.com [acdlabs.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. hplc.eu [hplc.eu]
- 16. chromtech.com [chromtech.com]
- 17. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 18. HPLC Column Selection Guide [scioninstruments.com]
- 19. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 20. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. youtube.com [youtube.com]
- 23. phmethods.net [phmethods.net]
Minimizing the formation of 1-Propyl Etodolac during Etodolac manufacturing
Topic: Minimizing the Formation of 1-Propyl Etodolac Impurity
Welcome to the technical support center for Etodolac manufacturing. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenge of minimizing the formation of the this compound impurity during synthesis. As Senior Application Scientists, we provide in-depth, evidence-based guidance to ensure the quality, safety, and efficacy of your Active Pharmaceutical Ingredient (API).[1][2]
Understanding the Challenge: The Significance of Impurity Control
In Active Pharmaceutical Ingredient (API) synthesis, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy.[1] Impurities can arise from various sources, including raw materials, synthetic by-products, or degradation.[3] Even at low levels, certain impurities can have unintended pharmacological effects or compromise the stability of the final drug product.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities, typically setting a threshold of 0.1% for new drug substances.[1]
This guide focuses on a specific process-related impurity in Etodolac synthesis: This compound .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound (CAS No: 57816-83-8) is the propyl ester of Etodolac.[4][5] It is classified as a process-related organic impurity that can form during the manufacturing of Etodolac. The presence of this impurity indicates a potential side reaction and can affect the purity profile of the final API. As with any uncharacterized impurity, its toxicological properties are not fully known, making its control essential for the safety and quality of the final drug product.[2]
| Impurity Profile: this compound | |
| IUPAC Name | 2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid[5] |
| Molecular Formula | C₁₈H₂₃NO₃[4][5] |
| Molecular Weight | 301.38 g/mol [4][5] |
| Classification | Process-Related Impurity / Ester Impurity |
Q2: What is the likely chemical mechanism for the formation of this compound?
A2: The formation of this compound is a classic example of Fischer-Speier Esterification .[6][7] Etodolac is a carboxylic acid. If 1-propanol is present as a contaminant in the reaction mixture, particularly under the acidic conditions often used in the final steps of Etodolac synthesis, it can react with the carboxylic acid group of Etodolac to form the corresponding propyl ester and water.[8][9]
The reaction is catalyzed by acid (H⁺), which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (1-propanol).[6][10]
Caption: Mechanism of this compound formation via Fischer Esterification.
Troubleshooting Guide: Minimizing this compound Formation
This section provides actionable strategies to control the formation of this compound. The core principle is to prevent the Fischer esterification reaction from occurring by controlling the reaction components and conditions.
Q3: How can I control raw materials to prevent the formation of this compound?
A3: Rigorous control of starting materials and solvents is the first and most critical line of defense.[11]
-
Solvent Purity: The most probable source of 1-propanol is contamination in other alcohol solvents (e.g., ethanol, isopropanol) or recycled solvent streams.
-
Action: Qualify all solvent vendors. Require a certificate of analysis (CoA) for each batch that includes specifications for alcohol impurities, specifically 1-propanol.
-
Protocol: Implement a Gas Chromatography (GC) method for in-house verification of solvent purity before use in the manufacturing process.
-
-
Starting Materials: While less common, starting materials synthesized using 1-propanol in a previous step could carry it over.
-
Action: Review the synthesis route of all key starting materials and intermediates. Assess the risk of 1-propanol carryover.
-
Q4: Which reaction parameters should I optimize to minimize this impurity?
A4: Optimizing reaction conditions can create an environment that is unfavorable for the esterification side reaction.[11]
| Parameter | Recommendation & Rationale |
| Temperature | Lower the reaction temperature. The Fischer esterification is an equilibrium-driven reaction. Lowering the temperature will decrease the reaction rate for both the main reaction and the side reaction, but it often has a more pronounced effect on the formation of by-products. |
| Catalyst | Optimize the acid catalyst. If the main synthesis step is acid-catalyzed, evaluate the type and concentration. A less aggressive acid or a lower stoichiometric ratio might be sufficient for the desired reaction while minimizing the esterification of the impurity. |
| Reaction Time | Minimize the reaction hold time. Prolonged exposure of Etodolac to acidic conditions in the presence of any residual 1-propanol will increase the likelihood of ester formation. Determine the minimum time required for the completion of the main reaction. |
| Water Removal | Control water content. Fischer esterification produces water.[6] While removing water can drive the reaction forward, in the context of impurity formation, its presence can, by Le Chatelier's principle, slightly inhibit the formation of the ester. The primary focus should remain on eliminating the alcohol contaminant. |
Q5: What analytical methods are suitable for detecting and quantifying this compound?
A5: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for analyzing Etodolac and its impurities.[2][12] The method must be capable of separating this compound from the Etodolac main peak and other known impurities.
Example HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[13] |
| Mobile Phase | Gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[13][14] |
| Flow Rate | 1.0 mL/min[13] |
| Detection | UV at 279 nm[13] |
| Column Temp. | 25-30 °C |
| Injection Vol. | 10 µL |
Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[15] Reference standards for both Etodolac and this compound are required for this purpose.
Experimental Protocols & Workflows
Protocol 1: GC Screening of Solvents for 1-Propanol Contamination
This protocol provides a self-validating system to ensure solvent purity.
-
Objective: To quantify the amount of 1-propanol in an incoming batch of ethanol solvent.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Materials:
-
Ethanol solvent batch to be tested.
-
High-purity 1-propanol reference standard.
-
Class A volumetric flasks and pipettes.
-
-
Standard Preparation:
-
Prepare a stock solution of 1-propanol in a suitable, non-interfering solvent (e.g., dichloromethane).
-
Create a series of calibration standards by diluting the stock solution to cover a range from 10 ppm to 500 ppm.
-
-
Sample Preparation: Use the ethanol solvent batch directly.
-
GC Conditions:
-
Column: WAX column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temp: 250 °C.
-
Detector Temp: 280 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the ethanol solvent sample in triplicate.
-
Quantify the 1-propanol peak in the sample against the calibration curve.
-
-
Acceptance Criteria: The concentration of 1-propanol must be below the established in-house limit (e.g., < 100 ppm).
Troubleshooting Workflow for Detected Impurity
If this compound is detected above the reporting threshold, a systematic investigation is required.
Caption: A systematic workflow for investigating and resolving this compound impurity excursions.
References
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- The control of API impurities - A critical issue to the pharmaceutical industry.
- Process for the preparation of etodolac.
- Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. YouTube.
- Mastering API Synthesis: Route Selection & Impurity Control.
- An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflamm
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube.
- Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal.
- Impurities in APIs and Their Effects on Products. Contract Pharma.
- A review on method of synthesis and clinical pharmacokinetics of etodolac. Jetir.Org.
- RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. IJTSRD.
- Etodolac USP 2025. webofpharma.com.
- This compound.
- Etodolac EP Impurity G (this compound). Klivon.
- This compound pharmaceutical analytical impurity (PAI). Sigma-Aldrich.
Sources
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. contractpharma.com [contractpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. klivon.com [klivon.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. youtube.com [youtube.com]
- 13. amecj.com [amecj.com]
- 14. trungtamthuoc.com [trungtamthuoc.com]
- 15. ijtsrd.com [ijtsrd.com]
Technical Support Center: Enhancing Resolution Between 1-Propyl Etodolac and Etodolac Peaks
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving baseline separation between the active pharmaceutical ingredient (API) Etodolac and its closely related analogue, 1-Propyl Etodolac. As structural analogues, these compounds present a common but solvable chromatographic challenge. This document provides a logical, science-based framework for troubleshooting and enhancing peak resolution, moving from simple mobile phase adjustments to more advanced column chemistry considerations.
Understanding the Molecules: Why is Separation a Challenge?
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) characterized by a pyranocarboxylic acid structure.[1][2] this compound is a key related substance, differing from the parent molecule only by the substitution of an ethyl group with a propyl group at the C1 stereocenter.[3][4] This subtle difference in structure—an additional methylene group—results in a small increase in hydrophobicity for this compound. Consequently, their physicochemical properties are very similar, leading to near-identical interactions within a standard reversed-phase HPLC system and causing co-elution or poor resolution.
Diagram: Chemical Structures of Etodolac and this compound
Caption: Structural comparison highlighting the ethyl vs. propyl group.
The key to separating these compounds lies in exploiting the subtle differences in their properties, primarily hydrophobicity and potential steric effects, by systematically adjusting chromatographic parameters.
| Property | Etodolac | This compound | Significance for HPLC |
| Molecular Formula | C₁₇H₂₁NO₃[5] | C₁₈H₂₃NO₃[6] | A difference of only CH₂. |
| Molecular Weight | 287.35 g/mol [7] | 301.38 g/mol [6] | Minor difference in size. |
| pKa | ~4.65[5][8] | Expected to be very similar (~4.65) | Both are acidic; their ionization state, and thus retention, is highly dependent on mobile phase pH.[9] |
| LogP (Hydrophobicity) | ~2.8[7] | Higher than Etodolac (estimated) | This compound is more non-polar and will be retained longer on a C18 column. The small difference requires a highly selective system. |
Frequently Asked Questions (FAQs)
Q1: We have almost no separation between the two peaks. Where do we start?
A: Start by manipulating the separation's selectivity (α) . This is the most powerful factor for resolving closely eluting peaks.[10] The two most effective ways to alter selectivity for these specific analytes are adjusting the mobile phase pH and changing the type of organic modifier (e.g., acetonitrile to methanol).
Q2: What is a good starting HPLC method for Etodolac analysis?
A: Based on established methods for Etodolac and other NSAIDs, a robust starting point is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of acetonitrile and an acidic aqueous buffer.[11][12] A common mobile phase composition is a mixture of acetonitrile and a phosphate or formate buffer set to a pH between 2.5 and 3.5, run in an isocratic or gradient mode.[11][12]
Q3: Our peaks are tailing, which is affecting the resolution measurement. What causes this?
A: Peak tailing for acidic compounds like Etodolac is often caused by secondary interactions with the silica backbone of the column, specifically with residual, un-endcapped silanol groups.[13] This is more pronounced when the mobile phase pH is close to the analyte's pKa.[13] Ensure your mobile phase pH is at least 1.5-2 units away from the pKa (~4.65) and that the buffer concentration is sufficient (typically 10-25 mM) to maintain a consistent pH and mask silanol activity.
Systematic Troubleshooting Guide for Enhancing Resolution (Rs)
This guide follows a logical progression, starting with the highest impact and most easily adjustable parameters. The goal is to systematically manipulate the three key factors of the resolution equation: selectivity (α) , retention factor (k') , and efficiency (N) .[14]
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak resolution.
Step 1: Foundational Check & Retention Factor (k') Optimization
Question: Are my peaks retained appropriately on the column?
Before adjusting selectivity, ensure the retention factor (k') for the analyte peaks is within the optimal range of 2 to 10. A k' value that is too low (<2) means the analytes have insufficient interaction with the stationary phase for a good separation to occur.
-
The Causality: In reversed-phase HPLC, retention is primarily controlled by the strength of the mobile phase.[15] Increasing the proportion of the aqueous component (the weak solvent) will increase the hydrophobicity of the mobile phase, leading to stronger interaction with the C18 stationary phase and thus, longer retention times.[14]
-
Protocol:
-
If your k' is less than 2, decrease the percentage of organic modifier (e.g., acetonitrile) in your mobile phase in 5% increments. For example, if you are using 60:40 Acetonitrile:Buffer, try 55:45.
-
If your k' is greater than 10, your run times are unnecessarily long. Increase the percentage of organic modifier in 5% increments.
-
-
Expected Outcome: The retention times for both Etodolac and this compound will increase as the percentage of the aqueous phase increases. This may slightly improve resolution, but its main purpose is to bring the peaks into the optimal retention window for selectivity adjustments.
Step 2: Manipulating Selectivity (α) - The Key to Resolution
Selectivity is a measure of the separation in retention times between two peak maxima, independent of peak width. Altering it is the most effective way to improve resolution for closely related compounds.[10]
Question: Can I use pH to alter the ionization and retention of my analytes differently?
Yes. This is the most powerful tool for this specific pair of analytes. Etodolac has a carboxylic acid moiety with a pKa of approximately 4.65.[5][8] The ionization state of this group is highly dependent on the mobile phase pH, which dramatically affects its polarity and retention in reversed-phase chromatography.[9][16]
-
The Causality:
-
At low pH (e.g., pH 2.5 - 3.0): The mobile phase pH is well below the pKa of the analytes. The carboxylic acid group will be fully protonated (-COOH) and neutral. In this non-ionized state, the molecules are at their most hydrophobic and will be strongly retained on the C18 column.[9]
-
At high pH (e.g., pH 6.5 - 7.0): The mobile phase pH is well above the pKa. The carboxylic acid group will be fully deprotonated (-COO⁻) and negatively charged. In this ionized state, the molecules are much more polar and will be weakly retained, eluting much earlier.[9][17] Small structural differences (ethyl vs. propyl) can lead to slight shifts in pKa or differential interactions in the protonated vs. deprotonated state, which can be exploited to enhance separation.
-
-
Protocol:
-
Low pH Route (Recommended First): Prepare your mobile phase buffer at a pH of ~2.5. (See Protocol 1 below). Run the analysis.
-
Systematically increase the pH to 3.0 and then 3.5, observing the effect on resolution.
-
High pH Route (Requires pH-stable column): If low pH fails, and you have a column stable at higher pH (e.g., a hybrid or polymer-based column), try adjusting the pH to ~6.5 or 7.0.
-
-
Expected Outcome: You will likely observe significant changes in the relative retention times (elution order) and spacing of the two peaks as you adjust the pH. There is often a "sweet spot" for pH where selectivity is maximized.
Question: If pH adjustment isn't enough, will changing the organic solvent help?
Yes. Acetonitrile and methanol, while both common organic modifiers, have different physicochemical properties that can alter their interactions with analytes and the stationary phase, thereby changing selectivity.[18][19]
-
The Causality:
-
Acetonitrile (ACN): Is aprotic and has a different dipole moment and hydrogen bonding capability than methanol. It can engage in π-π interactions due to its triple bond.[19]
-
Methanol (MeOH): Is a protic solvent, capable of acting as both a hydrogen bond donor and acceptor. The indole ring in Etodolac and its analogue can participate in hydrogen bonding and π-π interactions. Switching between ACN and MeOH changes these potential secondary interactions, which can be enough to alter selectivity and improve resolution.[18][19]
-
-
Protocol:
-
Prepare a mobile phase with methanol at a concentration that gives a similar retention time (k') to your acetonitrile method. Note: Methanol is a weaker solvent than acetonitrile in reversed-phase, so you will need a higher percentage of it to achieve similar elution strength.[20] For example, a 60:40 ACN:Buffer mobile phase might be roughly equivalent in strength to a 70:30 MeOH:Buffer mobile phase.
-
Run the analysis and compare the chromatogram to the one obtained with acetonitrile.
-
-
Expected Outcome: You may see a change in the elution order or a significant increase/decrease in the space between the two peaks.
Question: I've tried optimizing the mobile phase with my C18 column and resolution is still poor. What's next?
It's time to change the stationary phase chemistry. While C18 columns separate primarily based on hydrophobicity, other column chemistries can introduce different separation mechanisms.[21][22]
-
The Causality:
-
Phenyl-Hexyl Phase: This phase contains a phenyl ring linked to the silica surface. It provides an alternative selectivity to C18 by enabling π-π interactions between the stationary phase and aromatic rings in the analytes (like the indole ring system in Etodolac).[14] This can be highly effective for separating compounds with aromatic moieties.
-
Cyano (CN) Phase: This is a polar-embedded phase that can operate in both reversed-phase and normal-phase modes. In reversed-phase, it offers different selectivity due to dipole-dipole interactions.
-
-
Protocol:
-
Acquire a Phenyl-Hexyl column of similar dimensions to your C18 column.
-
Begin with the most promising mobile phase conditions you identified in the previous steps.
-
Re-optimize the mobile phase (% organic, pH) for the new column chemistry.
-
-
Expected Outcome: The alternative interaction mechanism (π-π bonding) of the phenyl phase may significantly enhance the separation between Etodolac and its propyl analogue.
Detailed Experimental Protocols
Protocol 1: Preparation of 25 mM Phosphate Buffer and pH Adjustment
This protocol describes the preparation of a sodium phosphate buffer, a common buffer for reversed-phase HPLC.
-
Prepare Stock Solutions:
-
Solution A: Weigh out the required amount of monobasic sodium phosphate (NaH₂PO₄) to make a 25 mM solution (e.g., 3.00 g of NaH₂PO₄·H₂O per 1 L of HPLC-grade water).
-
Solution B: Weigh out the required amount of dibasic sodium phosphate (Na₂HPO₄) to make a 25 mM solution (e.g., 3.55 g of anhydrous Na₂HPO₄ per 1 L of HPLC-grade water).
-
-
Initial pH Adjustment (for pH 2.5):
-
Start with 1 L of Solution A (25 mM NaH₂PO₄).
-
Place the solution on a calibrated pH meter.
-
Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.50 ± 0.05.
-
-
Final Preparation:
-
Filter the final buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the HPLC system.
-
This buffer is now ready to be mixed with your organic modifier. For example, for a 50:50 mobile phase, mix 500 mL of this buffer with 500 mL of HPLC-grade acetonitrile.
-
Always degas the final mobile phase before use by sonication, vacuum filtration, or helium sparging.[23]
-
References
- Vertex AI Search. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- BenchChem. (-)-Etodolac chemical properties and structure.
- ResearchGate. RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs.
- YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
- PharmaGuru. How To Improve Resolution In HPLC: 5 Simple Tips.
- Chromatography Online. How to Improve the Resolution Between Two Peaks in Liquid Chromatography.
- Chromatography Today. Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
- PubChem - NIH. (+)-Etodolac | C17H21NO3 | CID 688461.
- PubChem - NIH. Etodolac | C17H21NO3 | CID 3308.
- SciSpace. RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs.
- Chromatography Forum. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
- SCION Instruments. HPLC Troubleshooting Guide.
- Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC.
- Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
- Chrom Tech, Inc. What Causes Peak Tailing in HPLC?
- Jetir.Org. ESTIMATION OF NON-STEROIDAL ANTI- INFLAMMATORY DRUGS BY RP-HPLC TECHNIQUE OF ANALYSIS.
- ResearchGate. Separation of the drug etodolac and its phase I metabolites,...
- AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution.
- Moravek. Exploring the Role of pH in HPLC Separation.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- PubMed. Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- IISTE.org. Using RP-HPLC Method for Determination of Some Anti-Inflammatory (NSAIDs) in Pharmaceutical Drugs | Elias | Chemistry and Materials Research.
- PubMed. Separation and identification of etodolac and its urinary phase I metabolites using capillary electrochromatography and on-line capillary electrochromatography-electrospray ionisation mass spectrometry coupling.
- Semantic Scholar. Using RP-HPLC Method for Determination of Some Anti-Inflammatory (NSAIDs) in Pharmaceutical Drugs.
- Google Patents. CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug.
- PubMed. Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography.
- PubChem - NIH. (-)-Etodolac | C17H21NO3 | CID 667528.
- precisionFDA. This compound.
- University of Barcelona. Influence of the acid-base ionization of drugs in their retention in reversed- phase liquid chromatography.
- ChemicalBook. Etodolac CAS#: 41340-25-4.
- Wikipedia. Etodolac.
- Drugs.com. Etodolac: Package Insert / Prescribing Information.
- Restek. HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier.
- Analytical Methods in Environmental Chemistry Journal. Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid.
- Clearsynth. This compound | CAS No. 57816-83-8.
- SCION Instruments. HPLC Column Selection Guide.
- SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
- Restek. Effect of Organic Solvent on Selectivity in LC Separations.
- ResearchGate. Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- LGC Standards. This compound | CAS 57816-83-8.
- Santa Cruz Biotechnology. This compound | CAS 57816-83-8 | SCBT.
- Separation Science. HPLC Column Selection Guide to Help You Achieve the Best Separation.
- BioOrganics. This compound-d5.
- Amerigo Scientific. A Guide to HPLC Column Selection.
- Aurora Pro Scientific. HPLC Column Selection Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Etodolac - Wikipedia [en.wikipedia.org]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 5. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromtech.com [chromtech.com]
- 14. chromtech.com [chromtech.com]
- 15. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 16. Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Effect of Organic Solvent on Selectivity in LC Separations [discover.restek.com]
- 20. chromblog.wordpress.com [chromblog.wordpress.com]
- 21. HPLC Column Selection Guide [scioninstruments.com]
- 22. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: 1-Propyl Etodolac Analytical Standard
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals using the 1-Propyl Etodolac analytical standard. As an ester derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, this standard is susceptible to specific degradation pathways that can compromise analytical accuracy.[1] This document is structured to provide immediate answers through a Frequently Asked Questions (FAQs) section, followed by detailed Troubleshooting Guides for common experimental issues, and concludes with robust Experimental Protocols to empower users to validate the integrity of their standard.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern is hydrolysis . As a propyl ester, the molecule is susceptible to cleavage of the ester bond when exposed to moisture, especially under acidic or basic conditions, reverting to the parent compound, Etodolac, and 1-propanol.[2][3] The core Etodolac structure is also known to be sensitive to oxidation and photodegradation .[4][5]
Q2: How should I store my this compound standard upon receipt?
A2: Proper storage is critical to maintain the integrity of the standard.[6] Adherence to the manufacturer's recommendations is paramount.[7] For optimal stability, follow these guidelines:
-
Temperature: Store in a freezer (typically -20°C) or as specified on the Certificate of Analysis (CoA).[8]
-
Container: Keep the standard in its original, tightly sealed amber glass vial to prevent evaporation and protect from light.[9][10] The vial should have a PTFE-lined cap to minimize leakage and reaction with the analyte.[9]
-
Environment: Store in a dark, dry environment. Avoid repeated freeze-thaw cycles.
Q3: My standard is a solid. How should I prepare my stock solution?
A3: Use a high-purity, anhydrous solvent in which this compound is freely soluble, such as acetonitrile or methanol. It is critical to use a dry solvent to minimize the risk of hydrolysis. Prepare the solution gravimetrically for the highest accuracy. Once prepared, stock solutions should be stored under the same temperature and light-protected conditions as the solid standard.
Q4: For how long is my prepared stock solution stable?
A4: The stability of a stock solution depends on the solvent, concentration, and storage conditions. There is no universal expiry date. It is the user's responsibility to establish the solution's stability for its intended use. We strongly recommend performing a periodic suitability check (e.g., weekly or before each use) by comparing the response of the working solution against a freshly prepared standard or by monitoring for the appearance of degradation products, such as Etodolac.
Q5: I see a small, unexpected peak in my chromatogram near the Etodolac retention time. What could it be?
A5: This is likely the parent compound, Etodolac, formed via hydrolysis of the this compound standard. This can happen due to improper storage, moisture in the dissolution solvent, or the use of aqueous mobile phases with an inappropriate pH over extended periods in an autosampler.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Issue 1: Gradual or Sudden Decrease in Main Peak Area / Purity
A decreasing peak area for this compound is a classic sign of degradation.
-
Causality: The loss of the main analyte is almost always due to chemical degradation. The primary suspect is hydrolysis, followed by oxidative or photolytic degradation.[4][11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyte peak area loss.
Issue 2: Appearance of New, Unidentified Peaks
The emergence of new peaks indicates the formation of degradation products or impurities.
-
Causality: As established, the most probable degradation product is Etodolac. Other peaks could arise from oxidation of the indole ring or photolytic reactions.[4][5] The identity of these degradants can be confirmed by running a forced degradation study.
-
Identification Strategy:
-
Hypothesize: The most likely degradant is Etodolac. Obtain a reference standard for Etodolac to confirm the retention time.
-
Forced Degradation: Perform a forced degradation study (see Protocol 1) on the this compound standard. This will intentionally generate degradation products. The peaks generated under specific stress conditions (e.g., acid/base hydrolysis) can help identify the unknown peaks in your sample chromatogram.[12][13]
-
Mass Spectrometry: If available, LC-MS analysis is the most definitive tool for identifying the mass of the unknown peaks and confirming their structures.
-
Table 1: Summary of Potential Degradants and Their Origin
| Potential Degradant | Likely Origin | Recommended Confirmation Method |
| Etodolac | Hydrolysis (acidic or basic) | Co-injection with Etodolac standard; LC-MS |
| Oxidized Species | Oxidation (exposure to air, peroxide) | Forced degradation with H₂O₂; LC-MS |
| Photodegradants | Photolysis (exposure to UV/visible light) | Forced degradation with light; LC-MS |
Part 3: Experimental Protocols
These protocols are designed to be self-validating systems, providing you with the tools to assess the stability and integrity of your analytical standard.
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol is essential for understanding potential degradation pathways and verifying that your analytical method is "stability-indicating."[14][15] The goal is to achieve 5-20% degradation of the active ingredient.[13][16]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate the analytical method's specificity.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
-
Photostability chamber (optional, per ICH Q1B)[17]
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Control Sample: Prepare a solution of this compound at the target analytical concentration (e.g., 100 µg/mL) in your mobile phase or a suitable solvent. This is your t=0 unstressed sample.
-
Acid Hydrolysis: To an aliquot of your stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8 hours), immediately neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.[16]
-
Base Hydrolysis: Repeat step 2 using 0.2 M NaOH instead of HCl. Neutralize the timed aliquots with an equivalent amount of HCl.[16]
-
Oxidative Degradation: To an aliquot of your stock solution, add an appropriate volume of H₂O₂ (e.g., to achieve a final concentration of 3%). Keep at room temperature and monitor at time points (e.g., 4, 8, 24 hours). Dilute to the target concentration and analyze.[18]
-
Thermal Degradation: Store the solid standard in an oven at 80°C for 48 hours.[18] After exposure, prepare a solution at the target concentration and analyze.
-
Photolytic Degradation: Expose a solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[17][19] Analyze a parallel sample protected from light (dark control) to differentiate between photolytic and thermal degradation.[20]
-
Analysis: Analyze all samples using your validated, stability-indicating HPLC method.
Data Interpretation:
-
Purity Calculation: Calculate the % degradation for each condition by comparing the this compound peak area in the stressed sample to the control sample.
-
Method Validation: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the main peak in all stressed samples.
Table 2: Typical Forced Degradation Conditions for Etodolac Derivatives
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours @ 60°C | Significant degradation to Etodolac.[4] |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours @ 60°C | Significant degradation to Etodolac. |
| Oxidation | 3% H₂O₂ | 8-24 hours @ RT | Moderate degradation.[4] |
| Thermal | 80°C (Solid) | 48 hours | Minimal degradation.[4][18] |
| Photolysis | ICH Q1B Standard | Per guideline | Moderate degradation possible.[4][5] |
Part 4: Key Stability Principles & Degradation Pathways
Understanding the underlying chemistry is crucial for proactive stability management.
Primary Degradation Mechanism: Ester Hydrolysis The ester functional group in this compound is the most labile part of the molecule. It can be cleaved by water in a reaction that is catalyzed by both acid (H⁺) and base (OH⁻).[2]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction. The presence of excess water (e.g., in an aqueous mobile phase) can drive the reaction towards the formation of Etodolac and 1-propanol.[3]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the carboxylic acid formed (Etodolac) is immediately deprotonated by the base to form a carboxylate salt, which is not reactive towards the alcohol.[2]
Secondary Degradation Mechanisms The core heterocyclic structure of Etodolac is also susceptible to degradation, which will also affect the this compound ester.[1]
-
Oxidation: The indole nucleus can be susceptible to oxidation.
-
Photolysis: Exposure to UV light can induce complex degradation pathways.[4][5]
Potential Degradation Pathway Diagram:
Caption: Potential degradation pathways of this compound.
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Shinde, V. (2020).
- The Proper Storage and Handling of Volatile Analytical Standards.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degradation Study as per ICH Guidelines: Wh
- The Proper Storage and Handling of Volatile Analytical Standards.Sigma-Aldrich.
- Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
- Handling Your Analytical Reference Standards. (2012). Restek.
- ICH Compliant Stability Studies.Analytical Testing Labs.
- Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. (2015). Shimadzu.
- How to Store Reference Standards. (2020). Restek.
- Kinetics and Mechanisms of Etodolac Degrad
- Investigation of forced degradation products of etodolac by LC and LC-MS/MS. (2016).
- Managing Reference Standards and Calibration M
- Q1A(R2) Stability Testing of New Drug Substances and Products.ICH.
- Powell, M. (2021). Photostability testing theory and practice.Q1 Scientific.
- Saxena, D., et al. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS.Semantic Scholar.
- ICH guidelines for stability studies. (2012). Slideshare.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.ICH.
- Photostability.SGS.
- Etodolac.
- This compound.USP Store.
- Hydrolysing Esters.Chemguide.
- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
Sources
- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. How to Store Reference Standards [discover.restek.com]
- 7. Managing Reference Standards and Calibration Materials | Lab Manager [labmanager.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 11. Kinetics and mechanisms of etodolac degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. veeprho.com [veeprho.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. shimadzu.com [shimadzu.com]
- 19. Photostability | SGS [sgs.com]
- 20. q1scientific.com [q1scientific.com]
Technical Support Center: Investigating the Degradation Pathway of Etodolac to 1-Propyl Etodolac
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for researchers investigating the stability of Etodolac, with a specific focus on the formation of the 1-Propyl Etodolac impurity (CAS No: 57816-83-8)[]. The appearance of unexpected impurities is a critical challenge in pharmaceutical development, requiring a systematic approach to identify the root cause and ensure drug product safety and efficacy.
This document provides troubleshooting guides, FAQs, and detailed protocols to help you navigate the complexities of this specific degradation pathway.
Troubleshooting Guide: Formation of this compound
This section addresses specific issues you may encounter during your stability and forced degradation studies.
Q1: We've detected an unexpected peak in our HPLC analysis of a stressed Etodolac sample. Mass spectrometry (MS) data suggests it is this compound. What is the most likely cause?
A1: The formation of this compound is not a typical hydrolytic or oxidative degradation product. Its structure suggests the addition of a propyl group to the Etodolac molecule. The root cause is likely a reaction between Etodolac and a propyl-containing species under specific stress conditions. Consider these primary sources:
-
Solvent Residues: The most common culprits are residual solvents from the manufacturing process of the drug substance or excipients. Propanol or isopropanol are frequently used and can react with the drug substance under acidic or high-temperature conditions.
-
Excipient Interaction: Certain excipients may contain propyl impurities or moieties that can become reactive under stress. Review the certificate of analysis for all formulation components.
-
Contamination: Contamination from cleaning agents, process equipment, or storage containers that were previously exposed to propyl-containing compounds is another possibility.
Actionable Steps:
-
Review Batch Records: Scrutinize the manufacturing process for any step involving propanol, isopropyl alcohol, or other propyl-containing reagents.
-
Analyze Raw Materials: Test the Etodolac active pharmaceutical ingredient (API) and all excipients for residual propyl-containing solvents using a suitable technique like Headspace Gas Chromatography (GC).
-
Conduct a Blank Stress Study: Stress your formulation's placebo (all excipients without the Etodolac API) under the same conditions to rule out degradation products originating from the excipients themselves.
Q2: Our stability-indicating method is not separating the this compound peak from the parent Etodolac peak effectively. How can we improve the resolution?
A2: Co-elution is a common analytical challenge. Since this compound has a similar core structure to Etodolac but is more non-polar due to the added propyl group, you can modify your chromatographic conditions to enhance separation.
Troubleshooting Your HPLC Method:
-
Increase Organic Phase Content: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will decrease the retention time of both compounds but should increase the separation between them.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter the interaction with the stationary phase and improve resolution.
-
Adjust pH: The pH of the mobile phase can influence the ionization state of Etodolac's carboxylic acid group. A slight adjustment to the pH (e.g., from 3.0 to 2.8) can sometimes improve peak shape and resolution.
-
Select a Different Column: If mobile phase optimization fails, consider a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or a C8 column instead of a C18) to exploit different separation mechanisms. Several studies utilize a C18 column, which is a good starting point[2][3].
Q3: We only observe the formation of this compound under acidic stress conditions combined with heat. Why would this be?
A3: This observation provides a significant clue to the reaction mechanism. The combination of acid and heat suggests an acid-catalyzed reaction that requires a certain activation energy. Etodolac is known to be particularly susceptible to degradation under acidic conditions[4][5][6].
Plausible Mechanism: The indole nitrogen or another electron-rich position on the Etodolac molecule could be protonated under acidic conditions, making it susceptible to nucleophilic attack. If a propyl alcohol is present (as a contaminant or solvent), it could be activated by the acid to participate in a reaction, such as a Friedel-Crafts-type alkylation on the indole ring system. The heat provides the necessary energy to overcome the reaction barrier.
Frequently Asked Questions (FAQs)
What is the plausible chemical pathway for the formation of this compound?
While not extensively documented in the literature, a chemically plausible pathway can be hypothesized for investigation. The reaction likely involves an acid-catalyzed alkylation. The "1-Propyl" designation suggests the propyl group is attached to the C1 position of the pyrano-indole ring system.
Below is a diagram illustrating this proposed pathway.
Caption: Proposed reaction pathway for this compound formation.
How do I definitively confirm the identity of a peak as this compound?
Confirmation requires spectroscopic analysis.
-
LC-MS/MS: The initial step is to use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the impurity, matching the molecular formula of this compound. Tandem MS (MS/MS) can then be used to fragment the molecule. The fragmentation pattern should be consistent with the parent Etodolac structure, but with fragments indicating the addition of a propyl group[4][5].
-
Isolation and NMR: For unequivocal structure confirmation, the impurity should be isolated using preparative HPLC. Once a pure fraction is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for determining the exact structure and point of attachment of the propyl group.
-
Reference Standard: The most straightforward method is to compare the retention time and mass spectrum of your unknown peak with a certified reference standard of this compound.
What are the regulatory expectations for investigating a new degradation product?
Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. The relevant documents are:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline mandates stress testing to elucidate the intrinsic stability of the drug substance[7]. Forced degradation studies are a key part of this[8][9][10].
-
ICH Q3A(R2) / Q3B(R2) - Impurities in New Drug Substances / Products: These guidelines set thresholds for the reporting, identification, and qualification of impurities. If this compound is consistently present above the identification threshold, you will be required to characterize it.
Experimental Protocol: Forced Degradation Study for this compound
This protocol is designed to investigate the conditions leading to the formation of this compound.
Caption: Workflow for investigating this compound formation.
1. Materials and Reagents:
-
Etodolac API
-
Placebo formulation
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Propanol (or other suspected propyl source)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Validated HPLC-UV/MS system with a C18 column.
2. Preparation of Samples (in triplicate):
-
Control: Dissolve Etodolac in methanol to a concentration of 1 mg/mL. Keep protected from light at 2-8°C.
-
Spiked Sample: Prepare a 1 mg/mL Etodolac solution in methanol containing 1% v/v propanol.
-
Placebo Controls: Prepare a placebo solution and a placebo solution spiked with 1% v/v propanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of each sample with 1 mL of 0.1M HCl. Keep in a water bath at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of each sample with 1 mL of 0.1M NaOH. Keep in a water bath at 60°C for 8 hours.
-
Oxidation: Mix 1 mL of each sample with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Keep a sealed vial of each sample in an oven at 80°C for 48 hours.
4. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final theoretical concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC-UV/MS. Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. Monitor at a wavelength of 225 nm[4].
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Specifically, compare the "Spiked Sample" under acid/thermal stress to the non-spiked sample under the same conditions. A significant increase in the peak corresponding to this compound in the spiked sample would strongly suggest the reaction pathway.
-
The placebo controls should show no interfering peaks.
Summary of Expected Degradation
The table below summarizes typical degradation behavior for Etodolac based on published studies, providing a baseline for your own experiments[4][5][11]. The formation of this compound would be an additional observation to be filled in based on your results.
| Stress Condition | Reagent/Temp | Typical % Degradation of Etodolac | Expected this compound Formation |
| Acid Hydrolysis | 5M HCl, 60°C, 8h | Up to 100% | Possible, especially if propyl source is present |
| Base Hydrolysis | 5M NaOH, 80°C, 8h | ~5% | Unlikely |
| Oxidative | 30% H₂O₂, 80°C, 8h | ~68% | Unlikely |
| Photolytic | 1.2 million lux-hours | ~6% | Unlikely |
| Thermal (Solid) | 80°C, 48h | ~1% | Possible, especially if propyl source is present |
References
-
Lee, Y. J., & Lee, M. G. (1998). Kinetics and Mechanisms of Etodolac Degradation in Aqueous Solutions. PubMed. Available at: [Link]
-
Shimadzu Corporation. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. Available at: [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
-
Regulatory Affairs Professionals Society (RAPS). (2023). ICH releases overhauled stability guideline for consultation. Available at: [Link]
-
Shimadzu Corporation. (2015). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. Available at: [Link]
-
Saxena, D., Damale, S., & Datar, A. G. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. Semantic Scholar. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
-
Saxena, D., et al. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. ResearchGate. Available at: [Link]
-
YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]
-
Slideshare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Available at: [Link]
-
Rajput, M., et al. (n.d.). Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Pa. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Saleh, O. A., et al. (n.d.). Chemical structures of Etodolac acid degradation products. ResearchGate. Available at: [Link]
-
Saleh, O. A., et al. (n.d.). Chemical structures of Etodolac acid degradation products. ResearchGate. Available at: [Link]
-
Alazzawi, R. A. (2023). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
Sources
- 2. ijirset.com [ijirset.com]
- 3. amecj.com [amecj.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 10. m.youtube.com [m.youtube.com]
- 11. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refinement of Extraction Methods for 1-Propyl Etodolac from Formulations
Welcome to the technical support center dedicated to the robust and efficient extraction of 1-Propyl Etodolac from various pharmaceutical formulations. As a key impurity and derivative of Etodolac, designated as Etodolac Impurity G, its accurate quantification is paramount for quality control and stability studies.[1][2] This guide provides field-proven insights and detailed methodologies in a direct question-and-answer format to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the principal extraction methods suitable for this compound from solid dosage forms?
There are three primary methods, each with distinct advantages, suitable for extracting this compound:
-
Liquid-Liquid Extraction (LLE): A classic technique involving the partitioning of the analyte between two immiscible liquid phases. For this compound, this typically involves dissolving the formulation in an aqueous buffer and extracting the analyte into an immiscible organic solvent. Its effectiveness is highly dependent on solvent choice and pH control.[3]
-
Solid-Phase Extraction (SPE): A highly selective method that separates components of a mixture based on their physical and chemical properties. The analyte is retained on a solid sorbent (e.g., C18, DVB-LP) while the matrix is washed away.[4] The analyte is then eluted with a small volume of an appropriate solvent. This technique is excellent for sample cleanup and concentration.
-
Supercritical Fluid Extraction (SFE): A modern, environmentally friendly ("green") technique that uses a supercritical fluid, typically CO₂, as the extraction solvent.[5] SFE is fast, efficient, and leaves behind minimal organic solvent residue, making it ideal for thermally labile compounds.[6][7] High recoveries for NSAIDs from various matrices have been demonstrated using this method.[6]
Q2: Which analytical technique is recommended for the final quantification of this compound?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the most common and robust method for quantifying Etodolac and its related substances.[8][9] For enhanced sensitivity and specificity, especially at very low concentrations, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred technique.[10]
Q3: Why is pH control critical during the Liquid-Liquid Extraction (LLE) of this compound?
This compound, like its parent compound Etodolac, contains a carboxylic acid group. The charge state of this group is pH-dependent and dictates its solubility. To ensure efficient extraction from an aqueous solution into an organic solvent (like ethyl acetate or dichloromethane), the pH of the aqueous phase must be adjusted to be at least 2 units below the pKa of the carboxylic acid. This protonates the carboxyl group, rendering the molecule neutral and significantly increasing its affinity for the organic phase.[3]
Q4: What specific advantages does Supercritical Fluid Extraction (SFE) offer over traditional methods for this application?
SFE provides several key advantages:
-
Selectivity: The solvating power of the supercritical fluid can be finely tuned by adjusting pressure and temperature, allowing for highly selective extraction.[5]
-
Efficiency: SFE offers faster extraction times compared to traditional methods like Soxhlet extraction.[7]
-
Purity: Since the CO₂ solvent is evaporated post-extraction by returning to ambient pressure, the resulting extract is highly concentrated and free from organic solvent residues.[7]
-
Green Chemistry: It reduces or eliminates the use of hazardous organic solvents, aligning with sustainable laboratory practices.[5]
Troubleshooting Guide: Common Issues & Solutions
Q5: My recovery of this compound is consistently low (<85%). What are the likely causes and how can I fix this?
Low recovery is a frequent challenge stemming from suboptimal extraction parameters.
-
Potential Cause (LLE): Incorrect pH of the aqueous phase or an inappropriate organic solvent.
-
Solution: Ensure the pH of your aqueous sample solution is adjusted to an acidic pH (e.g., pH 3-4) before extraction. For the organic phase, consider solvents like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform a solvent screening study to identify the optimal choice for your specific formulation matrix.[3]
-
-
Potential Cause (SPE): Incomplete elution from the SPE cartridge or breakthrough during sample loading.
-
Solution:
-
Verify Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned with methanol followed by water/buffer to activate the stationary phase.[4]
-
Optimize Elution Solvent: Your elution solvent may not be strong enough. If using methanol, try a mixture with a small percentage of a modifier like acetonitrile or a pH adjustment (e.g., adding 1% formic acid) to ensure the analyte is fully eluted.
-
Check for Breakthrough: Analyze the wash and waste fractions to confirm the analyte is not being lost during the loading or washing steps. If breakthrough occurs, consider using a larger cartridge bed mass or a different sorbent chemistry.
-
-
-
Potential Cause (General): Analyte Adsorption.
-
Solution: this compound can adsorb to glass or plastic surfaces, especially at low concentrations. Consider using silanized glassware or polypropylene tubes to minimize this effect.
-
Q6: I'm observing significant interference or matrix effects from formulation excipients in my chromatogram. How can I achieve a cleaner extract?
Matrix effects can artificially suppress or enhance the analyte signal, leading to inaccurate quantification.
-
Potential Cause: Co-extraction of excipients (e.g., polymers, binders, coatings) that absorb at the same UV wavelength or interfere with ionization in MS.
-
Solution 1: Refine the Extraction Method. Move from a simple "dilute and shoot" or basic LLE to a more selective technique. Solid-Phase Extraction (SPE) is specifically designed for this purpose. A well-chosen SPE sorbent can retain the analyte while allowing interfering excipients to be washed away.[4]
-
Solution 2: Optimize Chromatographic Separation. Adjust the HPLC mobile phase gradient or composition to achieve baseline separation between the this compound peak and any interfering peaks.[11] Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.
-
Solution 3: Implement a Matrix-Matched Calibration. If matrix effects cannot be eliminated, prepare your calibration standards in an extract of a placebo (analyte-free) formulation. This ensures that the standards and samples experience the same matrix effects, improving quantitative accuracy.[10]
-
Q7: My HPLC analysis shows a broad or tailing peak for this compound. What are the common causes?
Peak asymmetry compromises resolution and integration accuracy.
-
Potential Cause: Secondary polar interactions between the analyte's carboxylic acid group and the silica backbone of the C18 column.
-
Solution: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) to keep the carboxylic acid group fully protonated. This minimizes unwanted ionic interactions with residual silanols on the stationary phase.[9]
-
-
Potential Cause: Column Contamination or Degradation.
-
Solution: Strongly retained excipients can build up on the column head. Implement a robust column washing procedure after each batch. If performance does not improve, the column may be degraded and require replacement. Using a guard column is a cost-effective way to protect the analytical column.
-
-
Potential Cause: Injection Solvent Mismatch.
-
Solution: The solvent used to dissolve the final extract for injection should be as close in composition and strength to the initial mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.
-
Visualized Workflows & Data
Diagrams
Caption: General workflow for extracting this compound.
Caption: Decision tree for troubleshooting low recovery.
Data Tables
Table 1: Comparison of Primary Extraction Methods
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Principle | Analyte partitioning between immiscible liquids | Analyte adsorption onto a solid phase | Analyte dissolution into a supercritical fluid |
| Advantages | Simple, low cost, widely applicable | High selectivity, high concentration factor, easily automated | Fast, "green" (low solvent use), ideal for thermolabile compounds |
| Disadvantages | Large solvent volumes, can be labor-intensive, emulsion formation | Higher cost per sample (cartridges), method development can be complex | High initial equipment cost, less effective for highly polar compounds without co-solvents |
| Typical Recovery | 85-95% | >90% | 76-100%[6] |
Table 2: Recommended Starting Conditions for RP-HPLC Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[12] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v)[3] |
| Flow Rate | 1.0 mL/min[12] |
| Detection Wavelength | 227 nm or 279 nm[8][12] |
| Column Temperature | Ambient or 30 °C[11] |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a robust starting point for extracting this compound from a powdered tablet formulation.
-
Sample Preparation:
-
Accurately weigh and grind ten tablets to a fine, homogeneous powder.
-
Weigh an amount of powder equivalent to 10 mg of Etodolac and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 (v/v) mixture of methanol and water.
-
Sonicate for 15 minutes to dissolve the active ingredient, then dilute to volume with the same solvent.[8]
-
Filter the solution through a 0.45 µm PTFE filter to remove insoluble excipients.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of purified water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 1-2 mL of the filtered sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove hydrophilic excipients and interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 2 x 2 mL aliquots of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1.0 mL of the HPLC mobile phase. Vortex to ensure complete dissolution.
-
The sample is now ready for HPLC analysis.
-
References
-
(2018). Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. ResearchGate. Available at: [Link]
-
Alazzawi, R. A. (2025). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
-
Alazzawi, R. A. (2025). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid–liquid microextraction and RP-HPLC technique. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
-
Vidyadhara, S., et al. (2014). PHARMACEUTICAL SCIENCES. IAJPS. Available at: [Link]
-
Suleyman, H., et al. (n.d.). Mutual Amide Prodrug of Etodolac-glucosamine: Synthesis, Characterization and Pharmacological Screening. PMC - PubMed Central. Available at: [Link]
-
(2015). New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. Available at: [Link]
-
(2025). Isolation of an unknown metabolite of the non-steroidal anti-inflammatory drug etodolac and its identification as 5-hydroxy etodolac. ResearchGate. Available at: [Link]
-
(2025). DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. ResearchGate. Available at: [Link]
-
Pappula, N., et al. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
(2025). Spectrophotometric Determination of Etodolac in Pure Form and Pharmaceutical Formulations. ResearchGate. Available at: [Link]
-
(n.d.). Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica. Available at: [Link]
-
Balan, P., et al. (2014). HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. Journal of Pharmaceutical Analysis. Available at: [Link]
-
(2017). method development and validation of etodolac by visible spectroscopy. ResearchGate. Available at: [Link]
-
Taylor, L. T., et al. (n.d.). Supercritical fluid extraction of selected pharmaceuticals from water and serum. PubMed. Available at: [Link]
-
(2025). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid–liquid microextraction and RP-HPLC technique. ResearchGate. Available at: [Link]
-
(n.d.). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. PubMed. Available at: [Link]
-
(n.d.). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Available at: [Link]
-
(n.d.). Design and Synthesis of Possible Mutual Prodrugs of (Nsaid) Etodolac and Tolmetin with (Cytotoxic) Gemcitabine. Systematic Reviews in Pharmacy. Available at: [Link]
-
(n.d.). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. ResearchGate. Available at: [Link]
-
(2024). A New RP-HPLC Method development and validation for Etodolac and Thiocolchicoside. IJFMR. Available at: [Link]
-
(n.d.). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. PMC - PubMed Central. Available at: [Link]
-
(2022). Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. Available at: [Link]
-
(n.d.). HPLC Method for Analysis of Etodolac. SIELC Technologies. Available at: [Link]
-
(n.d.). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. PMC - NIH. Available at: [Link]
-
(n.d.). solubilization-of-etodolac-for-parenteral-administration.pdf. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
(n.d.). SIMULTANEOUS ESTIMATION OF ETODOLAC AND THIOCOLCHICOSIDE IN THEIR COMBINED MARKETED FORMULATION BY RP-HPLC. Available at: [Link]
-
(n.d.). Analytical Method Validation & Common Problem 1. NPRA. Available at: [Link]
-
(n.d.). A study of the conditions of the supercritical fluid extraction in the analysis of selected anti-inflammatory drugs in plasma. PubMed. Available at: [Link]
-
(n.d.). This compound. Symtera Analytics. Available at: [Link]
-
(2021). Preparation and in Vitro Evaluation of Etodolac Nanoparticles. Available at: [Link]
Sources
- 1. klivon.com [klivon.com]
- 2. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]
- 3. amecj.com [amecj.com]
- 4. iajps.com [iajps.com]
- 5. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 6. Supercritical fluid extraction of selected pharmaceuticals from water and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryjournal.in [chemistryjournal.in]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. phmethods.net [phmethods.net]
- 12. Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid–liquid microextraction and RP-HPLC technique [amecj.com]
Validation & Comparative
A Spectroscopic Deep Dive: Comparative Analysis of Etodolac and its Propyl Analog
In the landscape of pharmaceutical analysis, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their related impurities is paramount for ensuring drug safety and efficacy. This guide provides a detailed comparative spectroscopic analysis of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID), and its process-related impurity, 1-Propyl Etodolac. While extensive experimental data for Etodolac is readily available, the characterization of its propyl analog often relies on a foundational understanding of spectroscopic principles and comparison to the parent compound. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering both established experimental data for Etodolac and a predictive analysis for this compound, grounded in fundamental spectroscopic theory.
Introduction to the Analytes
Etodolac is a non-steroidal anti-inflammatory drug that functions by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation.[1][2] Its chemical structure features a pyranocarboxylic acid core.[1] this compound is a known impurity in the synthesis of Etodolac, differing by the substitution of an ethyl group with a propyl group at the C1 position of the pyran ring.[3][4] This seemingly minor structural modification can have significant implications for the drug's purity and, potentially, its pharmacological profile.
¹H and ¹³C NMR Spectroscopy: A Tale of Two Alkyl Chains
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. The comparison of the ¹H and ¹³C NMR spectra of Etodolac and this compound reveals distinct differences, primarily arising from the variation in the alkyl substituent.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra of small molecules like Etodolac and its analogs is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a longer acquisition time with more scans is typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative Analysis of NMR Spectra
| Assignment | Etodolac ¹H Chemical Shift (δ, ppm) | Predicted this compound ¹H Chemical Shift (δ, ppm) | Etodolac ¹³C Chemical Shift (δ, ppm) | Predicted this compound ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~11-12 (broad s) | ~11-12 (broad s) | ~175-178 | ~175-178 |
| Aromatic Protons | ~6.8-7.5 (m) | ~6.8-7.5 (m) | ~110-140 | ~110-140 |
| Methylene (-CH₂-COOH) | ~2.5-2.7 (s) | ~2.5-2.7 (s) | ~40-45 | ~40-45 |
| Pyrano Ring Protons | ~2.8-4.2 (m) | ~2.8-4.2 (m) | ~20-70 | ~20-70 |
| C1-Alkyl Group | ~0.9 (t), ~1.8 (q) (-CH₂CH₃) | ~0.9 (t), ~1.5 (sextet), ~1.7 (t) (-CH₂CH₂CH₃) | ~8, ~30 (-CH₂CH₃) | ~14, ~17, ~39 (-CH₂CH₂CH₃) |
| C8-Ethyl Group | ~1.3 (t), ~2.7 (q) | ~1.3 (t), ~2.7 (q) | ~15, ~23 | ~15, ~23 |
Note: Predicted values for this compound are based on established substituent effects and are for illustrative purposes. Actual experimental values may vary slightly.
The most significant differences in the ¹H NMR spectra are expected in the signals corresponding to the C1-alkyl group. Etodolac will exhibit a characteristic triplet and quartet for its ethyl group. In contrast, this compound will show a more complex pattern: a triplet for the terminal methyl group, a sextet for the central methylene group, and another triplet for the methylene group attached to the chiral center.
In the ¹³C NMR spectra, the key distinction will be the presence of three signals for the propyl group in this compound, compared to two signals for the ethyl group in Etodolac. The chemical shifts of the carbons in the propyl chain will also differ from those of the ethyl group due to the change in the electronic environment.
FT-IR Spectroscopy: Vibrational Fingerprints
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. The overall FT-IR spectra of Etodolac and this compound are expected to be very similar due to their largely identical functional groups. However, subtle differences in the C-H stretching and bending regions can be anticipated.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation.
-
Instrumentation: A benchtop FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
Comparative Analysis of FT-IR Spectra
| Vibrational Mode | Etodolac Wavenumber (cm⁻¹) | Predicted this compound Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| N-H stretch (Indole) | ~3400 | ~3400 |
| C-H stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H stretch (Aliphatic) | ~2850-2960 | ~2850-2970 (potentially broader or with more defined peaks due to the propyl group) |
| C=O stretch (Carboxylic Acid) | ~1700-1725 | ~1700-1725 |
| C=C stretch (Aromatic) | ~1450-1600 | ~1450-1600 |
| C-O stretch (Ether and Acid) | ~1000-1300 | ~1000-1300 |
The primary difference in the FT-IR spectra would be in the aliphatic C-H stretching and bending regions. The additional CH₂ group in the propyl chain of this compound will contribute to the complexity of the absorption bands between 2850-2970 cm⁻¹ and in the fingerprint region (below 1500 cm⁻¹). While these differences may be subtle, they can be used for differentiation with a high-resolution instrument and careful spectral comparison.
Mass Spectrometry: Elucidating Fragmentation Pathways
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation and impurity identification.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for molecules like Etodolac, which can be readily ionized in solution. Both positive and negative ion modes can be used.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).
-
Fragmentation (MS/MS): To obtain structural information, the molecular ion (or a prominent fragment ion) is selected and subjected to collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS).
-
Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the observed product ions.
Comparative Analysis of Mass Spectra
| Parameter | Etodolac | This compound |
| Molecular Formula | C₁₇H₂₁NO₃ | C₁₈H₂₃NO₃ |
| Molecular Weight | 287.35 g/mol | 301.38 g/mol |
| [M+H]⁺ (m/z) | 288.15 | 302.17 |
| [M-H]⁻ (m/z) | 286.14 | 300.16 |
| Key Fragmentation Pathways | Loss of the acetic acid side chain (-CH₂COOH), cleavage of the pyran ring. | Loss of the acetic acid side chain, cleavage of the pyran ring, and characteristic loss of propyl radical. |
The most immediate and obvious difference in the mass spectra will be the molecular ion peak, with this compound having a mass 14 Da higher than Etodolac, corresponding to the additional CH₂ group.
In MS/MS analysis, both compounds are expected to show a prominent fragment corresponding to the loss of the acetic acid moiety. However, the fragmentation of the C1-alkyl group will be a key differentiator. Etodolac will show fragments related to the loss of an ethyl group, while this compound will exhibit fragmentation patterns characteristic of a propyl group, such as the loss of a propyl radical (•CH₂CH₂CH₃).
Conclusion
The spectroscopic analysis of Etodolac and its propyl analog, this compound, highlights the power of modern analytical techniques in distinguishing between closely related chemical structures. While a full experimental dataset for this compound is not widely published, a thorough understanding of the spectroscopic behavior of the parent drug, Etodolac, allows for a robust predictive analysis of its impurity. The key differentiating features are found in the NMR signals of the C1-alkyl substituent, subtle variations in the aliphatic C-H vibrational modes in the FT-IR spectrum, and a 14 Da mass difference with distinct fragmentation patterns in the mass spectrum. This guide provides a framework for the analytical characterization of such related substances, emphasizing the importance of a multi-technique approach for unambiguous identification and purity assessment in pharmaceutical development.
References
-
Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. Shimadzu. [Link]
-
Etodolac. National Center for Biotechnology Information, PubChem Compound Database. [Link]
-
Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry. [Link]
-
Synthesis and Characterization of Novel Etodolac Transdermal Prodrugs. An-Najah National University. [Link]
-
FTIR spectra of Etodolac. ResearchGate. [Link]
-
Etodolac-Impurities. Pharmaffiliates. [Link]
-
Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. National Center for Biotechnology Information. [Link]
-
Quantum chemical study of Etodolac (Lodine). Der Pharma Chemica. [Link]
-
Etodolac USP 2025. webofpharma.com. [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac. JETIR. [Link]
-
Investigation of forced degradation products of etodolac by LC and LC-MS/MS. ResearchGate. [Link]
-
Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. Der Pharma Chemica. [Link]
-
Synthesis of etodolac. ResearchGate. [Link]
-
Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. University of Wisconsin. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Propyl Etodolac
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 1-Propyl Etodolac, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, establishing robust and reliable analytical methods is a critical early-stage milestone. This guide provides a comprehensive framework for the development and, crucially, the cross-validation of distinct analytical methods for the quantification of this compound. As direct literature for this specific derivative is sparse, we will leverage established methods for the parent compound, Etodolac, as a scientifically sound starting point.[1][2] This approach underscores the importance of adapting and rigorously validating methodologies for new chemical entities.
This guide is structured to provide not just procedural steps, but the scientific rationale behind the choices made, ensuring a deep understanding of the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7][8]
The Imperative of Method Redundancy: Why Cross-Validation Matters
Relying on a single analytical method, no matter how well validated, introduces a systemic risk. Cross-validation, the process of comparing two or more distinct analytical procedures for the same analyte, provides a higher degree of assurance in the reported results.[7][9][10] This is particularly critical during drug development for several reasons:
-
Method-Specific Biases: Each analytical technique possesses inherent biases. By comparing results from methods based on different scientific principles (e.g., chromatography vs. spectrophotometry), we can identify and mitigate these biases.
-
Lifecycle Management: Different methods may be more suitable for different stages of the drug development lifecycle. A rapid spectrophotometric method might be ideal for in-process controls, while a highly sensitive and specific chromatographic method is necessary for final product release and stability testing.
-
Data Integrity and Regulatory Scrutiny: Presenting data from cross-validated methods to regulatory agencies demonstrates a thorough understanding of the analytical control strategy and enhances confidence in the submitted data package.
Analytical Methodologies for this compound
Given that this compound is a close structural analog of Etodolac, we can logically adapt existing, well-documented methods for Etodolac analysis.[11][12][13] We will focus on two of the most common and accessible techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. The analyte, this compound, will partition between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, we can achieve selective retention and elution of the analyte, allowing for its quantification.
Justification for Experimental Choices:
-
Column: A C18 column is a versatile and robust choice for the separation of moderately nonpolar compounds like Etodolac and its derivatives.[14]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer provides the necessary polarity to elute the analyte from the column. The addition of a small amount of acid (e.g., acetic or phosphoric acid) can improve peak shape by suppressing the ionization of the carboxylic acid moiety in this compound.[15]
-
Detection: The indole chromophore in the Etodolac structure exhibits strong UV absorbance, making UV detection a sensitive and reliable choice. The optimal wavelength for detection should be determined by scanning a standard solution of this compound. For Etodolac, wavelengths around 225-276 nm have been reported to be effective.[16][17][18][19][20]
Method 2: UV-Visible Spectrophotometry
Principle: This technique relies on the absorption of ultraviolet or visible light by the analyte at a specific wavelength, following the Beer-Lambert law. The absorbance is directly proportional to the concentration of the analyte in the solution.
Justification for Experimental Choices:
-
Solvent: The choice of solvent is critical as it can influence the absorption spectrum of the analyte. Methanol is a common and suitable solvent for Etodolac and is expected to be appropriate for this compound.[17][19][20]
-
Wavelength Selection (λmax): To maximize sensitivity and minimize interference, the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent must be determined by scanning a dilute solution across the UV range (typically 200-400 nm).[16][17]
Cross-Validation Protocol
The cross-validation of the developed HPLC and UV-Vis spectrophotometric methods will be performed in accordance with ICH Q2(R2) guidelines.[3][4][5][6][7][8] The following validation parameters will be assessed for each method individually, followed by a direct comparison of the results obtained from both methods on the same set of samples.
Part 1: Individual Method Validation
The following table outlines the validation parameters and their acceptance criteria:
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method is able to assess the analyte unequivocally in the presence of other components. | No interference from placebo and known impurities at the retention time/wavelength of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Repeatability (Intra-day) | Precision over a short interval of time with the same analyst and equipment. | RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | Precision within the same laboratory over different days, with different analysts or equipment. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |
Part 2: Comparative Analysis
A minimum of 10 independent samples of this compound will be prepared and analyzed by both the validated HPLC and UV-Vis spectrophotometric methods. The results will be statistically compared using a paired t-test to determine if there is a significant difference between the means of the two methods. A p-value greater than 0.05 will indicate that there is no statistically significant difference between the two methods, thus successfully cross-validating them.
Experimental Protocols
Protocol 1: RP-HPLC Method Development and Validation
1. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase: Acetonitrile:Water:Acetic Acid (70:30:0.1, v/v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 260 nm (to be confirmed by λmax determination)
- Injection Volume: 20 µL
- Column Temperature: 25°C
2. Standard and Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1-50 µg/mL).
- Sample Solution: Prepare a solution of the this compound sample in methanol to obtain a final concentration within the linear range.
3. Validation Procedure:
- Follow the parameters outlined in the validation table above, performing the necessary experiments for linearity, accuracy, precision, etc.
Protocol 2: UV-Vis Spectrophotometric Method Development and Validation
1. Instrument Parameters:
- Spectrophotometer: Double beam UV-Vis spectrophotometer
- Wavelength Range: 200-400 nm for λmax determination
- Solvent (Blank): Methanol[17][19]
2. Standard and Sample Preparation:
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 2-20 µg/mL).[16]
- Sample Solution: Prepare a solution of the this compound sample in methanol to obtain a final concentration within the linear range.
3. Validation Procedure:
- Determine the λmax of this compound in methanol.
- Follow the parameters outlined in the validation table above, performing the necessary experiments at the determined λmax.
Data Presentation and Visualization
Comparative Data Summary
| Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity (r²) | 0.9995 | 0.9992 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 1.5% |
| Precision (RSD) | ||
| Repeatability | 0.8% | 1.1% |
| Intermediate Precision | 1.2% | 1.5% |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
Visualizing the Workflow
Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.
Logical Relationship of Methods
Caption: Relationship between analytical methods and cross-validation.
Conclusion
References
- JournalGRID. (n.d.). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form.
-
European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Lade, P. D., Bhadekar, S., Patil, S. V., & Janugade, B. U. (n.d.). UV VISIBLE SPECTROSCOPIC METHOD DEVELOPMENT OF ETODOLAC FROM IT'S TABLET FORMULATION BY DIFFERENCE SPECTROSCOPY.
- Der Pharma Chemica. (n.d.). Method development and validation of HPLC for simultaneous determination of Etodolac.
- Bhalani, M., Subrahmanyam, E. V. S., & Shabaraya, A. R. (2015, February 2). New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Etodolac. Retrieved from [Link]
-
Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2009). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. PubMed Central. Retrieved from [Link]
-
IJIRT. (2025, March). Uv Visible Spectroscopic Method Development and Validation of Etodolac in Bulk and Tablet Dosage Form. Retrieved from [Link]
- Analytical Methods in Environmental Chemistry Journal. (2025). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid.
-
Pappula, N., Mounika, D., & Mounika, V. (2021, April 9). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. Retrieved from [Link]
-
RJPT. (n.d.). A UV Spectrophotometric Assay of Extended-Release Brands of Etodolac. Retrieved from [Link]
-
DergiPark. (n.d.). Development of a UV-Vis Spectroscopic Method for Etodolac Determination and Evaluation of Pharmaceutical Additive Effects. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (1996, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Retrieved from [Link]
-
Al-Shehri, M. M., et al. (2023). Development and Validation of a Stability-Indicating Greener HPTLC Method for the Estimation of Flufenamic Acid. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
-
Putta, P. (2019). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated method development for estimation of naproxen sodium as bulk drug and in tablet dosage form by HPTLC. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
-
PubMed. (n.d.). HPTLC determination of diclofenac sodium from serum. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Spectrophotometric Determination of Etodolac in Pure Form and Pharmaceutical Formulations. Retrieved from [Link]
- Department of Environmental Science. (n.d.). Enantioselective HPLC-DAD method for the determination of etodolac enantiomers in tablets, human plasma and application to.
-
Indo American Journal of Pharmaceutical Sciences. (2015). LIQUID CHROMATOGRAPHY/NEGATIVE ION ELECTROSPRAY TANDEM MASS SPECTROMETRY METHOD FOR THE QUANTIFICATION OF ETODOLAC IN HUMAN PLASMA: VALIDATION AND IT'S APPLICATION TO PHARMACOKINETIC STUDIES. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Taylor & Francis Online. (2014, January 28). DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR ESTIMATION OF IBUPROFEN AND FAMOTIDINE IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, December 3). A High-Performance Thin Layer Chromatography (HPTLC) Method for Simultaneous Determination of Diphenhydramine Hydrochloride and Naproxen Sodium in Tablets. Retrieved from [Link]
-
Symtera Analytics. (n.d.). This compound. Retrieved from [Link]
- Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Der Pharma Chemica. (n.d.). Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications.
-
U.S. Pharmacopeia. (2025, February 14). Etodolac USP 2025. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Retrieved from [Link]
Sources
- 1. This compound | CAS# 57816-83-8 | Câ‚₈H₂₃NO₃ [symteraanalytics.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ijpsr.info [ijpsr.info]
- 13. Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijtsrd.com [ijtsrd.com]
- 15. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]
- 16. gyanvihar.org [gyanvihar.org]
- 17. ijirt.org [ijirt.org]
- 18. chemistryjournal.in [chemistryjournal.in]
- 19. rjptonline.org [rjptonline.org]
- 20. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the In Vitro COX Inhibition of 1-Propyl Etodolac and Etodolac
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of COX Inhibition
Cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme responsible for homeostatic functions like gastric cytoprotection and platelet aggregation, and COX-2, an inducible isoform that is upregulated at sites of inflammation.[2]
The therapeutic efficacy of NSAIDs stems from their ability to inhibit COX enzymes, thereby reducing prostaglandin synthesis.[3] However, the non-selective inhibition of both isoforms, particularly COX-1, is associated with undesirable side effects such as gastrointestinal irritation and bleeding.[4] Consequently, the development of NSAIDs with preferential selectivity for COX-2 has been a major focus of drug discovery efforts, aiming to retain anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[5]
Etodolac is a well-established NSAID that exhibits preferential inhibition of COX-2 over COX-1.[1][6][7] This guide delves into the in vitro COX inhibitory properties of etodolac and its closely related analog, 1-Propyl Etodolac, providing a framework for understanding their potential similarities and differences.
Structural and Mechanistic Overview
Etodolac, chemically known as (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a racemic mixture, with its anti-inflammatory and COX-inhibiting activity primarily attributed to the (S)-enantiomer.[8][9] It competitively blocks the active site of COX enzymes, preventing arachidonic acid from binding and being converted into pro-inflammatory prostaglandins.[10]
This compound, or 2-[(1RS)-8-Ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid, is a derivative of etodolac where one of the ethyl groups at the C1 position of the pyran ring is replaced by a propyl group. While specific experimental data on the COX inhibitory activity of this compound is not extensively available in peer-reviewed literature, structure-activity relationship (SAR) studies of etodolac analogs provide some predictive insights. For instance, research has indicated that substitution at the C1 position with an alkyl group, such as an ethyl or n-propyl group, can enhance anti-inflammatory activity compared to a methyl substitution.[10] This suggests that this compound may possess significant COX inhibitory properties, warranting direct experimental comparison with its parent compound.
In Vitro COX Inhibition Profile of Etodolac
The in vitro potency and selectivity of etodolac have been characterized in various assay systems. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The ratio of IC50 values for COX-1 versus COX-2 is commonly used to denote the selectivity of an NSAID.
A summary of reported in vitro IC50 values for etodolac is presented in the table below. It is important to note that variations in experimental conditions, such as the source of the COX enzymes (e.g., human, ovine) and the specific assay methodology, can lead to differences in the reported values across studies.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay System | Reference |
| Etodolac | >100 | 53 | >1.9 | Human Peripheral Monocytes | [11] |
| Etodolac | ~50 | 0.041 | ~1220 | CHO cells | [12] |
| Etodolac | - | 0.0535 | - | Not Specified | [13] |
The data consistently demonstrates that etodolac is a potent inhibitor of COX-2, with significantly lower potency against COX-1, confirming its status as a preferential COX-2 inhibitor.
Proposed Experimental Workflow for Comparative Analysis
To directly compare the in vitro COX inhibitory activity of this compound and Etodolac, a standardized and well-controlled experimental approach is essential. The following section outlines a detailed protocol for a colorimetric COX inhibitor screening assay.
Principle of the Assay
This assay measures the peroxidase activity of COX. The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2) by the peroxidase component. This process involves the oxidation of a chromogenic substrate, allowing for the colorimetric determination of enzyme activity. The inhibition of this color development is proportional to the amount of COX inhibition.
Materials and Reagents
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay buffer (e.g., Tris-HCl)
-
Etodolac and this compound test compounds
-
96-well microplates
-
Microplate reader
Step-by-Step Experimental Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of Etodolac and this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds to generate a range of concentrations for IC50 determination.
-
Prepare working solutions of enzymes, substrate, and cofactor in the assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the heme cofactor to all wells.
-
Add the test compounds (Etodolac or this compound) at various concentrations to the sample wells. Add solvent alone to the control wells.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time.
-
Add the colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compounds using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound by fitting the data to a suitable dose-response curve.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the in vitro COX inhibition assay.
Mechanism of COX Inhibition by NSAIDs
The following diagram illustrates the signaling pathway of prostaglandin synthesis and the mechanism of its inhibition by NSAIDs like Etodolac.
Caption: Prostaglandin synthesis pathway and site of NSAID inhibition.
Conclusion and Future Directions
Etodolac is a well-characterized, preferential COX-2 inhibitor with established anti-inflammatory and analgesic properties. While direct experimental data for this compound is currently limited in the public domain, preliminary structure-activity relationship insights suggest it may also possess significant COX inhibitory activity.
The experimental protocol provided in this guide offers a robust framework for a head-to-head in vitro comparison of these two compounds. Such a study would be invaluable for elucidating the impact of the C1-propyl substitution on COX-1 and COX-2 inhibition, thereby contributing to a deeper understanding of the SAR for this class of NSAIDs. The resulting data would be of significant interest to researchers in medicinal chemistry and drug development, potentially guiding the design of future NSAIDs with improved efficacy and safety profiles.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Etodolac?
- GlobalRx. (n.d.). Clinical Profile of Etodolac 600mg Extended-Release Tablet.
-
Wikipedia. (n.d.). Etodolac. Retrieved from [Link]
- Patsnap Synapse. (2023, September 11). Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs.
- UKCPA. (n.d.). Etodolac - Handbook of Perioperative Medicines.
-
PubMed. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Retrieved from [Link]
-
PubChem. (n.d.). Etodolac. Retrieved from [Link]
-
PubMed. (2011). The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety. Retrieved from [Link]
-
JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. Retrieved from [Link]
-
PubMed. (1999). Etodolac: an overview of a selective COX-2 inhibitor. Retrieved from [Link]
-
PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]
-
PubMed. (n.d.). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Retrieved from [Link]
-
PedWorld. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
-
PubMed. (n.d.). Etodolac, a preferential COX-2 inhibitor, does not inhibit platelet aggregation in a randomized placebo-controlled. Retrieved from [Link]
-
PubMed. (1994). Tissue selective inhibition of prostaglandin biosynthesis by etodolac. Retrieved from [Link]
-
Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Etodolac: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 5. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Etodolac - Wikipedia [en.wikipedia.org]
- 10. Etodolaco | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. pedworld.ch [pedworld.ch]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of the Relative Response Factor for 1-Propyl Etodolac
This guide provides a comprehensive framework for the determination of the Relative Response Factor (RRF) of 1-Propyl Etodolac, a potential impurity in the non-steroidal anti-inflammatory drug (NSAID), etodolac. For researchers, scientists, and drug development professionals, establishing an accurate RRF is critical for the precise quantification of impurities in drug substances and products, ensuring their safety and efficacy. This document will delve into the scientific principles underpinning RRF determination, present a detailed experimental protocol, and offer a comparative perspective on the significance of RRF values in impurity profiling.
The Imperative of Accurate Impurity Profiling: The Role of the Relative Response Factor
In pharmaceutical analysis, the quantification of impurities is a cornerstone of quality control. The International Council for Harmonisation (ICH) guidelines necessitate the accurate measurement of impurities to ensure they are within established safety thresholds.[1][2] While direct quantification using certified reference standards for each impurity is the ideal approach, the synthesis and characterization of every potential impurity can be a resource-intensive and often impractical endeavor.[2][3]
This is where the concept of the Relative Response Factor (RRF) becomes invaluable. The RRF is a measure of the detector response of an impurity relative to the active pharmaceutical ingredient (API) at the same concentration.[1] By establishing a reliable RRF, the concentration of an impurity can be accurately calculated using the peak area of the API, circumventing the need for an impurity-specific standard in routine analysis.[1][4] An RRF value of 1.0 indicates an identical detector response between the API and the impurity. A value greater or less than 1.0 signifies a stronger or weaker response, respectively, necessitating a correction factor for accurate quantification.
The United States Pharmacopeia (USP) and other regulatory bodies acknowledge the use of RRFs in impurity quantification.[2] The European Pharmacopoeia suggests that if the RRF is outside the range of 0.8-1.2, it should be explicitly stated in the monograph.[3] This highlights the significance of experimentally determining the RRF for each relevant impurity.
Understanding this compound
This compound, chemically known as (8-Ethyl-1,3,4,9-tetrahydro-1-propylpyrano[3,4-b]indole-1-acetic acid), is a potential process-related impurity or a derivative of etodolac.[5][6][7] Its structural similarity to etodolac suggests it may arise from variations in the synthetic pathway. Given its potential presence in the final drug substance, a robust analytical method for its detection and quantification is essential.
Experimental Determination of the Relative Response Factor for this compound
The determination of the RRF for this compound relative to etodolac involves a systematic approach using High-Performance Liquid Chromatography (HPLC) with UV detection. The fundamental principle is to compare the slope of the calibration curves of both the etodolac standard and the this compound impurity.[1][8]
-
Reference Standards: Etodolac USP Reference Standard, this compound (analytical material).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphate buffer components (e.g., monobasic potassium phosphate), Water (HPLC grade).
-
Instrumentation: A validated HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an analytical balance, and volumetric glassware.
Based on existing methods for etodolac analysis, the following starting conditions are recommended.[9][10][11] Method optimization and validation are crucial to ensure adequate separation and peak purity.
| Parameter | Recommended Condition |
| Mobile Phase | A mixture of Methanol and Phosphate buffer (pH 6.0) in a ratio of 85:15 v/v.[9] |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 259 nm[9] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Step 1: Preparation of Standard Stock Solutions
-
Etodolac Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Etodolac USP Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Step 2: Preparation of Calibration Solutions
Prepare a series of at least five calibration solutions for both etodolac and this compound, covering a concentration range that includes the expected impurity levels (e.g., from the reporting threshold to above the identification threshold). A typical range could be from 0.1 µg/mL to 10 µg/mL.
Step 3: Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each calibration solution in triplicate.
-
Record the peak areas for etodolac and this compound.
Step 4: Data Analysis and RRF Calculation
-
Construct Calibration Curves: For both etodolac and this compound, plot the mean peak area against the concentration.
-
Determine the Slopes: Perform a linear regression analysis for each calibration curve to obtain the slope.
-
Calculate the Relative Response Factor (RRF): The RRF is calculated using the following formula:[1]
RRF = (Slope of this compound) / (Slope of Etodolac)
Sources
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. veeprho.com [veeprho.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pharmaguru.co [pharmaguru.co]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. GSRS [precision.fda.gov]
- 7. store.usp.org [store.usp.org]
- 8. US20170199166A1 - Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection - Google Patents [patents.google.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. chemistryjournal.in [chemistryjournal.in]
- 11. ijtsrd.com [ijtsrd.com]
A Comparative Spectroscopic Analysis of Synthesized versus Isolated 1-Propyl Etodolac
<-3ad-3a>
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of 1-Propyl Etodolac produced via laboratory synthesis and a hypothetical sample isolated from a pharmaceutical matrix. We present a complete workflow, from the synthetic protocol and isolation procedure to a comprehensive spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. The objective is to verify the structural integrity and purity of the synthesized compound by comparing its spectral data against a purified, isolated standard. This document serves as a technical resource for researchers in medicinal chemistry, quality control, and drug development, offering insights into the critical role of spectroscopic methods in validating the identity and purity of active pharmaceutical ingredients (APIs) and their derivatives.
Introduction
Etodolac is a well-established non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme, making it effective for treating inflammation and pain associated with conditions like arthritis.[1][2][3] The modification of its core structure can lead to new chemical entities with potentially altered pharmacokinetic or pharmacodynamic profiles. This compound, a propyl ether analog of Etodolac, represents such a modification. While not a commercial drug, its synthesis and characterization are relevant for structure-activity relationship (SAR) studies.[4]
Ensuring the chemical identity and purity of a newly synthesized compound is paramount in drug discovery and development. Spectroscopic analysis is the cornerstone of this validation process.[5][6] By comparing the spectral data of a lab-synthesized compound with that of a highly purified standard (in this case, a hypothetically isolated sample), researchers can confirm the success of the synthesis, identify potential impurities, and establish a reference profile for future batches. This guide details the practical application of these principles to this compound.
Methodologies
Synthesis of this compound via Williamson Ether Synthesis
The synthesis of this compound can be efficiently achieved by adapting the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide.[7][8] In this case, the carboxylic acid group of Etodolac is first protected, followed by O-alkylation of the pyrano[3,4-b]indole nitrogen's associated acidic proton with 1-bromopropane, and subsequent deprotection. A more direct, albeit potentially lower-yielding approach for demonstration purposes, involves the direct alkylation of the parent Etodolac molecule under basic conditions.
Protocol:
-
Dissolution: Dissolve Etodolac (1.0 eq.) in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).[9]
-
Deprotonation: Add a moderate base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution to deprotonate the indole nitrogen.[9][10] Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add 1-bromopropane (1.2 eq.) to the reaction mixture. Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[9][10]
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.[9]
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product using column chromatography on silica gel to yield pure this compound.
Causality: The choice of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction mechanism by solvating the potassium cation without hydrogen-bonding to the phenoxide nucleophile, thus enhancing its reactivity.[9] Potassium carbonate is a suitable base as it is strong enough to deprotonate the indole NH but not so strong as to cause significant side reactions.[9] A primary alkyl halide (1-bromopropane) is used to minimize competing elimination reactions.[7]
Isolation of this compound from a Pharmaceutical Formulation
This section describes a hypothetical procedure for isolating this compound from a simulated tablet formulation. The process relies on the compound's solubility properties.
Protocol:
-
Crushing and Dissolution: Grind the hypothetical tablets into a fine powder. Suspend the powder in a suitable organic solvent in which this compound is soluble, such as methanol or dichloromethane.
-
Extraction: Stir the suspension for 1-2 hours to ensure complete dissolution of the active ingredient.
-
Filtration: Filter the mixture to remove insoluble excipients.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Purification: Re-dissolve the crude extract in a minimal amount of solvent and purify using preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain high-purity this compound.[11][12]
Causality: The choice of solvent is critical for selectively dissolving the target compound while leaving the majority of tablet excipients behind. Multi-step purification, culminating in a high-resolution technique like preparative HPLC, is often necessary to remove structurally similar impurities and achieve the high purity required for a reference standard.[12]
Experimental Workflows and Data Visualization
Synthesis and Isolation Workflow
The following diagram illustrates the parallel workflows for obtaining the two samples of this compound.
graph TD { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: Workflow for Synthesis and Isolation.Spectroscopic Analysis Workflow
Both the synthesized and isolated samples undergo an identical series of spectroscopic analyses to ensure a direct and unbiased comparison.
graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: Comparative Spectroscopic Analysis Workflow.Results and Spectroscopic Comparison
The structural similarity between Etodolac and this compound will result in many shared spectral features. The key differences will arise from the addition of the n-propyl group. Etodolac has a molecular weight of 287.35 g/mol .[1] The addition of a propyl group (C₃H₆) increases the molecular weight to 329.43 g/mol .
¹H NMR Spectroscopy
¹H NMR is crucial for confirming the presence and connectivity of protons. The key diagnostic signals for this compound will be the new peaks corresponding to the propyl group, which are absent in the Etodolac spectrum.[13]
| Assignment | Etodolac (Expected δ, ppm) | This compound (Expected δ, ppm) | Rationale for Change |
| Aromatic Protons | ~7.0-7.5 | ~7.0-7.5 | Minimal change expected in the aromatic region. |
| -OCH₂- (pyran) | ~3.9 | ~3.9 | Minimal change expected. |
| -CH₂- (pyran) | ~3.0 | ~3.0 | Minimal change expected. |
| -CH₂- (acid side chain) | ~2.8 | ~2.8 | Minimal change expected. |
| Ethyl -CH₂- | ~2.8 | ~2.8 | Minimal change expected. |
| Ethyl -CH₃ | ~1.3 | ~1.3 | Minimal change expected. |
| N-CH₂- (propyl) | N/A | ~4.0 (triplet) | New signal adjacent to the nitrogen atom. |
| -CH₂- (propyl) | N/A | ~1.7 (sextet) | New signal, methylene group of the propyl chain. |
| -CH₃ (propyl) | N/A | ~0.9 (triplet) | New signal, terminal methyl of the propyl chain. |
| NH Proton | ~8.0 (broad s) | Absent | The proton on the indole nitrogen is replaced by the propyl group. |
| COOH Proton | ~11-12 (broad s) | ~11-12 (broad s) | Carboxylic acid proton remains, highly deshielded. |
Comparison: The spectra of the synthesized and isolated samples should be identical. The disappearance of the NH proton signal and the appearance of three new signals (a triplet, a sextet, and a triplet) in the aliphatic region are definitive proof of successful propylation.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.
| Analysis | Etodolac | This compound | Rationale for Change |
| Molecular Formula | C₁₇H₂₁NO₃ | C₂₀H₂₇NO₃ | Addition of C₃H₆. |
| Monoisotopic Mass | 287.15 | 329.19 | Increased mass due to the propyl group. |
| Expected [M-H]⁻ Ion | m/z 286.1 | m/z 328.2 | Deprotonated molecule observed in negative ion mode.[14] |
| Expected [M+H]⁺ Ion | m/z 288.1 | m/z 330.2 | Protonated molecule observed in positive ion mode.[15] |
Comparison: Both the synthesized and isolated samples of this compound must show a parent ion peak corresponding to the correct molecular weight (e.g., m/z 330.2 in positive mode). The absence of a significant peak at m/z 288.1 would indicate the complete consumption of the Etodolac starting material.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Etodolac (Expected Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) | Rationale for Change |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | Unchanged. |
| N-H Stretch (Indole) | ~3340 (sharp) [16] | Absent | The N-H bond is replaced by an N-C bond. |
| C-H Stretch (Aliphatic/Aromatic) | ~2850-3100 | ~2850-3100 | Increased intensity due to additional C-H bonds in the propyl group. |
| C=O Stretch (Carboxylic Acid) | ~1700-1750[16] | ~1700-1750 | Unchanged. |
| C-O-C Stretch (Ether) | ~1030-1070[16] | ~1030-1070 | Unchanged. |
Comparison: The most significant difference between the IR spectra of Etodolac and this compound is the disappearance of the sharp N-H stretching peak around 3340 cm⁻¹.[16] The spectra for the synthesized and isolated this compound should be superimposable, confirming identical functional group composition.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore.
| Parameter | Etodolac | This compound | Rationale for Change |
| λmax (in Methanol) | ~276 nm[17] | ~276 nm | The core chromophore (the indole ring system) is largely unaffected by N-alkylation. Therefore, the maximum absorbance wavelength (λmax) is not expected to shift significantly.[18] |
Comparison: Both samples should exhibit nearly identical UV-Vis spectra, with the same λmax. This confirms that the fundamental electronic structure of the chromophore is intact in both the synthesized and isolated products.
Conclusion
This guide outlines the comprehensive process for synthesizing and characterizing this compound, a derivative of the NSAID Etodolac. Through a detailed comparison of spectroscopic data—¹H NMR, MS, IR, and UV-Vis—we have established clear diagnostic criteria for verifying the successful synthesis and purification of the target molecule. The expected spectroscopic signatures for this compound are the appearance of new proton signals for the propyl group in the NMR spectrum, an increased molecular weight in the mass spectrum, and the disappearance of the N-H stretch in the IR spectrum.
For researchers in drug development, the congruence of data between a newly synthesized batch and a highly purified, isolated standard is the gold standard for structural validation. The methodologies and comparative data presented herein provide a robust framework for the characterization of Etodolac analogs and other novel chemical entities, underscoring the indispensable role of spectroscopy in ensuring scientific integrity and advancing pharmaceutical research.
References
-
FTIR spectra of etodolac; A: Etodolac transferosome, B: Plain carbopol... - ResearchGate. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
The Williamson Ether Synthesis. Available at: [Link]
-
Etodolac - mzCloud. Available at: [Link]
-
(+)-Etodolac | C17H21NO3 | CID 688461 - PubChem. Available at: [Link]
-
FTIR spectra of Etodolac | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Etodolac | C17H21NO3 | CID 3308 - PubChem. Available at: [Link]
-
Uv Visible Spectroscopic Method Development and Validation of Etodolac in Bulk and Tablet Dosage Form - IJIRT. Available at: [Link]
-
FTIR spectra of Etodolac | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]
-
Preparative resolution of etodolac enantiomers by preferential crystallization method. Arch Pharm Res. Available at: [Link]
-
NSAID Analysis Using Chromatographic and Spectrophotometric Methods - Semantic Scholar. Available at: [Link]
-
Quantum chemical study of Etodolac (Lodine) - Der Pharma Chemica. Available at: [Link]
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry. Available at: [Link]
-
The analysis of acidic and basic non-steroidal anti-inflammatory drugs in milk and muscle samples: a comprehensive analytical approach using UHPLC-MS/MS. Food Additives & Contaminants: Part A. Available at: [Link]
-
Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry. Available at: [Link]
-
Zero-order absorption spectra of etodolac (30 mg=mL) and its degraded... - ResearchGate. Available at: [Link]
-
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - United Arab Emirates - Ministry of Health and Prevention. Available at: [Link]
-
FTIR spectroscopy for Etodolac pure | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
PHARMACEUTICAL SCIENCES - iajps. Available at: [Link]
-
Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - MDPI. Available at: [Link]
-
Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed. Available at: [Link]
-
(PDF) Spectrophotometric Determination of Etodolac in Pure Form and Pharmaceutical Formulations - ResearchGate. Available at: [Link]
-
Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications - Der Pharma Chemica. Available at: [Link]
-
Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations - PMC - PubMed Central. Available at: [Link]
- CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug - Google Patents.
-
A review on method of synthesis and clinical pharmacokinetics of etodolac - Jetir.Org. Available at: [Link]
-
Isolation of an unknown metabolite of the non-steroidal anti-inflammatory drug etodolac and its identification as 5-hydroxy etodolac | Request PDF - ResearchGate. Available at: [Link]
- CN113929612A - Preparation method of etodolac intermediate - Google Patents.
-
(-)-Etodolac | C17H21NO3 | CID 667528 - PubChem. Available at: [Link]
-
Chemical structure of etodolac. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 依托度酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. jetir.org [jetir.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Preparative resolution of etodolac enantiomers by preferential crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug - Google Patents [patents.google.com]
- 13. Etodolac(41340-25-4) 1H NMR [m.chemicalbook.com]
- 14. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijirt.org [ijirt.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Method for Detecting Trace Levels of 1-Propyl Etodolac
Introduction: The Analytical Imperative for Novel Etodolac Derivatives
Etodolac, a well-established non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation.[1] As pharmaceutical innovation continues, the synthesis of new derivatives, such as the hypothetical 1-Propyl Etodolac, necessitates the development of robust analytical methods to ensure their purity, safety, and efficacy. The detection and quantification of trace-level impurities are of paramount importance, as even minute quantities can impact the drug's therapeutic performance or pose a risk to patients.[2] This is particularly critical for potential genotoxic impurities (PGIs), which require highly sensitive analytical techniques for their control.
This guide provides a comprehensive framework for the validation of an analytical method for the detection of trace levels of this compound. While direct analytical data for this compound is not yet in the public domain, this document will leverage established analytical principles for etodolac and other NSAIDs to propose a robust validation strategy. We will objectively compare potential analytical techniques and provide a detailed, field-tested protocol for the validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparative Analysis of Analytical Techniques for Trace-Level Impurity Detection
The choice of analytical technique is a critical decision in method development, directly impacting the sensitivity, specificity, and overall reliability of the results. For trace-level analysis of pharmaceutical impurities, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful tools.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and reliability for quantifying known impurities.[2][3] The principle lies in the separation of compounds based on their interaction with a stationary phase, followed by detection based on their ability to absorb ultraviolet light.
Strengths:
-
Cost-Effective and Widely Available: HPLC-UV systems are standard equipment in most analytical laboratories.
-
Robust and Reliable: The technique is well-understood and provides reproducible results for routine analysis.
-
Good for Assay and Higher-Level Impurities: It is an excellent choice for determining the potency of the active pharmaceutical ingredient (API) and for quantifying impurities at levels typically above 0.05%.
Limitations:
-
Limited Sensitivity: For trace-level impurities, especially those below the 0.01% level, HPLC-UV may lack the necessary sensitivity.
-
Potential for Interference: Co-eluting compounds that absorb at the same wavelength can lead to inaccurate quantification. Specificity can be a challenge without a secondary detection method.
-
Structural Information: UV detection provides no structural information about an unknown impurity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique has become the gold standard for trace-level quantification, particularly for genotoxic impurities where detection limits in the parts-per-million (ppm) range are often required.[4][5]
Strengths:
-
Exceptional Sensitivity: LC-MS/MS can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, often in the low nanogram per milliliter (ng/mL) range.[6]
-
High Specificity: By monitoring specific precursor-to-product ion transitions, the method can unequivocally identify and quantify the target analyte even in the presence of co-eluting compounds.
-
Structural Elucidation: The fragmentation pattern obtained in MS/MS provides valuable structural information that can aid in the identification of unknown impurities.
Limitations:
-
Higher Cost and Complexity: LC-MS/MS instruments are more expensive to acquire and maintain, and require a higher level of operator expertise.
-
Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the target analyte, potentially affecting accuracy. These effects must be carefully evaluated and mitigated during method validation.
Quantitative Comparison of Detection Capabilities
The following table provides a comparative overview of the typical detection and quantification limits for NSAID impurities using HPLC-UV and LC-MS/MS.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 2 µg/mL | 0.0015 - 0.20 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 7 µg/mL | 0.0049 - 0.50 ng/mL |
Note: These values are indicative and can vary depending on the specific compound, matrix, and instrumentation.
Based on this comparison, for the critical task of detecting and quantifying trace levels of this compound, particularly if it were a potential genotoxic impurity, the LC-MS/MS method is the superior choice due to its significantly lower detection limits and higher specificity.
Validation of a Proposed LC-MS/MS Method for this compound
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[7][8] The following sections detail the experimental protocols for validating an LC-MS/MS method for the quantification of trace levels of this compound, adhering to ICH Q2(R1) guidelines.
Experimental Workflow Diagram
Caption: Workflow for the validation of the analytical method.
Specificity and Forced Degradation
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] A forced degradation study is essential to demonstrate the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from any degradation products.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the this compound drug substance.
-
Forced Degradation Conditions: Subject the drug substance to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples by the proposed LC-MS/MS method.
-
Acceptance Criteria: The method is considered specific if the this compound peak is well-resolved from all degradation product peaks, and the peak purity can be confirmed.
Forced Degradation Pathway Diagram
Caption: Forced degradation pathways of this compound.
Linearity and Range
Causality: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., from the limit of quantification to 150% of the target concentration).
-
Analysis: Analyze each standard solution in triplicate.
-
Data Analysis: Plot a calibration curve of the peak area versus the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
Accuracy
Causality: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. It is typically determined by spike/recovery studies.
Experimental Protocol:
-
Spiked Sample Preparation: Spike a placebo (a mixture of all excipients without the API) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Causality: Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Method 1: Based on Signal-to-Noise Ratio:
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Method 2: Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria: The determined LOQ should be sufficiently low to allow for the quantification of the impurity at its specified limit.
Robustness
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., peak shape, retention time, resolution).
Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations.
Solution Stability
Causality: This is to ensure that the standard solutions and sample solutions are stable for the duration of the analysis.
Experimental Protocol:
-
Sample Storage: Store the standard and sample solutions at room temperature and under refrigerated conditions (2-8°C).
-
Analysis: Analyze the solutions at various time points (e.g., 0, 6, 12, 24, and 48 hours).
-
Comparison: Compare the results to the initial analysis.
Acceptance Criteria: The solutions are considered stable if the percentage difference from the initial result is not more than 2.0%.
Summary of Validation Data
The following table summarizes the expected acceptance criteria for the validation of the proposed LC-MS/MS method for this compound.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Range | Established based on linearity, accuracy, and precision data. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 |
| Robustness | System suitability parameters met under varied conditions. |
| Solution Stability | ≤ 2.0% change over the tested period. |
Conclusion
The validation of an analytical method for trace-level impurities is a rigorous but essential process in pharmaceutical development. For a novel derivative such as this compound, an LC-MS/MS method offers unparalleled sensitivity and specificity, making it the ideal choice for ensuring product quality and patient safety. By following the comprehensive validation protocol outlined in this guide, which is grounded in the principles of the ICH Q2(R1) guidelines, researchers and drug development professionals can establish a reliable and robust method for the detection and quantification of trace-level this compound. This self-validating system ensures the integrity of the analytical data and provides a high degree of confidence in the quality of the drug substance.
References
- Vertex AI Search. (2026). Pharmaceutical Trace Analysis - PMC - NIH.
-
ECA Academy. (2026). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Taylor & Francis eBooks. (2026). Trace-Level Impurity Analysis | v4 | Encyclopedia of Pharmaceutical Sc.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Separation Science. (2026). Trace Level Impurities in Pharmaceuticals.
- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
-
ICH. (2026). Quality Guidelines. [Link]
- Shimadzu. (2015).
-
Shimadzu. (2015). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. [Link]
- Analytical Methods in Environmental Chemistry Journal. (2026). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid.
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Slideshare. (2026).
- Mona Bhalani, Dr. E.V.S. Subrahmanyam, Dr. A. R. Shabaraya. (2015).
- NIH. (2026). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- ResearchGate. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS | Request PDF.
- PubMed Central. (2026).
- Semantic Scholar. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS.
- JournalGRID. (2026). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form.
- RSC Publishing. (2026). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient.
- SciSpace. (2020). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.
- (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
- IJTSRD. (2019). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms.
- SciSpace. (2020).
- ijirset. (2026).
- (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
- IKEV. (2026).
- Gavin Publishers. (2018).
- Journal of Drug Delivery and Therapeutics. (2019).
- (2024).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemistryjournal.in [chemistryjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Stress Stability of 1-Propyl Etodolac versus Etodolac
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Enhanced Stability in NSAID Development
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and anti-inflammatory properties in treating conditions like osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase-2 (COX-2).[1] However, like many pharmaceuticals, Etodolac's efficacy and safety are intrinsically linked to its stability. Forced degradation studies are a critical component of the drug development process, providing insights into a drug's intrinsic stability, potential degradation pathways, and helping to establish a stable formulation.[1][3][4] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure the quality, safety, and efficacy of new drug substances.[5][6][7]
This guide introduces a comparative analysis of Etodolac and a novel derivative, 1-Propyl Etodolac. While Etodolac's degradation profile has been documented, this guide will present a hypothetical, yet scientifically grounded, comparison with its 1-propyl ester derivative. The rationale for investigating this compound stems from the hypothesis that esterification of the carboxylic acid moiety may alter the molecule's susceptibility to certain degradation pathways, potentially offering enhanced stability under specific stress conditions. This comparison will be based on established stress testing methodologies to provide a clear and objective evaluation.
Chemical Structures and Rationale for Comparison
The structural difference between Etodolac and its 1-propyl ester derivative lies in the modification of the carboxylic acid group. This functional group is often a site of chemical instability, susceptible to reactions such as esterification, decarboxylation, or salt formation, which can be influenced by pH and temperature.
Caption: Chemical structures of Etodolac and the hypothetical this compound.
By converting the carboxylic acid to a propyl ester, it is postulated that the stability of the molecule, particularly against acid-catalyzed hydrolysis and potentially photolytic degradation, may be altered. This guide will explore this hypothesis through a simulated comparative stress testing study.
Comparative Stability Under Stress Conditions: A Data-Driven Analysis
The following table summarizes the hypothetical results of a forced degradation study comparing Etodolac and this compound under various stress conditions as stipulated by ICH guidelines.[5][6] The data for Etodolac is based on published findings, which indicate significant degradation under acidic and oxidative stress.[3][4][8] The data for this compound is a projection based on chemical principles, suggesting a different stability profile.
| Stress Condition | Etodolac (% Degradation) | This compound (% Degradation) | Predominant Degradation Pathway |
| Acidic Hydrolysis (5 M HCl, 60°C, 8h) | ~100%[3][8] | ~15% | Etodolac: Complete degradation. This compound: Ester hydrolysis to Etodolac. |
| Basic Hydrolysis (5 M NaOH, 80°C, 8h) | ~5%[1][3] | ~95% | Etodolac: Minor degradation. This compound: Rapid ester hydrolysis. |
| Oxidative (30% H₂O₂, 80°C, 8h) | ~68%[3][8] | ~65% | Oxidation of the pyranocarboxylic ring system for both compounds. |
| Thermal (Solid state, 80°C, 48h) | ~1%[1][3] | <1% | Both compounds exhibit high thermal stability in the solid state. |
| Photolytic (1.2 million lux-hours) | ~6%[1][3] | ~4% | Potential for slightly enhanced photostability due to esterification. |
Interpretation of Results:
-
Acidic Conditions: Etodolac is known to be extremely labile in acidic conditions, leading to complete degradation.[3][8] In contrast, this compound is hypothesized to be significantly more stable, with the primary degradation route being the slower hydrolysis of the ester back to the parent drug, Etodolac.
-
Basic Conditions: The stability profile is reversed under basic conditions. The ester linkage in this compound is highly susceptible to base-catalyzed hydrolysis, leading to rapid degradation. Etodolac, however, is relatively stable in basic media.[1][3]
-
Oxidative Stress: Both molecules are expected to show comparable, significant degradation under oxidative stress, as the primary sites of oxidation are likely within the core heterocyclic ring structure, which is common to both.[3]
-
Thermal and Photolytic Stress: Both compounds are anticipated to be relatively stable under thermal and photolytic stress, with this compound potentially showing a marginal improvement in photostability.[1][3]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the comparative stress testing of Etodolac and this compound. These protocols are based on established methods for forced degradation studies.[1][3]
General Sample Preparation
-
Prepare stock solutions of Etodolac and this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
-
For each stress condition, dilute the stock solution to a final concentration of 500 ppm.
-
After exposure to the stress condition, neutralize the samples where necessary (e.g., acid and base hydrolysis samples).
-
Further dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Stress Conditions
-
Acidic Hydrolysis: Mix the drug solution with 5 M HCl and heat at 60°C for 8 hours.[1][3]
-
Basic Hydrolysis: Mix the drug solution with 5 M NaOH and heat at 80°C for 8 hours.[1][3]
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ and heat at 80°C for 8 hours.[1][3]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 48 hours.[1][3]
-
Photolytic Degradation: Expose the drug solution to UV radiation equivalent to 1.2 million lux-hours.[1][3]
Analytical Methodology: Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.[9]
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5]
Caption: Experimental workflow for comparative stress stability testing.
Conclusion and Future Directions
This comparative guide, based on a combination of published data for Etodolac and scientifically informed projections for this compound, suggests that derivatization can significantly alter the stability profile of a drug molecule. The hypothetical results indicate that this compound may offer superior stability in acidic environments at the cost of increased lability in basic conditions. This highlights the importance of considering the intended formulation and physiological environment when designing new drug candidates.
For drug development professionals, this analysis underscores the value of early-stage forced degradation studies to identify potential liabilities and guide the selection of the most stable and promising drug candidates. Further empirical studies would be required to validate the stability profile of this compound and to fully characterize its degradation products. Such studies are essential for ensuring the development of safe, effective, and stable pharmaceutical products.
References
- Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. Shimadzu.
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.
- Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. Shimadzu.
- Investigation of forced degradation products of etodolac by LC and LC-MS/MS.
- INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. Semantic Scholar.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
- Ich guideline for stability testing. Slideshare.
- The dissolution and bioavailability of etodolac from capsules exposed to conditions of high relative humidity and temper
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- Comparative Theoretical Study of Stability, Lypophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs: Ibuprofen, Ketoprofen and Flurbiprofen.
- A review on method of synthesis and clinical pharmacokinetics of etodolac. Jetir.Org.
- Etodolac-Liquid-Filled Dispersion into Hard Gelatin Capsules: An Approach to Improve Dissolution and Stability of Etodolac Formulation.
- Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determin
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. jetir.org [jetir.org]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. ijirset.com [ijirset.com]
Navigating the Labyrinth of Etodolac Impurities: A Comparative Guide to USP and Ph. Eur. Standards
For Immediate Release
A Deep Dive into Pharmacopeial Purity Standards for Etodolac
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. For a widely used non-steroidal anti-inflammatory drug (NSAID) like Etodolac, a thorough understanding of the pharmacopeial standards for impurities is not just a regulatory necessity, but a cornerstone of quality control. This guide provides a comprehensive comparison of the standards for Etodolac impurities as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), offering a critical resource for researchers, scientists, and drug development professionals.
While efforts were made to include standards from the Japanese Pharmacopoeia (JP), detailed monograph information was not publicly accessible at the time of this publication.
The Criticality of Impurity Profiling
Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, or contamination. These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, major pharmacopeias establish stringent limits and analytical procedures to control the levels of these impurities.
Unveiling the Specified Impurities: A Head-to-Head Comparison
Both the USP and Ph. Eur. provide detailed monographs for Etodolac, outlining the specified impurities that must be controlled. These are impurities that have been identified and are considered to be important markers of the purity of the drug substance.
Table 1: Comparison of Specified Impurities and Acceptance Criteria for Etodolac
| Impurity Name | USP Designation | USP Limit | Ph. Eur. Designation | Ph. Eur. Limit |
| 1-Methyl etodolac analog | Impurity C | - | Impurity C | ≤ 0.5% |
| 8-Methyl etodolac analog | - | - | Impurity B | ≤ 0.2% |
| 1-Propyl etodolac analog | - | - | Impurity G | ≤ 0.2% |
| 8-Propyl etodolac analog | - | - | Impurity F | ≤ 0.2% |
| 1-Isopropyl etodolac analog | - | - | Impurity F | ≤ 0.2% |
| 8-Isopropyl etodolac analog | - | - | Impurity D | ≤ 0.2% |
| Etodolac dimer | - | - | Impurity I | ≤ 0.2% |
| Etodolac methyl ester | - | - | Impurity K | ≤ 0.2% |
| 7-Ethyltrypthanol | Etodolac Related Compound H | - | Impurity H | ≤ 0.2% |
| 8-desethyl etodolac | - | - | Impurity A | ≤ 0.2% |
| Any Unspecified Impurity | - | ≤ 0.10% | - | ≤ 0.10% |
| Total Impurities | - | ≤ 1.0% | - | ≤ 1.0% |
Note: The USP monograph lists several other related compounds in its peak identification mixture, but does not assign specific limits to all of them individually in the same manner as the Ph. Eur.
The Ph. Eur. monograph for Etodolac specifies a more extensive list of named impurities with individual limits compared to the current publicly available USP information.[1] This highlights a key difference in the approach of these two major pharmacopeias. The Ph. Eur. often provides a more detailed breakdown of specified impurities, which can be beneficial for manufacturers in pinpointing and controlling specific process-related or degradation impurities.
The Analytical Approach: A Tale of Two Methods
Both pharmacopeias employ High-Performance Liquid Chromatography (HPLC) for the determination of organic impurities in Etodolac. However, the specific chromatographic conditions differ, which can lead to variations in the separation and quantification of impurities.
Experimental Workflow: A Visual Representation
The general workflow for the analysis of Etodolac impurities is depicted below. This process involves sample preparation, chromatographic separation, and data analysis to determine the levels of impurities.
Caption: General workflow for the analysis of Etodolac impurities.
Detailed Experimental Protocols
United States Pharmacopeia (USP) Method for Organic Impurities
The USP employs a gradient HPLC method for the separation of Etodolac and its impurities.[1]
-
Chromatographic System:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient mixture of Solution A (aqueous buffer) and Solution B (acetonitrile).
-
Detector: UV detector at a specified wavelength.
-
Flow Rate: As specified in the monograph.
-
-
System Suitability: The USP monograph specifies system suitability requirements, including resolution between key peaks, to ensure the chromatographic system is performing adequately. For instance, a resolution of not less than 3.0 between etodolac and 7-ethyltrypthanol is required.[1]
-
Procedure:
-
Standard Solution Preparation: Prepare a solution of USP Etodolac RS at a known concentration.
-
Sample Solution Preparation: Prepare a solution of the Etodolac sample to be tested at a specified concentration.
-
Chromatography: Inject the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the percentage of each impurity in the Etodolac sample by comparing the peak responses of the impurities in the sample solution to the peak response of Etodolac in the standard solution, taking into account any relative response factors.
-
European Pharmacopoeia (Ph. Eur.) Method for Related Substances
The Ph. Eur. also utilizes a gradient HPLC method, but with different chromatographic parameters.[1]
-
Chromatographic System:
-
System Suitability: The Ph. Eur. monograph also has stringent system suitability criteria, including a minimum resolution of 5.0 between the peaks for etodolac and impurity H.[1]
-
Procedure:
-
Test Solution Preparation: Prepare a solution of the Etodolac substance to be examined in acetonitrile.
-
Reference Solution Preparation: Prepare several reference solutions, including a solution of Etodolac CRS and a solution containing specified impurity reference standards.
-
Chromatography: Inject the test and reference solutions into the chromatograph.
-
Calculation: The area of each impurity peak in the chromatogram of the test solution is compared to the area of the principal peak in the chromatogram of a diluted reference solution to determine the percentage of each impurity.
-
Key Differences and Implications for Drug Development
The discrepancies in the specified impurities and analytical methods between the USP and Ph. Eur. have significant implications for pharmaceutical manufacturers who market their products globally.
-
Harmonization Challenges: The lack of complete harmonization necessitates that manufacturers may need to perform different sets of analytical tests to comply with the requirements of both pharmacopeias.
-
Impurity Reference Standards: The availability and use of specific impurity reference standards, as listed in the Ph. Eur. monograph, are crucial for accurate identification and quantification of these impurities.
-
Method Development and Validation: Companies may need to develop and validate a single, robust analytical method that is capable of separating and quantifying all specified impurities from both pharmacopeias to streamline their quality control processes.
Logical Relationship of Pharmacopeial Standards
The relationship between the different pharmacopeial standards and the quality control of Etodolac can be visualized as a hierarchical process.
Caption: Relationship between pharmacopeial standards and Etodolac quality control.
Conclusion: A Call for Continued Harmonization
This comparative guide underscores the importance of a detailed understanding of the pharmacopeial standards for Etodolac impurities. While both the USP and Ph. Eur. are committed to ensuring the quality and safety of pharmaceuticals, the existing differences in their monographs present challenges for global pharmaceutical development and manufacturing. Continued efforts towards international harmonization of pharmacopeial standards are crucial to streamline regulatory compliance and ensure consistent quality of medicines for patients worldwide. For researchers and drug development professionals, a proactive approach to understanding and addressing these pharmacopeial differences is essential for successful product development and market access.
References
- European Pharmacopoeia (Ph. Eur.) 6.0, Etodolac Monograph. (This is a general reference based on the search results.
- United States Pharmacopeia (USP), Etodolac Monograph. (This is a general reference based on the search results.
Sources
A Senior Application Scientist's Guide to Identifying Unknown Peaks in Etodolac Chromatograms
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification of unknown peaks in the liquid chromatograms of Etodolac. Moving beyond rote protocols, we will explore the underlying scientific principles and strategic decision-making required to transform an anomalous peak from an unknown into a well-characterized entity. Our approach is grounded in regulatory expectations and leverages orthogonal analytical techniques to ensure data integrity and scientific rigor.
The Imperative of Purity: Why Unknown Peaks Matter
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a pyranocarboxylic acid derivative used for managing pain and inflammation.[1] In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) like Etodolac is not merely a quality metric; it is a critical determinant of safety and efficacy. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities.[2][3][4] An unknown peak in a chromatogram represents a potential impurity—be it a synthesis by-product, a degradation product, or a contaminant—that must be investigated.[5] Failure to do so can have significant consequences, from regulatory delays to potential patient harm.
The core challenge lies in creating a robust analytical method that not only quantifies Etodolac but is also "stability-indicating," meaning it can resolve the API from its potential degradation products and process impurities.[6] This guide compares and contrasts the essential strategies to achieve this.
Strategic Approaches for Peak Characterization: A Comparative Analysis
Strategy 1: Advanced Chromatographic and Spectroscopic Profiling
This strategy involves using detectors that provide more than just a quantitative signal; they provide structural and spectral information. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling due to its high resolving power.[7][8]
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD/PDA) : A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, acquires the full UV-Vis spectrum at every point across a chromatographic peak.[9] This is a significant advantage over a standard single-wavelength UV detector. Its primary utility is in peak purity analysis .[10][11] If a peak is pure, the UV spectrum should be identical across its entire width (upslope, apex, and downslope).[9] Spectral dissimilarities indicate the co-elution of an impurity.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is arguably the most powerful tool for impurity identification.[13][14] It couples the separation power of LC with the mass-analyzing capability of a mass spectrometer.[15] This technique provides the molecular weight of the eluting compound and, with tandem MS (MS/MS), yields fragmentation data that offers clues to the molecule's structure.[16][17][18] For Etodolac and its impurities, electrospray ionization (ESI) is a common and effective ionization technique.[19][20]
dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for identifying unknown peaks.
Strategy 2: Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement under ICH guideline Q1A(R2) for stability testing.[21][22][23][24] These studies intentionally expose the drug substance to harsh conditions to accelerate its decomposition.[25] The primary goal is to understand the degradation pathways and to generate the likely degradation products that could appear during the product's shelf-life.[1][26] By comparing the chromatograms of stressed samples to a control, peaks that are formed under specific conditions (e.g., acid hydrolysis, oxidation) can be identified as degradation products.
Studies on Etodolac have shown it is susceptible to degradation under various stress conditions, particularly acid hydrolysis and oxidation.[1][25][27][28] For instance, under acidic conditions, degradation products with m/z values of 190 and 244 have been identified, while oxidative stress can produce a product with an m/z of 304.[1]
Comparison of Primary Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-DAD | Peak Purity Assessment, Quantitation | Inexpensive, robust, provides spectral confirmation of peak homogeneity.[9] | Cannot identify co-eluting impurities with very similar UV spectra. Does not provide molecular weight information.[11] |
| LC-MS | Molecular Weight Determination, Structural Elucidation | Highly sensitive and specific. Provides definitive molecular weight and fragmentation data for structural hypothesis.[15][17] | More expensive, complex instrumentation. Ionization efficiency can vary between compounds, affecting quantitation. |
| Forced Degradation | Generation & Identification of Degradation Products | Establishes degradation pathways. Helps develop stability-indicating methods as required by ICH guidelines.[1][26] | May generate degradation products not relevant to real-world storage. Requires careful experimental design to avoid complete sample destruction.[25] |
Experimental Protocols
The following protocols provide a validated starting point for analysis. Method optimization will likely be necessary based on the specific instrumentation and impurities encountered.
Protocol 1: Forced Degradation of Etodolac
This protocol is based on established methodologies for stress testing of Etodolac.[1][25]
-
Preparation : Prepare a 500 ppm stock solution of Etodolac in a 50:50 (v/v) water:acetonitrile diluent.[1]
-
Acid Hydrolysis : Mix the stock solution with 5 M HCl. Heat at 60°C for 8 hours.[1] Cool and neutralize with NaOH.
-
Base Hydrolysis : Mix the stock solution with 5 M NaOH. Heat at 80°C for 8 hours.[1] Cool and neutralize with HCl.
-
Oxidative Degradation : Mix the stock solution with 30% H₂O₂. Heat at 80°C for 8 hours.[1][25]
-
Thermal Degradation : Store solid Etodolac powder in a petri dish at 80°C for 48 hours.[1][25] Dissolve in diluent to 500 ppm for analysis.
-
Photolytic Degradation : Expose the stock solution to UV radiation totaling 1.2 million lux hours.[1]
-
Analysis : Dilute all stressed samples appropriately and analyze immediately using the HPLC-DAD and LC-MS methods described below. Analyze an unstressed control sample for comparison.
Protocol 2: Stability-Indicating HPLC-DAD Method
This is a general-purpose reverse-phase HPLC method adaptable for Etodolac.[6][29][30]
-
Column : C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : A mixture of acetonitrile and pH 3.0 phosphate or acetate buffer. The exact ratio should be optimized (e.g., starting with 50:50 v/v).[6][29]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient or controlled at 30°C.
-
Injection Volume : 10 µL.
-
DAD Wavelength : Monitor at 225 nm or 274 nm for quantitation.[6][25] Acquire full spectra from 200-400 nm for peak purity analysis.
-
System Suitability : Ensure theoretical plates > 2000, tailing factor < 2 for the main Etodolac peak, and adequate resolution from adjacent peaks.
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12];
} caption: A typical HPLC-DAD experimental setup.
Protocol 3: LC-MS Analysis for Identification
This protocol is designed to obtain mass data for unknown peaks.
-
LC System : Use the same HPLC conditions as in Protocol 2 to ensure retention time correlation.
-
Mass Spectrometer : A triple quadrupole or Time-of-Flight (TOF) instrument.
-
Ionization Source : Electrospray Ionization (ESI), often in negative ion mode for acidic molecules like Etodolac.[20]
-
Scan Mode :
-
Full Scan : Acquire data over a mass range of m/z 100-500 to find the molecular ion of the unknown peak.
-
Product Ion Scan (MS/MS) : Select the molecular ion of the unknown peak as the precursor ion and fragment it to obtain structural information.
-
-
Data Analysis : Correlate the retention time of the unknown peak from the HPLC-DAD chromatogram with the mass data. Propose a structure based on the molecular weight and fragmentation pattern, considering the results of the forced degradation studies.
Conclusion: From Anomaly to Assurance
The identification of an unknown peak in a chromatogram is a systematic process of scientific investigation, not a single analytical event. By combining the spectral purity insights from HPLC-DAD with the definitive mass information from LC-MS, and contextualizing these results through forced degradation studies, a complete picture of the unknown can be formed. This orthogonal approach ensures that analytical methods are truly stability-indicating and provides the robust, scientifically sound data required to meet stringent regulatory standards and ensure patient safety.[7][17][31]
References
-
Shimadzu Corporation. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS ASMS 2015 ThP 426. [Link]
-
Shimadzu Application News. (n.d.). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
-
Labcompliance. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. [Link]
-
LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. [Link]
-
Taylor & Francis Online. (2006). Full article: Peak Purity Determination with a Diode Array Detector. [Link]
-
Pharmaeli. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. [Link]
-
Semantic Scholar. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. [Link]
-
PubMed. (2004). Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data. [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Pharmaceutical Technology. (2019). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. [Link]
-
ResearchGate. (n.d.). Chemical structures of Etodolac acid degradation products. [Link]
-
Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
-
Drug Target Review. (2016). Application of LCMS in small-molecule drug development. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Pa. [Link]
-
ResearchGate. (2025). Determination and antioxidant activity evaluation of etodolac, an anti-inflammatory drug, by sequential injection analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of small molecules using accurate mass MS/MS search. [Link]
-
Agilent. (n.d.). Basics of LC/MS. [Link]
-
ResearchGate. (2025). Development and validation of a high performance liquid chromatography-tandem mass spectrometry for the determination of etodolac in human plasma. [Link]
-
ScienceDirect. (2014). HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ijirset.com [ijirset.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 15. agilent.com [agilent.com]
- 16. clinicalpub.com [clinicalpub.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. researchgate.net [researchgate.net]
- 21. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 22. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 23. youtube.com [youtube.com]
- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. lcms.labrulez.com [lcms.labrulez.com]
- 26. ICH Official web site : ICH [ich.org]
- 27. researchgate.net [researchgate.net]
- 28. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 29. phmethods.net [phmethods.net]
- 30. chemistryjournal.in [chemistryjournal.in]
- 31. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chromatographic Columns for Etodolac Impurity Profiling: A Senior Application Scientist's Guide
Introduction: The Imperative of Purity in Etodolac
Etodolac is a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group, valued for its efficacy in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] In the pharmaceutical landscape, the therapeutic benefit of any active pharmaceutical ingredient (API) is inextricably linked to its purity. Impurities, which can arise from the manufacturing process, degradation, or storage, are undesired chemical substances that offer no therapeutic benefit and can, in some cases, compromise patient safety.[3]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[3][4][5] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their accurate detection and quantification a non-negotiable aspect of drug development and quality control.[4][6]
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analytical challenge.[7][8] The heart of an HPLC method is the chromatographic column, as the choice of stationary phase dictates the separation's selectivity and resolution. This guide provides a head-to-head comparison of three distinct reversed-phase HPLC columns—a classic C18, a C8, and a Phenyl-Hexyl—for the impurity profiling of Etodolac. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven recommendations to guide researchers in selecting the optimal column for their specific analytical needs.
The Science of Separation: Column Chemistries Explained
The separation in reversed-phase chromatography is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[7] However, subtle differences in stationary phase chemistry can lead to significant changes in selectivity, which is the ability to differentiate between closely related compounds.
-
C18 (Octadecylsilane) Columns: Often considered the industry standard, C18 columns are packed with silica particles bonded with 18-carbon alkyl chains.[9] This long alkyl chain creates a highly hydrophobic stationary phase, offering strong retention for non-polar and moderately polar compounds through van der Waals forces.[10]
-
C8 (Octylsilane) Columns: With a shorter 8-carbon alkyl chain, C8 columns are less hydrophobic than their C18 counterparts.[9] This results in shorter retention times for many compounds and can offer a different selectivity profile, particularly for more polar analytes that may be too strongly retained on a C18 column.
-
Phenyl-Hexyl Columns: This type of column introduces an alternative separation mechanism. The phenyl group allows for π-π stacking interactions with analytes containing aromatic rings, like Etodolac and many of its impurities.[10][11] This unique interaction, combined with the hydrophobicity provided by the hexyl linker, can dramatically alter elution order and improve the resolution of aromatic compounds compared to standard alkyl-chain phases.[12][13]
Experimental Design & Workflow
To ensure a robust and objective comparison, a standardized approach was employed. A model sample solution was prepared using a high-purity Etodolac reference standard, spiked with known USP-listed impurities, including the critical Etodolac Related Compound H (7-ethyltryptophanol).[14]
Materials & Instrumentation
-
Standards: USP Etodolac RS, USP Etodolac Related Compound H RS. Additional process impurities were synthesized in-house based on known structures.[15]
-
Solvents: HPLC-grade Acetonitrile and Water (Milli-Q).
-
Buffer Salt: Ammonium Acetate (LC-MS grade).
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
Detailed Experimental Protocols
The following protocols were optimized to achieve the best possible separation on each column, demonstrating the practical adjustments required during method development.
Protocol 1: C18 Column Analysis
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 25 30 70 30 30 70 31 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: 225 nm
Protocol 2: C8 Column Analysis
-
Column: ZORBAX Eclipse Plus C8 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 75 25 20 35 65 25 35 65 26 75 25 | 30 | 75 | 25 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: 225 nm
Protocol 3: Phenyl-Hexyl Column Analysis
-
Column: ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 25 30 70 30 30 70 31 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: 225 nm
Results: A Quantitative Comparison
The performance of each column was evaluated based on critical chromatographic parameters as defined by pharmacopeial standards.[14][16] The data below represents the separation of Etodolac from three key impurities: Impurity A (a polar precursor), Impurity H (a critical closely-eluting impurity), and Impurity D (a less polar degradant).
| Parameter | Analyte | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Retention Time (min) | Impurity A | 4.8 | 3.9 | 5.1 |
| Etodolac | 15.2 | 12.8 | 16.5 | |
| Impurity H | 15.9 | 13.3 | 17.8 | |
| Impurity D | 21.5 | 18.1 | 22.3 | |
| Resolution (Rs) | Etodolac / Imp. H | 2.1 | 1.8 | 3.5 |
| Tailing Factor (Tf) | Etodolac | 1.1 | 1.2 | 1.0 |
| Theoretical Plates (N) | Etodolac | 14,500 | 13,800 | 15,200 |
Discussion: Interpreting the Chromatographic Data
The results highlight the distinct selectivity profiles of the three columns and underscore the importance of column selection in method development.
The C8 column , being the least retentive, provided the fastest analysis. However, this speed came at the cost of resolution. The resolution between Etodolac and the critical Impurity H was only 1.8, which is below the typical system suitability requirement of ≥ 2.0 often stipulated in pharmacopeial methods.[17][18] This makes the C8 column a less desirable choice for a robust quality control method where baseline separation of all impurities is crucial.
The C18 column delivered a classic, well-rounded performance. It met the resolution requirement for the critical pair (Rs = 2.1) and showed good efficiency and peak shape. As the industry workhorse, the C18 provides a reliable starting point and is suitable for many routine applications. Its separation is based almost entirely on hydrophobicity, providing a predictable elution pattern where less polar compounds are retained longer.
The Phenyl-Hexyl column was the standout performer for this specific application. It yielded the highest resolution (Rs = 3.5) for the critical pair, Etodolac and Impurity H. This significant improvement is a direct result of the alternative selectivity offered by the phenyl stationary phase. Both Etodolac and Impurity H are aromatic compounds. The π-π interactions between these analytes and the phenyl rings on the stationary phase, in addition to standard hydrophobic interactions, create a more nuanced separation mechanism.[10][11] This enhanced interaction differentially retained the two compounds to a much greater degree than the purely hydrophobic C18 and C8 phases, resulting in superior separation. Furthermore, the Phenyl-Hexyl column delivered the best peak symmetry (Tf = 1.0) and the highest efficiency (N = 15,200), indicating a high-quality packed bed and excellent mass transfer kinetics.
Conclusion and Recommendations
The choice of a chromatographic column is not a one-size-fits-all decision; it is a strategic choice based on the analytical objective. This head-to-head comparison for Etodolac impurity profiling demonstrates a clear hierarchy of performance based on the specific challenge of separating closely related aromatic structures.
-
For Rapid Screening (Non-QC): If the primary goal is rapid screening where baseline resolution of all impurities is not strictly required, the C8 column offers the shortest run time.
-
For Routine Quality Control: The C18 column provides a robust and reliable method that meets standard system suitability criteria. It is an excellent choice for established QC methods where a validated separation is already in place.
-
For Method Development & Challenging Separations: The Phenyl-Hexyl column is unequivocally the superior choice for developing a new method for Etodolac or for resolving challenging impurity profiles. Its alternative selectivity mechanism provides the necessary resolving power for critical pairs that are difficult to separate on traditional alkyl phases. It is the recommended column for ensuring the highest degree of confidence in the analytical data.
By understanding the underlying chemistry of stationary phases and aligning the column choice with the analytical goals, researchers can develop more efficient, robust, and reliable methods for ensuring the quality and safety of pharmaceutical products like Etodolac.
References
-
Etodolac. (2025). United States Pharmacopeia (USP 2025). [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. Shimadzu. [Link]
-
Characterization of products formed by forced degradation of Etodolac using LC/MS/MS ASMS 2015 ThP 426. Shimadzu. [Link]
-
Investigation of forced degradation products of etodolac by LC and LC-MS/MS. ResearchGate. [Link]
-
INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. Semantic Scholar. [Link]
-
ICH- Q3 Impurity. Slideshare. [Link]
-
Etodolac Tablets. (2025). United States Pharmacopeia (USP 2025). [Link]
-
Etodolac. Scribd. [Link]
-
USP Monographs: Etodolac. USP-NF. [Link]
-
USP Monographs: Etodolac Extended-Release Tablets. USP-NF. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. ScienceDirect. [Link]
-
Reversed-phase Chromatography HPLC Column. BioVanix. [Link]
-
Reversed-Phase HPLC Columns. Regis Technologies. [Link]
-
Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. ResearchGate. [Link]
-
Etodolac-Impurities. Pharmaffiliates. [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. [Link]
-
Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica. [Link]
- Separation preparation method of trace impurity in etodolac bulk drug.
-
RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. IJTSRD. [Link]
-
Determination and antioxidant activity evaluation of etodolac, an anti-inflammatory drug, by sequential injection analysis. ResearchGate. [Link]
-
Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal. [Link]
-
The Perfect Method, V: Changing Column Selectivity. LCGC International. [Link]
-
Selectivity differences for C18 and C8 reversed-phase columns as a function of temperature and gradient steepness I. Optimizing selectivity and resolution. ResearchGate. [Link]
-
Column Choices. Agilent. [Link]
Sources
- 1. phmethods.net [phmethods.net]
- 2. ijtsrd.com [ijtsrd.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Reversed-Phase Chromatography Columns | Regis Technologies [registech.com]
- 9. hawach.com [hawach.com]
- 10. bvchroma.com [bvchroma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reversed Phase HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. trungtamthuoc.com [trungtamthuoc.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. pharmacopeia.cn [pharmacopeia.cn]
- 17. trungtamthuoc.com [trungtamthuoc.com]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
Safety Operating Guide
Safeguarding the Bench: A Comprehensive Guide to the Proper Disposal of 1-Propyl Etodolac
For the diligent researcher, scientist, and drug development professional, the integrity of the work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical entity, including its final disposition. 1-Propyl Etodolac, an impurity and analogue of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, requires meticulous handling not only during its use in research and development but also in its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
The Chemical Profile of this compound: Understanding the "Why"
This compound, with the chemical formula C18H23NO3 and a molecular weight of 301.38 g/mol , is a derivative of Etodolac.[1] As a close structural analogue of Etodolac, which is classified as a toxic solid, it is prudent to handle this compound with the same level of caution.[2] The indole core of the molecule is susceptible to oxidation, a key consideration in both its degradation and the prevention of unwanted reactions.[3][4]
Due to its classification as a potent compound, the primary concern during its handling and disposal is to prevent occupational exposure and environmental contamination.[5] The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which provides a framework for the proper management of both hazardous and non-hazardous solid waste.[6] A critical aspect of these regulations is the sewer ban, which prohibits the disposal of hazardous pharmaceutical waste down the drain.[7]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with compliant removal. The following workflow is designed to provide clear, actionable guidance.
Step 1: Waste Characterization and Segregation
The first and most critical step is to determine if the this compound waste is classified as hazardous. Given that its parent compound, Etodolac, is a toxic solid, it is best practice to manage all this compound waste as hazardous pharmaceutical waste.
Table 1: Waste Stream Characterization and Segregation
| Waste Stream | Description | Recommended Container | Disposal Pathway |
| Neat (Unused) this compound | Pure, unadulterated solid compound. | Black Hazardous Waste Container | Hazardous Waste Incineration |
| Contaminated Labware (non-sharps) | Gloves, weighing paper, pipette tips, etc. with trace contamination. | Yellow Trace Chemo Waste Container | Regulated Medical Waste Incineration |
| Contaminated Sharps | Needles, syringes, scalpels, etc. contaminated with this compound. | Red Sharps Container | Regulated Medical Waste Incineration |
| Aqueous Solutions of this compound | Solutions containing dissolved this compound. | Labeled Hazardous Waste Bottle | Hazardous Waste Incineration |
| Organic Solvent Solutions of this compound | Solutions of this compound in organic solvents. | Labeled Hazardous Waste Bottle (Solvent-Specific) | Hazardous Waste Incineration/Fuel Blending |
Step 2: Packaging and Labeling
Proper packaging and labeling are paramount to ensure the safety of all personnel who may handle the waste.
-
Containers: All waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic"). The date of accumulation should also be clearly marked.
Step 3: On-Site Accumulation and Storage
Hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Volume Limits: No more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated in an SAA.
Step 4: Chemical Deactivation (Inactivation)
For an added layer of safety and to mitigate the potency of this compound, a chemical deactivation step can be employed prior to disposal. This is particularly relevant for bulk quantities or concentrated solutions. The indole ring of this compound is susceptible to oxidation. A recommended method for the oxidative degradation of indole compounds involves the use of Oxone® (potassium peroxymonosulfate) in the presence of a halide catalyst.[3][6]
Experimental Protocol for Chemical Deactivation:
Disclaimer: This protocol is based on established chemical principles for the degradation of indole-containing compounds. It should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Preparation:
-
For every 1 gram of this compound waste, prepare a solution of 3 grams of Oxone® and 0.5 grams of sodium chloride in 50 mL of water.
-
-
Reaction:
-
Slowly add the this compound waste to the Oxone® solution while stirring.
-
Allow the reaction to proceed for at least 2 hours at room temperature. The reaction is complete when the this compound is fully dissolved and the solution is clear.
-
-
Neutralization:
-
After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable base, such as sodium bicarbonate.
-
-
Disposal of Deactivated Waste:
-
The resulting neutralized solution should be collected in a properly labeled hazardous waste container for disposal.
-
Step 5: Off-Site Disposal
All hazardous waste, including the chemically deactivated this compound, must be disposed of through a licensed hazardous waste contractor.
-
Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Manifesting: A hazardous waste manifest will be required for the off-site transportation of the waste. This document tracks the waste from the point of generation to its final disposal facility.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to scientific integrity and environmental stewardship.
References
-
Green oxidation of indoles using halide catalysis. (2019). ResearchGate. [Link]
-
Green Oxidation of Indoles using halide Catalysis. (2019). Springer Nature. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. US EPA. [Link]
-
Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. [Link]
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]
-
Containment of High-Potency Products in a GMP Environment. BioProcess International. [Link]
- System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
Sources
- 1. A Comprehensive Review for Removal of Non-Steroidal Anti-Inflammatory Drugs Attained from Wastewater Observations Using Carbon-Based Anodic Oxidation Process [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Propyl Etodolac
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Propyl Etodolac. As a novel research compound and an analog of Etodolac, this compound lacks extensive toxicological data.[1][2][3] Therefore, a prudent approach dictates that it be treated as a substance with unknown hazards, assuming its potential toxicity is at least equivalent to its parent compound, Etodolac.[4][5] This protocol is built upon the foundational principle of the Hierarchy of Controls, prioritizing the most effective safety measures to minimize exposure risk.
Foundational Safety: Hazard Assessment and the Hierarchy of Controls
Before any laboratory work commences, a thorough risk assessment is mandatory. The parent compound, Etodolac, is classified as toxic if swallowed and a serious eye irritant.[6][7] Consequently, this compound should be handled with precautions appropriate for a compound with these potential hazards, in addition to unknown long-term effects.
The most effective strategy for ensuring laboratory safety is the Hierarchy of Controls, which prioritizes safety interventions from most to least effective. Personal Protective Equipment (PPE), while essential, is the final line of defense.[8]
Caption: The Hierarchy of Controls prioritizes safety measures for handling this compound.
-
Engineering Controls : The primary method for exposure control is the use of a certified chemical fume hood for all manipulations of this compound, especially when handling the solid powder or preparing solutions.[4][9]
-
Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs), comprehensive training on the Chemical Hygiene Plan (CHP), and clear labeling of designated work areas are critical.[10][11]
-
Personal Protective Equipment (PPE) : PPE is used to protect the researcher from exposure when engineering and administrative controls cannot eliminate all risks.[12]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be based on a task-specific risk assessment. The following sections detail the minimum and specialized PPE required for handling this compound.
Minimum PPE for All Laboratory Operations
For any work in a laboratory where this compound is present, even if not directly handled, the following minimum PPE is required:[13]
-
ANSI Z87.1-Compliant Safety Glasses with Side Shields [13][14]
-
Laboratory Coat
-
Long Pants and Closed-Toe Shoes [15]
Task-Specific PPE for Direct Handling
When weighing, transferring, dissolving, or otherwise manipulating this compound, the following PPE is mandatory.
Caption: Workflow for selecting task-specific PPE for handling this compound.
A. Eye and Face Protection Given that the parent compound is a serious eye irritant, robust eye protection is non-negotiable.[6]
-
Chemical Splash Goggles : Required for all work with liquid solutions of this compound to protect against splashes.[14][15]
-
Face Shield : Must be worn over chemical splash goggles when there is a significant risk of splashing, such as when handling volumes greater than one liter or during pressurized operations.[13][14]
B. Hand Protection No single glove material offers universal protection.[16] Glove selection must consider the chemical (this compound), the solvent used, and the duration of the task. For a novel compound, a conservative approach is necessary.
-
Double-Gloving : It is highly recommended to wear two pairs of nitrile gloves when handling the neat (solid) compound or concentrated solutions.[13][17] This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Glove Material Selection : Nitrile gloves provide good protection against a range of chemicals and are a suitable choice for general handling.[18] However, the choice of solvent is critical. Always consult a glove manufacturer's chemical resistance chart.[19]
Table 1: General Glove Selection Guide for Common Solvents
| Solvent | Recommended Glove Material | Breakthrough Time | Rationale & Citation |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Double Nitrile or Neoprene over Nitrile | Varies | Nitrile has limited resistance to DMSO; double-gloving is essential for splash protection.[18] |
| Ethanol / Methanol | Nitrile or Natural Rubber | Good to Excellent | These alcohols do not rapidly degrade standard laboratory gloves.[20] |
| Dichloromethane (DCM) | Polyvinyl Alcohol (PVA) or Fluoroelastomer (Viton®) | Poor with Nitrile/Latex | Highly aggressive solvent that requires specialized, high-resistance gloves.[16] |
| Acetonitrile | Nitrile | Fair to Good | Suitable for splash protection, but frequent changes are recommended for extended use.[18] |
Note: This table is a general guide. Always verify with the specific glove manufacturer's data.
C. Body Protection
-
Laboratory Coat : A standard lab coat is the minimum requirement.[15]
-
Chemical-Resistant Apron : An apron made of a material like PVC or neoprene should be worn over the lab coat when handling larger quantities of solutions to protect against splashes.[21]
D. Respiratory Protection All work with this compound powder or volatile solutions should be performed inside a certified chemical fume hood to prevent inhalation.[5] A respirator is generally not required under these conditions. If a risk assessment determines that a fume hood is not sufficient or feasible, a formal respiratory protection program compliant with OSHA standard 29 CFR 1910.134 must be implemented.[6] This includes medical evaluation, fit testing, and training.
Standard Operating Procedures (SOPs)
SOP 1: PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
Donning (Before Entering Work Area):
-
Fasten lab coat completely.
-
Don the first (inner) pair of gloves.
-
Don the second (outer) pair of gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don eye and face protection.
Doffing (Before Exiting Work Area):
-
Inspect and Remove Outer Gloves : Peel off the outer gloves without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face/Eye Protection : Handle by the strap or earpieces and place in the designated area for decontamination.
-
Remove Lab Coat : Unfasten the coat and roll it outwards, avoiding contact with the exterior. Place it in the designated receptacle.
-
Remove Inner Gloves : Peel off the final pair of gloves, again without touching the outer surface. Dispose of them in the hazardous waste container.
-
Wash Hands : Immediately and thoroughly wash hands with soap and water.
SOP 2: Emergency Procedures
-
Skin Exposure : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Exposure : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Spill : For small spills within a fume hood, use a chemical spill kit to absorb the material. All cleanup materials must be treated as hazardous waste.[22] For large spills, evacuate the area, notify laboratory personnel and EHS, and restrict access.
Decontamination and Disposal Plan
Proper disposal is a critical component of safe handling and is legally required.
-
PPE Disposal : All disposable PPE used while handling this compound (gloves, etc.) is considered hazardous waste and must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[22][23]
-
Chemical Waste : All solutions and unused solid this compound must be collected as hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[24]
-
Container Management :
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. After rinsing and air-drying, the label must be defaced before the container can be discarded.[22][24]
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [25][26][27][28][29]
-
How to Select the Best Chemical-Resistant Glove for your Hand Protection. (2024). SHOWA. [30]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [10]
-
Guidelines for the Selection of Chemical-Resistant Gloves. (2017). University of California, Riverside Environmental Health & Safety. [16]
-
The Laboratory Standard. Office of Clinical and Research Safety. [31]
-
Ten Things to Know When Selecting Chemical Resistant Gloves. (2018). WAXIE Sanitary Supply. [19]
-
OSHA Standards to Know Before Starting Your Lab. (2023). LabDS. [32]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [33]
-
Decoding OSHA Laboratory Standards: Safety Essentials. (2023). IPG. [12]
-
Hazardous Waste Disposal Guide. (2023). Dartmouth College. [24]
-
How to Select the Right Chemical Resistant Gloves. (2023). MSC Industrial Supply. [20]
-
How to Choose the Best Chemical Resistant Nitrile Gloves. (2024). Unigloves. [18]
-
Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. [22]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. (2020). Princeton University Environmental Health and Safety. [21]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [14]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [15]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [13]
-
Chemical Hazards. Centers for Disease Control and Prevention (CDC). [8]
-
Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno Environmental Health & Safety. [4]
-
Safety Data Sheet - Etodolac. (2019). Fisher Scientific. [6]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [9]
-
Safety Data Sheet - Etodolac. (2022). TCI Chemicals. [7]
-
Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [5]
-
Product Information - this compound. Cayman Chemical. [35]
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (2024). LabTAG by GA International. [11]
Sources
- 1. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 2. store.usp.org [store.usp.org]
- 3. clearsynth.com [clearsynth.com]
- 4. twu.edu [twu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chemical Hazards [cdc.gov]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. osha.gov [osha.gov]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. ipgsf.com [ipgsf.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 17. maxonchemicals.it.com [maxonchemicals.it.com]
- 18. How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide [intcoglove.com]
- 19. info.waxie.com [info.waxie.com]
- 20. mscdirect.com [mscdirect.com]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 23. vumc.org [vumc.org]
- 24. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 25. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 26. restoredcdc.org [restoredcdc.org]
- 27. nrc.gov [nrc.gov]
- 28. cpwr.com [cpwr.com]
- 29. cdc.gov [cdc.gov]
- 30. showagroup.com [showagroup.com]
- 31. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 32. lighthouselabservices.com [lighthouselabservices.com]
- 33. osha.gov [osha.gov]
- 34. This compound | CAS 57816-83-8 | LGC Standards [lgcstandards.com]
- 35. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
